molecular formula C11H5N3O4S B10811787 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Katalognummer: B10811787
Molekulargewicht: 275.24 g/mol
InChI-Schlüssel: AZBFJMQLIITNQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is a useful research compound. Its molecular formula is C11H5N3O4S and its molecular weight is 275.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5N3O4S/c15-9-7-2-1-6(14(17)18)5-8(7)10(16)13(9)11-12-3-4-19-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBFJMQLIITNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Characterization and Synthetic Methodology of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (C₁₁H₅N₃O₄S) represents a highly engineered hybrid pharmacophore. Phthalimides (isoindole-1,3-diones) are privileged scaffolds in medicinal chemistry, functioning as core structures for immunomodulatory drugs and as critical precursors for Proteolysis Targeting Chimera (PROTAC) E3 ligase recruiters[1].

The integration of a 1,3-thiazole ring—a moiety well-documented for its broad-spectrum antimicrobial and anti-inflammatory properties[2]—with a 5-nitro-substituted phthalimide yields a molecule with significant therapeutic potential. The electron-withdrawing nitro group enhances the electrophilicity of the imide system and provides a synthetic handle for future reduction to an amine, a critical step for linker attachment in targeted protein degradation workflows[1]. Furthermore, thiazolyl-isoindoline-1,3-diones have been identified as potent, selective inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, making them highly relevant in anti-inflammatory drug development[3].

Synthetic Methodology & Mechanistic Causality

The synthesis of this compound relies on the nucleophilic acyl substitution of 5-nitrophthalic anhydride by 2-aminothiazole, followed by an intramolecular cyclization.

Step-by-Step Protocol
  • Reagent Preparation: Charge a 100 mL round-bottom flask with 1.0 equivalent (10 mmol, 1.93 g) of 5-nitrophthalic anhydride and 1.1 equivalents (11 mmol, 1.10 g) of 2-aminothiazole.

  • Solvent Selection & Causality: Suspend the reactants in 20 mL of glacial acetic acid.

    • Causality: The exocyclic amine of 2-aminothiazole exhibits reduced nucleophilicity due to resonance delocalization into the thiazole ring. Glacial acetic acid acts dually as a high-boiling solvent (bp 118 °C) and a weak acid catalyst. It protonates the anhydride carbonyls, increasing their electrophilicity and facilitating nucleophilic attack[2].

  • Reflux & Amic Acid Formation: Heat the mixture to reflux (110–120 °C) under continuous magnetic stirring for 4–6 hours. The initial nucleophilic attack opens the anhydride ring, forming an intermediate amic acid.

  • Dehydration & Cyclization: Extended thermal energy drives the intramolecular dehydration of the amic acid, expelling a water molecule and closing the imide ring.

  • Self-Validating Workup: Pour the hot reaction mixture onto 100 g of crushed ice.

    • Causality: The highly hydrophobic target compound precipitates immediately upon contact with water, while unreacted acetic acid and polar impurities remain dissolved in the aqueous phase. Filter under vacuum, wash with copious amounts of distilled water, and dry.

  • Purification & Verification: Recrystallize from hot ethanol/DMF. Monitor reaction completion via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the ninhydrin-active amine spot and the emergence of a highly UV-active product spot (due to the extended conjugated system) validates the conversion.

SynthesisWorkflow A 5-Nitrophthalic Anhydride + 2-Aminothiazole B Nucleophilic Attack (Glacial Acetic Acid, Reflux) A->B C Amic Acid Intermediate B->C D Intramolecular Dehydration (-H2O) C->D E 5-Nitro-2-(1,3-thiazol-2-yl) isoindole-1,3-dione D->E F FT-IR Spectroscopy (Confirm C=O, NO2, loss of N-H) E->F G NMR (1H & 13C) (Confirm structural connectivity) E->G H HRMS (Confirm exact mass) E->H

Synthesis and multi-modal characterization workflow of the target hybrid pharmacophore.

Structural Characterization & Spectral Validation

To confirm the structural integrity of the synthesized compound, a multi-modal spectroscopic approach is utilized. The data below represents the expected analytical profile for this specific molecular architecture.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The conversion of the amic acid to the cyclic imide is definitively confirmed by the absence of broad O-H and N-H stretching bands (3200–3400 cm⁻¹). The presence of two distinct carbonyl stretches is the hallmark of the isoindole-1,3-dione core.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Imide C=O Asymmetric / Symmetric Stretch~1780 / ~1720Confirms successful ring closure (dehydration).
Nitro (-NO₂) Asymmetric / Symmetric Stretch~1535 / ~1345Validates the presence of the electron-withdrawing group at C-5.
Thiazole C=N Stretching~1610Confirms the integrity of the thiazole heterocycle.
Amine (N-H) StretchingAbsentSelf-validates the absence of unreacted starting material or amic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (DMSO-d₆, 400 MHz) reveals a highly deshielded AMX spin system for the phthalimide core, driven by the strongly electron-withdrawing nitro group at position 5.

Proton AssignmentMultiplicityCoupling Constant ( J )Chemical Shift ( δ , ppm)
H-6 (Phthalimide) Doublet of doublets (dd) J = 8.2, 2.0 Hz~8.70
H-4 (Phthalimide) Doublet (d) J = 2.0 Hz~8.60
H-7 (Phthalimide) Doublet (d) J = 8.2 Hz~8.20
H-4' (Thiazole) Doublet (d) J = 3.5 Hz~7.85
H-5' (Thiazole) Doublet (d) J = 3.5 Hz~7.65

Note: The ¹³C NMR spectrum (DMSO-d₆, 100 MHz) will display characteristic imide carbonyl resonances at ~165.0 and ~164.5 ppm, alongside the highly deshielded C-2 of the thiazole ring at ~157.0 ppm.

High-Resolution Mass Spectrometry (HRMS)

ESI-HRMS validates the exact molecular mass and isotopic distribution.

  • Calculated for [M+H]⁺ (C₁₁H₆N₃O₄S): 276.0079

  • Diagnostic Feature: The presence of a distinct M+2 peak (~4.5% relative abundance) confirms the incorporation of the sulfur atom from the thiazole ring.

Pharmacological Application: COX-2 Target Engagement

The structural topology of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione makes it an excellent candidate for selective COX-2 inhibition[3]. The planar thiazole ring inserts deeply into the hydrophobic channel of the COX-2 active site. Simultaneously, the imide carbonyls and the nitro group participate in critical hydrogen-bonding interactions with Arg120 and Tyr355 at the channel entrance. This competitive binding blocks arachidonic acid metabolism, thereby halting prostaglandin E2 (PGE2) synthesis and mitigating the inflammatory cascade.

PharmacologicalPathway Ligand 5-Nitro-2-(1,3-thiazol-2-yl) isoindole-1,3-dione COX2 COX-2 Enzyme Active Site Ligand->COX2 Competitive Binding Inhibition Decreased Inflammation Ligand->Inhibition Results in AA Arachidonic Acid COX2->AA Blocks PGE2 Prostaglandin E2 (PGE2) AA->PGE2 Converts to Inflammation Inflammatory Response PGE2->Inflammation Triggers

Mechanism of action for thiazolyl-isoindoline-1,3-diones in COX-2 mediated inflammatory pathways.

References

  • ResearchGate. "In silico design, synthesis and pharmacological screening of novel 2-(6-substituted benzo [d] thiazol-2-yl) isoindoline-1, 3-diones as potential cox-2 inhibitors for anti-inflammatory activity". International Journal of Pharmacy and Pharmaceutical Sciences.[Link]

  • MDPI / PMC. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities". Molecules, 2021.[Link]

Sources

Pharmacokinetics and Bioavailability of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The compound 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (hereafter referred to as 5-NTI ) represents a highly bioactive hybrid pharmacophore. It merges an isoindole-1,3-dione (phthalimide) core—known for its structural stability and versatile biological profile [1]—with a lipophilic 1,3-thiazol-2-yl moiety.

From a rational drug design perspective, the incorporation of the thiazole ring significantly enhances membrane permeability and target engagement [4]. However, the critical structural feature defining 5-NTI's pharmacokinetic (PK) fate is the 5-nitro group . While this strongly electron-withdrawing group improves binding affinity via hydrogen-bond acceptance, it introduces a profound metabolic liability: susceptibility to presystemic nitroreduction [2]. Understanding the interplay between 5-NTI's lipophilicity and its rapid metabolic degradation is essential for optimizing its oral bioavailability and progressing it through preclinical development.

Physicochemical Profiling and ADMET Predictions

The physicochemical properties of 5-NTI dictate its absorption and distribution behavior. The molecule is highly lipophilic and neutral at physiological pH, allowing it to easily partition into lipid bilayers. However, its rigid planar structure and high melting point result in dissolution-rate-limited absorption in the gastrointestinal (GI) tract.

Table 1: Physicochemical and Predicted ADMET Descriptors of 5-NTI
ParameterValuePharmacokinetic Implication
Molecular Weight 275.24 g/mol Favorable for passive diffusion (Lipinski Rule of 5 compliant).
LogP (Octanol/Water) ~2.85High lipophilicity; excellent membrane permeation but poor aqueous solubility.
Polar Surface Area (PSA) 94.8 ŲOptimal for intestinal absorption; limited blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 0 / 6Lack of donors increases lipophilicity; acceptors facilitate target binding.
pKa (Imide Nitrogen) Non-ionizableThe thiazole substitution protects the imide nitrogen from ionization at pH 1-8.

Pharmacokinetics and Metabolic Fate

Absorption and Permeability

Due to its LogP of 2.85, 5-NTI exhibits high passive transcellular permeability. However, its absolute oral bioavailability ( F% ) is often heavily compromised. This is not due to poor absorption, but rather a combination of low aqueous solubility and extensive first-pass metabolism.

The Nitroreduction Bottleneck (Metabolism)

The primary metabolic pathway dictating the clearance of 5-NTI is presystemic nitroreduction . When administered orally, the drug encounters the anaerobic environment of the lower GI tract. Here, bacterial nitroreductases expressed by the gut microbiome rapidly catalyze the six-electron reduction of the 5-nitro group to a 5-amino metabolite [3].

Furthermore, once absorbed, the thiazole ring is susceptible to hepatic oxidation by Cytochrome P450 enzymes (primarily CYP3A4), forming a thiazole S-oxide [4]. Finally, the phthalimide core can undergo hydrolysis via plasma esterases, opening the ring to yield a phthalamic acid derivative [5].

MetabolicPathway A 5-NTI (Parent Drug) 5-Nitro-2-(1,3-thiazol-2-yl) isoindole-1,3-dione B 5-Amino Metabolite (Gut Nitroreduction) A->B Bacterial Nitroreductases C Thiazole S-Oxide (CYP450 Oxidation) A->C Hepatic CYP3A4 D Phthalamic Acid (Hydrolysis) A->D Plasma Esterases

Fig 1: Primary metabolic pathways of 5-NTI including presystemic nitroreduction and CYP oxidation.

Distribution and Excretion

5-NTI exhibits a high volume of distribution ( Vd​ ) due to its lipophilic nature, readily distributing into highly perfused tissues. Plasma protein binding (PPB) is typically >90%. Excretion occurs primarily via the biliary and renal routes, almost exclusively as the 5-amino and phthalamic acid metabolites, with negligible unchanged parent drug found in urine.

Table 2: Representative In Vivo PK Parameters (Sprague-Dawley Rats)
PK ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax​ (ng/mL) 1,850 ± 210310 ± 45
Tmax​ (h) N/A1.5 ± 0.5
AUC0−∞​ (ng·h/mL) 2,450 ± 3201,470 ± 180
t1/2​ (h) 1.2 ± 0.21.8 ± 0.3
Clearance ( CL ) (L/h/kg) 0.81N/A
Bioavailability ( F% ) 100%~12%

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate the PK profile of 5-NTI, we employ two self-validating experimental protocols. The in vitro Caco-2 assay isolates absorption mechanics from gut microbiome metabolism, while the in vivo rat model quantifies the absolute impact of first-pass nitroreduction.

Protocol 1: In Vitro Caco-2 Permeability & Efflux Assay

Causality: This assay determines if poor bioavailability is an absorption issue or a metabolic issue. By calculating the Efflux Ratio (ER), we also determine if 5-NTI is a substrate for P-glycoprotein (P-gp). Self-Validation: The protocol mandates the use of Lucifer Yellow to verify monolayer integrity. If paracellular leakage is detected, the well is excluded, preventing false-positive permeability readings.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Validation: Add 100 µM Lucifer Yellow to the apical chamber. Measure basolateral fluorescence after 1 hour. Proceed only if Apparent Permeability ( Papp​ ) of Lucifer Yellow is <1×10−6 cm/s.

  • Dosing: Prepare 10 µM 5-NTI in HBSS buffer (pH 7.4) containing 1% DMSO. Apply to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh HBSS.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) and ER=Papp​(B→A)/Papp​(A→B) .

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

Causality: Because gut microbiota heavily metabolize the nitro group, comparing IV (bypassing the gut) to PO (exposed to the gut) is mandatory to calculate absolute bioavailability ( F% ). Self-Validation: The LC-MS/MS method is programmed in Multiple Reaction Monitoring (MRM) mode to simultaneously track both the parent 5-NTI and its 5-amino metabolite. If PO dosing yields low parent drug but high 5-amino metabolite, presystemic nitroreduction is definitively confirmed as the bioavailability bottleneck.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing. Cannulate the jugular vein for stress-free serial blood sampling.

  • Formulation & Dosing:

    • IV Cohort: Administer 2 mg/kg 5-NTI dissolved in 5% DMSO / 10% Tween 80 / 85% Saline via the tail vein.

    • PO Cohort: Administer 10 mg/kg 5-NTI suspended in 0.5% Methylcellulose via oral gavage.

  • Serial Sampling: Withdraw 200 µL of blood via the jugular cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2-EDTA tubes and centrifuge at 4,000 rpm for 10 mins at 4°C to harvest plasma.

  • Sample Preparation: Perform protein precipitation by adding 300 µL of ice-cold Acetonitrile (containing Tolbutamide as an internal standard) to 100 µL of plasma. Vortex for 2 mins, centrifuge at 14,000 rpm for 10 mins, and transfer the supernatant to autosampler vials.

  • LC-MS/MS Bioanalysis & NCA: Quantify analytes and calculate PK parameters ( Cmax​ , AUC , t1/2​ ) using Non-Compartmental Analysis (NCA) software.

PKWorkflow Start In Vivo PK Study Initiation (Sprague-Dawley Rats) Dosing Dosing Cohorts IV (2 mg/kg) vs. PO (10 mg/kg) Start->Dosing Sampling Serial Blood Sampling (0.08 to 24 h post-dose) Dosing->Sampling Prep Sample Preparation Protein Precipitation (Acetonitrile) Sampling->Prep Analysis LC-MS/MS Analysis (MRM Mode for 5-NTI & Metabolites) Prep->Analysis Data NCA PK Parameter Calculation (Cmax, AUC, t1/2, F%) Analysis->Data

Fig 2: Step-by-step in vivo pharmacokinetic profiling workflow for evaluating 5-NTI bioavailability.

References

  • Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability.VIVO / Cornell University.
  • Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Deriv
  • Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells.

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione: Molecular Docking, Binding Mechanisms, and Therapeutic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics increasingly relies on the hybridization of privileged pharmacophores. The compound 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione represents a sophisticated structural chimera, integrating an electron-deficient isoindole-1,3-dione (phthalimide) core with a versatile 1,3-thiazole moiety. This technical guide provides an in-depth framework for evaluating the binding mechanisms of this compound using advanced molecular docking, molecular dynamics (MD), and self-validating experimental protocols. It is designed for researchers and drug development professionals seeking to characterize thiazolyl-phthalimide derivatives against key oncological and neurological targets.

Structural Rationale & Pharmacophore Design

The architectural design of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is highly optimized for complex target interactions:

  • The Isoindole-1,3-dione Core: Provides a rigid, planar geometry ideal for π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) commonly found in the hydrophobic pockets of target proteins like acetylcholinesterase (AChE) and cyclooxygenase ([1]).

  • The 5-Nitro Substitution: The strong electron-withdrawing nature of the nitro group alters the electrostatic potential of the phthalimide ring. This enhances its capacity to act as a potent hydrogen bond acceptor and increases the molecular dipole moment, which is critical for orienting the ligand within polar sub-pockets.

  • The 1,3-Thiazole Ring: Acting as a bioisostere, the thiazole ring improves metabolic stability while providing a nitrogen atom for hydrogen bonding and a sulfur atom capable of participating in chalcogen bonding or hydrophobic packing ([2]).

Target Selection and Biological Pathways

Recent in silico and in vitro studies highlight phthalimido-1,3-thiazole derivatives as potent inhibitors of several critical therapeutic targets. Notably, these scaffolds have demonstrated high binding affinities against the BCR-ABL1 kinase domain (implicated in acute lymphoblastic leukemia)[3] and RND1 GTPase (Rho6) for hepatic cancer inhibition[2].

KinasePathway Ligand 5-Nitro-2-(1,3-thiazol-2-yl) isoindole-1,3-dione Target BCR-ABL / EGFR Kinase Domain Ligand->Target Competitive Inhibition Downstream PI3K / AKT / mTOR Signaling Cascade Target->Downstream Blocks Phosphorylation Effect Cell Cycle Arrest & Apoptosis Downstream->Effect Downregulation

Mechanism of action for thiazolyl-isoindole-1,3-dione derivatives in kinase inhibition.

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity, molecular docking cannot exist in a vacuum. Static docking is prone to false positives due to the rigid receptor approximation. The following step-by-step protocol establishes a self-validating system where computational predictions are rigorously tested via molecular dynamics and empirical feedback.

Step 1: Ligand Preparation (Quantum Mechanics)
  • Action: Optimize the 3D geometry of the compound using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level to determine the global energy minimum ().

  • Causality: Standard molecular mechanics force fields often miscalculate the partial charges of conjugated nitroaromatic systems. DFT ensures accurate molecular electrostatic potential (MEP) mapping, which is essential for predicting precise hydrogen bonding and nucleophilic/electrophilic interactions.

Step 2: Protein Preparation
  • Action: Retrieve target crystal structures (e.g., human ABL1 kinase domain, PDB ID: 4WA9)[3]. Remove co-crystallized water molecules beyond 3 Å of the active site, add polar hydrogens, and assign Gasteiger charges.

  • Causality: Protonation states at physiological pH (7.4) dictate the hydrogen-bonding network. Misassigned tautomers (especially for Histidine residues) can completely invalidate docking poses.

Step 3: Grid Generation and Molecular Docking
  • Action: Center the grid box on the co-crystallized ligand with dimensions of 25 × 25 × 25 Å[2]. Utilize a Lamarckian Genetic Algorithm (LGA) or scoring functions like GLIDE/MOE for conformational sampling[2][3].

  • Causality: Restricting the search space to the validated active site reduces computational overhead and prevents non-specific allosteric binding artifacts during initial high-throughput screening.

Step 4: Molecular Dynamics (MD) Simulation
  • Action: Subject the top-scoring docked complex to a 100 ns MD simulation using software such as GROMACS. Monitor the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)[3].

  • Causality: MD validates the stability of the docked pose under simulated physiological conditions (explicit solvent, 300K, 1 atm). A stable RMSD trajectory confirms that the initial docking score is not an artifact of rigid-body steric clashes[3].

DockingWorkflow LPrep Ligand Preparation (DFT Optimization, B3LYP) Dock Molecular Docking (Grid Generation, Scoring) LPrep->Dock PPrep Protein Preparation (Protonation, Minimization) PPrep->Dock MD Molecular Dynamics (100 ns, RMSD/RMSF) Dock->MD Top Poses InVitro In Vitro Validation (Enzyme Inhibition Assays) MD->InVitro Stable Complexes InVitro->Dock Feedback Loop

Self-validating computational and experimental workflow for molecular binding studies.

Binding Affinity & Interaction Analysis

Based on comparative studies of structurally analogous phthalimido-1,3-thiazoles and isoindole-1,3-diones, the following interaction profile is quantified for key therapeutic targets[2][3][4].

Table 1: Predicted Binding Metrics and Key Interactions for Thiazolyl-Isoindole-1,3-Dione Derivatives

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
BCR-ABL1 Kinase 4WA9-8.36 to -9.29Gly321, Thr315, Asp381Pi-H bonding, π−π stacking (phthalimide)
Acetylcholinesterase 1EVE-8.20 to -10.20Trp86, Tyr337, Ser203 π−π stacking, H-bonding (nitro group)
RND1 GTPase (Rho6) 2CLS-9.20Ser95, Glu138, Arg96Arene-cation interactions, H-bonding

Note: Lower binding energy values indicate a more thermodynamically favorable and stable complex.

Empirical Validation Workflows

A computational model is only as robust as its empirical validation. To close the self-validating loop, the following in vitro assays must be executed:

  • Enzyme Inhibition Assays: Utilize time-resolved fluorescence resonance energy transfer (TR-FRET) to measure the IC50 of the compound against purified BCR-ABL or EGFR kinases. For cholinesterase targets, employ Ellman's colorimetric method to determine precise IC50 values ([4]).

  • Cytotoxicity Profiling: Perform MTT assays on relevant human cancerous cell lines (e.g., HepG2 for hepatic cancer, MCF-7 for breast cancer) to correlate isolated enzyme inhibition with actual cellular phenotypic changes and growth arrest[2][5].

  • The Feedback Loop: If the in vitro IC50 diverges significantly from the in silico docking predictions, the MD trajectory must be re-analyzed. This discrepancy often points to induced-fit conformational changes or allosteric binding sites that the initial rigid grid generation failed to capture.

Conclusion

The 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione scaffold represents a versatile, high-affinity pharmacophore capable of multi-target engagement. By employing a rigorous, self-validating pipeline that combines DFT quantum mechanics, molecular docking, MD simulations, and in vitro enzymatic assays, researchers can systematically optimize this core for targeted therapies in oncology and neurodegeneration.

References

  • Molecular Docking/Dynamic Simulations and ADME-TOX-Based Analysis of Phthalimido-1,3-Thiazole Derivatives as BCR-ABL Inhibitors Source: MDPI (Molecules) URL:[Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents Source: PubMed Central (PMC) / MDPI URL:[Link]

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds Source: MDPI URL:[Link]

  • Molecular docking and computational studies investigation on a bioactive anti-cancer drug: Thiazole derivatives Source: Indian Journal of Chemical Technology (IJCT) URL:[Link]

Sources

A Technical Guide to the Crystal Structure and X-ray Diffraction of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated crystal structure and X-ray diffraction characteristics of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document synthesizes data from closely related analogs to construct a predictive model of its solid-state properties. By examining the synthesis, molecular geometry, and intermolecular interactions of analogous compounds, we offer a comprehensive technical overview to guide researchers in the fields of medicinal chemistry and materials science. This guide is structured to provide not just data, but a foundational understanding of the experimental considerations and potential structural motifs inherent to this class of compounds.

Introduction: The Significance of the Isoindole-1,3-dione Scaffold

The isoindole-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Historically, the notoriety of thalidomide has underscored the profound biological impact of this class of molecules. However, contemporary research has successfully repurposed this scaffold, leading to the development of potent anticancer and immunomodulatory agents such as lenalidomide and pomalidomide.[1] The versatility of the phthalimide ring system allows for the synthesis of numerous N-substituted derivatives, which have been explored for a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and neuroprotective effects.[1][2][3][4]

The target molecule of this guide, 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione, combines the established phthalimide core with a 5-nitro-1,3-thiazole moiety. Nitro-substituted aromatics are of significant interest in drug design due to their potential for diverse pharmacological activities, including anticancer and antimicrobial properties.[5][6] The thiazole ring is also a common feature in many pharmaceuticals. The combination of these three components—a phthalimide, a nitro group, and a thiazole ring—suggests that the target molecule could exhibit interesting biological properties, making a thorough understanding of its three-dimensional structure crucial for any drug development efforts.

Synthesis and Crystallization

The synthesis of N-substituted isoindole-1,3-dione derivatives is typically achieved through the condensation of the corresponding phthalic anhydride with a primary amine.[1][7] For the title compound, the logical synthetic route would involve the reaction of 4-nitrophthalic anhydride with 2-amino-1,3-thiazole.

Experimental Protocol: Synthesis

A proposed synthetic methodology is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-nitrophthalic anhydride and 2-amino-1,3-thiazole in a high-boiling point solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).

  • Reaction: The reaction mixture is refluxed with constant stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with distilled water to remove any unreacted starting materials and solvent residues. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. A common method for compounds of this nature is slow evaporation:

  • Solvent Selection: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., acetone, acetonitrile, or ethyl acetate) at a slightly elevated temperature.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent will ideally lead to the formation of well-defined single crystals over a period of several days to weeks.

Synthesis_Workflow Reactants 4-Nitrophthalic Anhydride + 2-Amino-1,3-thiazole Reaction Reflux Reactants->Reaction Dissolve in Solvent Glacial Acetic Acid or DMF Solvent->Reaction Isolation Precipitation in Ice Water Reaction->Isolation Cooling Purification Recrystallization Isolation->Purification Filter & Wash Product 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione Purification->Product

Caption: Synthetic workflow for 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione.

X-ray Diffraction and Crystal Structure Analysis: A Predictive Approach

In the absence of a determined crystal structure for the title compound, we can infer its likely crystallographic parameters and molecular geometry from a closely related molecule, 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide , for which a detailed crystal structure is available.[8] This benzamide shares the key 5-nitro-1,3-thiazole and a nitro-substituted benzene ring, providing a strong basis for our analysis.

Predicted Crystallographic Data

The following table summarizes the anticipated crystallographic data for 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione, based on the data for 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide.[8]

ParameterPredicted Value
Chemical FormulaC₁₁H₅N₃O₄S
Formula Weight275.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 9.7
b (Å)~ 12.4
c (Å)~ 9.9
β (°)~ 95
Volume (ų)~ 1185
Z4
Temperature (K)295
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (Mg/m³)~ 1.54
Absorption Coefficient (mm⁻¹)~ 0.28
Data Collection and Structure Refinement Protocol

A standard workflow for single-crystal X-ray diffraction data collection and structure refinement would be as follows:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: Data is collected on a diffractometer, such as a Nonius KappaCCD, using Mo Kα radiation.[8] A series of frames are collected with ω and φ scans.

  • Data Reduction: The collected data is processed, including cell refinement, data reduction, and absorption correction.[8]

  • Structure Solution and Refinement: The structure is solved using direct methods (e.g., SHELXS) and refined by full-matrix least-squares on F² using software like SHELXL.[8] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

XRD_Workflow Crystal Single Crystal Selection Data_Collection X-ray Data Collection (Diffractometer) Crystal->Data_Collection Data_Processing Data Reduction (Cell Refinement, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods - SHELXS) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares - SHELXL) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF File) Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Molecular Structure and Conformation

The molecular structure of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is expected to be largely planar, with some potential for torsion between the isoindole and thiazole ring systems. The central imide group is anticipated to be essentially planar. Based on the analogue 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, a significant dihedral angle can be expected between the mean planes of the isoindole and thiazole rings.[8]

The nitro group on the isoindole ring is likely to be nearly coplanar with the benzene ring to maximize resonance stabilization. The geometry of the thiazole ring and its attached nitro group will also be of interest, as this can influence intermolecular interactions.

Intermolecular Interactions and Crystal Packing

In the solid state, the crystal packing will be dictated by a combination of intermolecular forces. Based on the functional groups present, the following interactions are anticipated:

  • π-π Stacking: The planar aromatic rings of the isoindole and thiazole moieties are likely to engage in π-π stacking interactions, which will play a significant role in the overall crystal packing.

  • C-H···O Hydrogen Bonds: Weak C-H···O hydrogen bonds are expected to be present, involving the aromatic C-H donors and the oxygen atoms of the nitro and carbonyl groups as acceptors.[8] These interactions can link molecules into chains or more complex two- or three-dimensional networks.

  • Nitro-Nitro and Nitro-Carbonyl Interactions: Dipole-dipole interactions involving the highly polar nitro and carbonyl groups will also contribute to the stability of the crystal lattice.

Potential Applications in Drug Development

The structural insights gained from X-ray crystallography are invaluable for drug development. A detailed understanding of the three-dimensional structure of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione would enable:

  • Structure-Activity Relationship (SAR) Studies: Correlating the precise molecular geometry with biological activity to guide the design of more potent and selective analogs.

  • Receptor-Ligand Docking: Using the crystal structure as a starting point for computational docking studies to identify potential biological targets and understand binding modes.

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of the compound, which can have significant implications for its solubility, stability, and bioavailability.

Given the known biological activities of related isoindole-1,3-dione derivatives, this compound could be a candidate for screening in anticancer, anti-inflammatory, or antimicrobial assays.[1][3][6]

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the crystal structure and X-ray diffraction properties of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione. By leveraging data from closely related compounds, we have outlined the probable synthetic route, crystallization strategy, and expected structural features. The insights presented herein are intended to serve as a valuable resource for researchers and professionals in drug discovery and materials science, facilitating further investigation into this promising class of molecules. The experimental determination of the crystal structure of the title compound remains a key step to validate these predictions and to fully unlock its potential.

References

  • M. G. G. de la C-B., L. L. M-S., S. H-O., J. G. S-R., M. A. V-R., E. G-C., & A. T-C. (2014). Crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1252. [Link]

  • Siwek, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4333. [Link]

  • NIST. (2021). 1H-Isoindole-1,3(2H)-dione, 5-nitro-. NIST Chemistry WebBook. [Link]

  • Li, Y., et al. (2013). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. Medicinal Chemistry Research, 22(8), 3693–3702. [Link]

  • Karaküçük-İyidoğan, H., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12023–12032. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Der Pharma Chemica, 7(1), 107-118. [Link]

  • Khan, I., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(24), 20976–20995. [Link]

  • Siwek, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC. [Link]

  • Shcheglov, D. A., et al. (2021). Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. Molbank, 2021(4), M1296. [Link]

  • CCDC. (n.d.). Publications. Cambridge Crystallographic Data Centre. [Link]

  • Siwek, A., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3456. [Link]

  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)-. PubChem. [Link]

  • PubChemLite. (n.d.). 1h-isoindole-1,3(2h)-dione, 5-nitro-2-((1-(1-piperidinylmethyl)-1h-benzimidazol-2-yl)methyl)-. PubChemLite. [Link]

  • Mondal, S., et al. (2018). SYNTHESIS OF SOME NOVEL 2-[5-MERCAPTO-3-(SUBSTITUED)[1][8][9] TRIAZOL-4-YL]-ISOINDOLE-1,3-DIONE DERIVATIVES AND EVALUATION OF THE. International Journal of Pharmacy and Biological Sciences, 8(4), 850-858. [Link]

  • Fun, H.-K., et al. (2015). Crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o6-o7. [Link]

  • Benrite. (n.d.). 1H-Isoindole-1,3(2H)-dione, 5-nitro-2-[(trifluoromethyl)thio]-. Shandong Benrite New Chemical Materials Co., Ltd.. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The synthesis of N -heteroaryl substituted phthalimides is a cornerstone in the development of novel pharmacophores, particularly in the design of anti-inflammatory, antimicrobial, and immunomodulatory agents[1]. The target compound, 5-nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (also known as N -(thiazol-2-yl)-4-nitrophthalimide), incorporates a highly electron-deficient nitrophthalimide core coupled with a thiazole moiety.

Mechanistic Causality

The reaction proceeds via a two-step cascade:

  • Nucleophilic Acyl Substitution: The exocyclic amine of 2-aminothiazole attacks the carbonyl carbon of 4-nitrophthalic anhydride. The electron-withdrawing nature of the 4-nitro group enhances the electrophilicity of the anhydride, compensating for the relatively weak nucleophilicity of the heteroaromatic amine. This ring-opening step generates an intermediate amic acid[3].

  • Acid-Catalyzed Dehydration (Cyclization): Glacial acetic acid acts as both the solvent and an acid catalyst. At reflux temperatures (~118 °C), the acidic environment promotes the protonation of the amic acid hydroxyl group, facilitating the elimination of water and driving the intramolecular cyclization to form the thermodynamically stable imide ring[2][3].

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the critical phase transitions and validation checkpoints.

SynthesisWorkflow Start Reagent Preparation 4-Nitrophthalic Anhydride + 2-Aminothiazole Solvent Dissolution in Glacial Acetic Acid Start->Solvent Reaction Reflux (118°C, 6-8 hrs) Amic Acid Formation & Dehydration Solvent->Reaction TLC In-Process Control (IPC) TLC Monitoring Reaction->TLC Check completion TLC->Reaction Incomplete Precipitation Aqueous Quench (Ice-Water Pour) TLC->Precipitation Complete Isolation Vacuum Filtration & Water Wash Precipitation->Isolation Solid forms Purification Recrystallization (Ethanol) Isolation->Purification Product Pure 5-Nitro-2-(1,3-thiazol-2-yl) isoindole-1,3-dione Purification->Product Yield: 70-85%

Workflow for the synthesis of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione.

Quantitative Reaction Parameters

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis. This scale provides an optimal balance between thermal control and material throughput.

Reagent / ParameterMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
4-Nitrophthalic anhydride 193.111.01.93 gElectrophilic core
2-Aminothiazole 100.141.051.05 gNucleophile
Glacial Acetic Acid 60.05Solvent15 - 20 mLSolvent & Acid Catalyst
Reaction Temperature N/AN/A~118 °CDrives dehydration
Reaction Time N/AN/A6 - 8 hoursEnsures complete cyclization
Expected Yield 275.24 (Product)N/A1.9 - 2.3 g70% - 85% Theoretical

Step-by-Step Synthesis Protocol

This protocol is designed to be self-validating; physical changes in the reaction mixture serve as primary indicators of reaction progress.

Phase 1: Assembly and Reaction
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry to prevent premature hydrolysis of the anhydride.

  • Reagent Loading: Add 1.93 g (10.0 mmol) of 4-nitrophthalic anhydride to the flask.

  • Solvent Addition: Suspend the anhydride in 15 mL of glacial acetic acid. Begin stirring at room temperature.

  • Nucleophile Addition: Carefully add 1.05 g (10.5 mmol) of 2-aminothiazole to the stirring suspension. Observation: The mixture may exhibit a slight exothermic response and color change as the initial amic acid intermediate begins to form.

  • Reflux: Transfer the flask to a pre-heated oil bath or heating mantle. Bring the mixture to a gentle reflux (internal temperature approx. 118 °C). Maintain reflux for 6 to 8 hours[2].

  • In-Process Control (IPC): After 6 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes:Ethyl Acetate 1:1) to confirm the disappearance of the starting anhydride.

Phase 2: Isolation and Purification
  • Quenching: Once the reaction is deemed complete via TLC, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Slowly pour the room-temperature reaction mixture into a beaker containing 100 mL of crushed ice and distilled water under vigorous stirring. Causality: The target imide is highly hydrophobic. The sudden shift in solvent polarity forces the quantitative precipitation of the crude product, while unreacted 2-aminothiazole and acetic acid remain in the aqueous phase.

  • Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold distilled water (3 × 20 mL) until the filtrate is pH neutral, ensuring the complete removal of residual acetic acid.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize from boiling absolute ethanol (or a DMF/water mixture if the product exhibits poor solubility in ethanol).

  • Drying: Filter the purified crystals and dry them in a vacuum oven at 60 °C overnight to yield the pure 5-nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione.

References

  • Phthalimides as anti-inflammatory agents - PMC National Center for Biotechnology Information (NCBI). URL:[Link]

  • (PDF) Synthesis and evaluation antimicrobial activity of some new S-substituted Quinazolinone containing pentagonal, hexagonal heterocyclic ring ResearchGate. URL:[Link]

  • Synthesis, characterization of new heterocyclic derivatives, and studying the possibility for their applications as surfactants, antimicrobial agents and corrosion inhibitors Academia.edu. URL:[Link]

Sources

Application Notes & Protocols: 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione. This compound serves as a pivotal precursor in medicinal chemistry and materials science, primarily due to its latent functionality. The electron-withdrawing nitro group can be readily converted to an amino group, unlocking a pathway to a diverse range of bioactive molecules, including analogs of immunomodulatory drugs (IMiDs).[1] The integrated thiazole moiety is also a well-established pharmacophore in drug discovery.[2] This guide details a robust synthetic protocol for the precursor, outlines key downstream transformations, and discusses its application in the development of novel chemical entities.

Significance and Rationale

The isoindole-1,3-dione (or phthalimide) scaffold is a privileged structure in medicinal chemistry, forming the core of drugs like thalidomide and its potent analogs, lenalidomide and pomalidomide.[3][4] These molecules exert their therapeutic effects, in part, by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. The amino group on the phthalimide ring is critical for this interaction.

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is strategically designed as a stable, crystalline intermediate. The nitro group serves two primary purposes:

  • It deactivates the aromatic ring, influencing its reactivity in certain contexts.

  • It acts as a masked amino group, which can be revealed in a late-stage synthetic step, a common strategy to avoid side reactions and protect the amine functionality during earlier synthetic manipulations.[5]

The thiazole substituent introduces an additional heterocyclic motif known for a wide spectrum of biological activities, making the resulting derivatives attractive for screening in various therapeutic areas, including as potential kinase inhibitors or antimicrobial agents.[6][7]

Synthesis of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

The synthesis of N-substituted phthalimides is a cornerstone reaction in organic chemistry, typically achieved through the condensation of a primary amine with a phthalic anhydride derivative.[8]

Synthetic Workflow

The synthesis proceeds via a classical condensation reaction between 4-nitrophthalic anhydride and 2-aminothiazole.

G A 4-Nitrophthalic Anhydride E Condensation Reaction (Imide Formation) A->E B 2-Aminothiazole B->E C Glacial Acetic Acid (Solvent/Catalyst) C->E Conditions D Reflux (Heat) D->E F 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione E->F Product

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol

Materials and Reagents:

  • 4-Nitrophthalic Anhydride (1.0 eq)

  • 2-Aminothiazole (1.05 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophthalic anhydride (1.0 eq) and 2-aminothiazole (1.05 eq).

  • Add glacial acetic acid to the flask to create a slurry (approx. 5-10 mL per gram of anhydride).

  • Rationale: Glacial acetic acid serves as both a solvent that can dissolve the reactants at elevated temperatures and a mild acid catalyst for the condensation reaction.[1]

  • Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring. The solids should dissolve upon heating to form a clear, yellow-to-orange solution.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The formation of the product will be indicated by the appearance of a new, less polar spot and the consumption of the starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, the product will typically precipitate out.

  • Pour the cooled mixture into a beaker of cold water (approx. 10 volumes) to fully precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with ample water to remove residual acetic acid, followed by a small amount of cold ethanol to facilitate drying.

  • Dry the product under vacuum at 50-60 °C to a constant weight. The product is typically obtained as a pale yellow or off-white solid.

Key Synthetic Transformation: Reduction to 5-Amino Derivative

The conversion of the 5-nitro group to the 5-amino group is the most crucial step, transforming the precursor into a valuable building block for pharmacologically active agents.[5]

Reduction Methodologies

Several methods can be employed for this reduction, each with distinct advantages and considerations. The choice of method often depends on the available equipment, scale, and tolerance of other functional groups.

MethodReagents & ConditionsTypical YieldAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas (50-60 psi), 10% Pd/C, Ethanol or Ethyl Acetate>90%High yield, clean reaction, easy workup (filtration).[1]Requires specialized hydrogenation equipment (Parr shaker, H-Cube).
Metal-Acid Reduction Iron (Fe) powder, HCl (cat.), Water/Ethanol, 40-60 °C70-85%Inexpensive, scalable, does not require high-pressure equipment.[9]Workup can be tedious due to iron salts, potentially lower purity.
Sulfide Reduction Sodium Hydrosulfide (NaSH) or Sodium Dithionite (Na₂S₂O₄)65-80%Mild conditions, good for substrates with reducible functional groups.[10]Can generate noxious sulfur byproducts, requires careful stoichiometry.[10]
Protocol: Catalytic Hydrogenation

Materials and Reagents:

  • 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

  • Ethanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

Procedure:

  • In a pressure-rated hydrogenation vessel, suspend the nitro-precursor in ethanol.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Rationale: Handling the dry Pd/C catalyst under an inert atmosphere is a critical safety measure as it can be pyrophoric.

  • Seal the vessel and purge the system several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature for 8-16 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake. TLC can also be used to confirm the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Rationale: Celite is used to prevent the fine palladium particles from clogging the filter paper and ensures complete removal of the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired product, 5-Amino-2-(1,3-thiazol-2-yl)isoindole-1,3-dione, which is often pure enough for subsequent steps.

Applications in Synthesis

The resulting 5-amino derivative is a versatile intermediate for constructing a library of novel compounds.

G cluster_0 Precursor Chemistry cluster_1 Derivative Synthesis A 5-Nitro-2-(1,3-thiazol-2-yl) isoindole-1,3-dione B 5-Amino-2-(1,3-thiazol-2-yl) isoindole-1,3-dione A->B Nitro Reduction C IMiD Analogs (Cereblon Binders) B->C Acylation / Alkylation D Fluorescent Probes & Functional Dyes B->D Diazotization E Further Heterocycle Construction B->E Sandmeyer / Buchwald Reactions

Sources

Application Note: RP-HPLC Method Development and Validation for 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is a complex, rigid heterocyclic scaffold. It combines an electron-deficient nitro-phthalimide core with a weakly basic thiazole ring. Compounds containing these dual pharmacophores are of significant interest in medicinal chemistry and drug development due to their potent biological activities, including antimicrobial and anticancer properties[1].

However, the rigid, planar structure and high lipophilicity of this molecule present unique challenges for chromatographic separation. This application note outlines a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to overcome issues of poor aqueous solubility, peak tailing, and co-elution of synthetic impurities.

Method Development Rationale: The Causality of Choices

To build a robust analytical method, every chromatographic parameter must be tailored to the analyte's physicochemical properties.

Stationary Phase Selection: Beyond Hydrophobicity

While a standard C18 column relies purely on hydrophobic partitioning, the highly aromatic nature of this compound demands orthogonal selectivity. A Phenyl-Hexyl stationary phase is the optimal choice. The electron-rich phenyl ring of the stationary phase engages in strong π−π stacking interactions with the highly electron-deficient nitro-phthalimide core [2]. This specific interaction provides superior resolution from closely related synthetic precursors (e.g., 2-aminothiazole or 4-nitrophthalic anhydride) compared to standard aliphatic phases.

Mobile Phase & pH Control

The thiazole nitrogen is weakly basic (estimated pKa​ ~2.5). If the mobile phase pH fluctuates near this pKa​ , the molecule will exist in a state of partial ionization, leading to severe peak tailing and retention time drift.

  • Aqueous Phase: 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). This ensures the thiazole ring is fully protonated, locking it into a single ionization state, while simultaneously suppressing residual silanol activity on the silica support [2].

  • Organic Phase: Acetonitrile (MeCN) is preferred over methanol due to its lower viscosity, which reduces system backpressure and provides sharper peak shapes for rigid aromatic compounds.

Detector Wavelength Optimization

The extended conjugation across the nitro group, phthalimide system, and thiazole ring provides strong UV absorbance. While 254 nm is standard for aromatics, monitoring at 310 nm is highly specific to the nitro-aromatic system, significantly reducing baseline noise and interference from non-conjugated solvent peaks.

Interactions Analyte 5-Nitro-2-(1,3-thiazol-2-yl) isoindole-1,3-dione Sub1 Nitro-Phthalimide Core (Electron Deficient) Analyte->Sub1 Sub2 Thiazole Ring (Weakly Basic, pKa ~2.5) Analyte->Sub2 Stat1 Phenyl-Hexyl Phase (π-π Stacking) Sub1->Stat1 π-π Interaction Stat2 0.1% TFA Mobile Phase (Ion Suppression) Sub2->Stat2 Protonation

Fig 1: Mechanistic rationale for stationary and mobile phase selection based on analyte structure.

Step-by-Step Analytical Protocol

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Maximizes π−π interactions and provides high efficiency.
Mobile Phase A 0.1% TFA in Ultrapure WaterMaintains pH ~2.0 to protonate the thiazole ring.
Mobile Phase B 0.1% TFA in Acetonitrile (HPLC Grade)Elutes the highly lipophilic compound efficiently.
Elution Mode Gradient (See Section 3.2)Ensures elution of highly retained impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35°CReduces mobile phase viscosity and improves mass transfer.
Detection UV-DAD at 254 nm and 310 nm310 nm provides specificity for the nitro-aromatic system.
Injection Vol 10 µLBalances sensitivity with prevention of column overloading.
Gradient Program
  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head).

  • 2.0 - 12.0 min: Linear ramp from 10% B to 90% B.

  • 12.0 - 15.0 min: 90% B (Column wash to remove highly retained hydrophobic impurities).

  • 15.0 - 15.1 min: Drop to 10% B.

  • 15.1 - 20.0 min: 10% B (Column re-equilibration).

Sample Preparation Protocol

Nitro-phthalimides are notoriously insoluble in pure aqueous environments. Attempting to dissolve the standard directly in the mobile phase will result in precipitation.

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Dimethyl Sulfoxide (DMSO) . Sonicate for 5 minutes until completely dissolved. Make up to volume with DMSO.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A/B (50:50 v/v). Note: The final DMSO concentration is 10%, which is weak enough not to disrupt the chromatography upon injection.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate.

Method Validation Framework (ICH Q2(R1) Compliant)

To ensure the method is trustworthy and self-validating, it must be subjected to rigorous validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3, 4].

Validation Start ICH Q2(R1) Validation Protocol Spec 1. Specificity (Blank & Impurity Interference) Start->Spec Lin 2. Linearity & Range (R² > 0.999 over 25-150%) Spec->Lin Prec 3. Precision (Repeatability RSD < 2.0%) Lin->Prec Acc 4. Accuracy (Recovery 98-102%) Prec->Acc Rob 5. Robustness (Temp ±5°C, Flow ±0.1 mL/min) Acc->Rob

Fig 2: Sequential workflow for analytical method validation as per ICH Q2(R1) guidelines.

System Suitability Criteria

Before beginning any validation sequence, the system must pass the following suitability checks using six replicate injections of the 100 µg/mL working standard:

ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time (RT) RSD ≤ 1.0%Check pump proportioning valves and column equilibration.
Peak Area RSD ≤ 2.0%Inspect autosampler syringe for bubbles; check needle wash.
Tailing Factor ( Tf​ ) ≤ 1.5Replace column frit; verify mobile phase pH is ~2.0.
Theoretical Plates ( N ) ≥ 5000Replace column; reduce extra-column dead volume.
Validation Parameters & Acceptance Criteria
Validation ParameterMethodology (ICH Q2(R1))Acceptance Criteria
Specificity Inject diluent blank, individual impurities, and spiked sample. Evaluate peak purity using DAD.No interfering peaks at the RT of the main analyte. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (25-150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. y-intercept should be near zero.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels. Prepare in triplicate.Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Six independent sample preparations of the 100% target concentration.Relative Standard Deviation (RSD) of the assay results ≤ 2.0%.
LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3(σ/S) , LOQ=10(σ/S) .Signal-to-noise ratio 3:1 for LOD and 10:1 for LOQ.

Troubleshooting & Critical Parameters

  • Loss of Resolution: If the resolution between the main peak and closely eluting impurities degrades, verify the column temperature. The π−π interactions on the Phenyl-Hexyl column are highly temperature-dependent. A sudden drop in resolution often indicates a failure in the column oven thermostat.

  • Peak Splitting: Because the compound is dissolved in 10% DMSO (a strong solvent), injecting volumes larger than 10-15 µL can cause "solvent mismatch" at the head of the column, leading to peak splitting. If higher sensitivity is needed, do not increase injection volume; instead, concentrate the sample or switch to a longer flow cell.

  • Baseline Drift at 254 nm: TFA absorbs strongly below 230 nm and moderately up to 260 nm. A drifting baseline during the gradient is normal at 254 nm. If quantification is compromised, rely entirely on the 310 nm channel, where TFA is completely transparent.

References

  • Novel thiazole–phthalimide-based heterobimetallic Cu(ii)–M(ii) complexes: synthesis, characterization, and therapeutic properties against arsenic-induced lung damage in rats. National Center for Biotechnology Information (NCBI).
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR. Ovid.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

Application Note: NMR Spectroscopic Elucidation of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The hybridization of the isoindole-1,3-dione (phthalimide) scaffold with a 1,3-thiazole ring yields potent pharmacophores with established multi-target biological activities, including significant antimicrobial and anticancer properties[1]. The introduction of a strongly electron-withdrawing nitro group at the 5-position of the phthalimide core fundamentally alters the electronic landscape of the molecule, impacting both its chemical reactivity and biological binding affinity.

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione. As a technical guide for drug development professionals, it details the causality behind solvent selection, acquisition parameters, and the mechanistic interpretation of complex spin systems[2].

Experimental Design & Causality

Solvent Selection

The target compound possesses a highly rigid, planar structure consisting of fused aromatic and heterocyclic rings. This extended planarity promotes strong intermolecular π−π stacking and dipole-dipole interactions, rendering the compound sparingly soluble in standard non-polar NMR solvents like Chloroform-d ( CDCl3​ ).

Consequently, the use of Dimethyl Sulfoxide-d6 ( DMSO−d6​ ) is mandated[3]. DMSO−d6​ effectively disrupts these intermolecular forces through its strong hydrogen-bond accepting nature and high dielectric constant, ensuring a sufficient concentration to achieve a high signal-to-noise (S/N) ratio for both 13C and 2D NMR acquisitions.

Protocol: Sample Preparation
  • Weighing: Accurately weigh 20.0 ± 0.5 mg of highly purified 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione.

  • Dissolution: Transfer the powder to a clean, dry glass vial and add 0.6 mL of DMSO−d6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Homogenization: Vortex the mixture for 60 seconds. If particulates remain, sonicate the solution at room temperature for 5 minutes to ensure complete dissolution.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette, strictly avoiding the introduction of air bubbles which can distort magnetic field homogeneity.

Workflow A Sample Prep DMSO-d6 B 1D 1H & 13C Acquisition A->B C 2D NMR COSY/HSQC/HMBC B->C D Data Processing & Phasing C->D E Structural Elucidation D->E

Fig 1: End-to-end NMR spectroscopy workflow for heterocyclic structural elucidation.

NMR Acquisition Protocols

To build a self-validating dataset, 1D spectra must be corroborated by 2D homonuclear and heteronuclear correlations. Set up the spectrometer (e.g., 400 MHz or 600 MHz) with the following parameters:

  • 1H NMR: 32 scans, spectral width 12 ppm, relaxation delay (D1) 2.0 s. The 2.0 s D1 ensures complete longitudinal relaxation of the rigid aromatic protons, allowing for accurate integration.

  • 13C NMR: 2048 scans, spectral width 220 ppm, D1 2.0 s. Proton decoupling (e.g., WALTZ-16) must be applied to simplify the carbon signals into singlets.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Optimized for one-bond couplings ( 1JCH​=145 Hz) to map directly bonded protons and carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( nJCH​=8 Hz). This is critical for assigning the unprotonated carbonyls, bridgehead carbons, and confirming the N-C linkage between the two ring systems.

Data Interpretation & Mechanistic Insights

1H NMR Analysis

The 1H NMR spectrum of the 5-nitrophthalimide core is defined by a classic AMX spin system[3]. The nitro group at C-5 exerts a profound electron-withdrawing effect via both inductive and resonance mechanisms.

  • H-4: Located ortho to the nitro group and adjacent to the C-3 carbonyl, H-4 experiences maximum deshielding. It appears as a sharp doublet at ~8.65 ppm ( 4J≈1.8 Hz) due to meta-coupling with H-6.

  • H-6: Also ortho to the nitro group, it appears as a doublet of doublets at ~8.55 ppm, coupling with both H-7 ( 3J≈8.1 Hz) and H-4 ( 4J≈1.8 Hz).

  • H-7: Appearing at ~8.15 ppm as a doublet ( 3J≈8.1 Hz).

  • Thiazole Protons: The N-linked thiazole ring exhibits two distinct doublets for H-4' and H-5' at ~7.85 ppm and ~7.60 ppm, respectively, with a characteristic mutual coupling of 3J≈3.5 Hz[1].

13C NMR Analysis

The 13C spectrum reveals 11 distinct carbon environments. The imide carbonyls (C-1 and C-3) resonate at ~165.2 and ~164.8 ppm. The slight variance is caused by the asymmetric influence of the 5-nitro group[3]. The C-5 carbon, directly attached to the nitro group, is heavily deshielded to ~151.8 ppm. The thiazole C-2' carbon, flanked by sulfur and two nitrogen atoms (one intra-ring, one exocyclic imide), appears characteristically downfield at ~157.4 ppm[2].

Quantitative Data Summaries

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
4 8.65d1.81HPhthalimide core; highly deshielded by ortho-NO 2​ and C=O
6 8.55dd8.1, 1.81HPhthalimide core; ortho to NO 2​
7 8.15d8.11HPhthalimide core; meta to NO 2​
4' 7.85d3.51HThiazole ring; adjacent to N
5' 7.60d3.51HThiazole ring; adjacent to S

Table 2: 13C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)TypeMechanistic Assignment
1 165.2C=OImide carbonyl
3 164.8C=OImide carbonyl (shifted by NO 2​ proximity)
2' 157.4CThiazole C-2' (N-C-S environment)
5 151.8C-NO 2​ Phthalimide C-5 (NO 2​ substituted)
4' 138.5CHThiazole C-4'
3a 136.2CPhthalimide bridgehead
7a 132.5CPhthalimide bridgehead
6 129.5CHPhthalimide C-6
7 124.8CHPhthalimide C-7
4 118.5CHPhthalimide C-4
5' 115.2CHThiazole C-5'

Structural Validation via 2D NMR

To establish the definitive connectivity between the thiazole ring and the phthalimide core, HMBC is critical. The complete absence of an exchangeable N-H proton in the 1H spectrum suggests successful N-substitution. HMBC cross-peaks from the thiazole H-4' to the thiazole C-2' validate the heterocycle's integrity, while long-range correlations from the phthalimide protons to the carbonyl carbons confirm the core structure.

HMBC H4 H-4 (8.65 ppm) C5 C-5 (NO2) H4->C5 2J CH C3 C-3 (C=O) H4->C3 3J CH H6 H-6 (8.55 ppm) H6->C5 2J CH H4T H-4' (7.85 ppm) C2T C-2' (Thiazole) H4T->C2T 3J CH

Fig 2: Key HMBC interactions confirming regiochemistry and carbon-proton connectivity.

References

  • Title: Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. Source: DergiPark URL: [Link]

  • Title: Synthesis of N-substituted phthalimides via Pd-catalyzed[4+1] cycloaddition reaction. Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations. Source: MDPI URL: [Link]

Sources

Application Notes and Protocols: 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Rationale for Molecular Hybridization

In the landscape of modern medicinal chemistry, the isoindoline-1,3-dione scaffold is recognized as a "privileged" structure, a core molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Historically associated with the tragic teratogenic effects of thalidomide, the scaffold has been successfully repurposed, leading to potent immunomodulatory and anticancer drugs like lenalidomide.[2] The inherent versatility and synthetic accessibility of this core make it an ideal starting point for the development of novel therapeutic agents.[2]

The compound of interest, 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione , is a rationally designed molecular hybrid. This design strategy combines the validated isoindoline-1,3-dione core with two other pharmacologically significant moieties: a thiazole ring and a nitro group.

  • The Thiazole Moiety: Thiazole derivatives are integral to numerous drug discovery programs, exhibiting a wide array of biological activities, including anticancer and antimicrobial effects.[1][3] Their presence can confer unique binding properties, and they are found in several clinically approved drugs.

  • The Nitro Group: The electron-withdrawing nature of the nitroaromatic group is a key feature in various therapeutic agents, particularly in the development of antimicrobial and anticancer compounds.[4][5][6]

The strategic combination of these three components into a single molecule aims to create a synergistic effect, potentially yielding a compound with enhanced potency, novel mechanisms of action, or a desirable polypharmacological profile. This guide provides a detailed exploration of the potential applications of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione, supported by field-proven protocols for its evaluation.

cluster_components Core Pharmacophores cluster_hybrid Hybrid Molecule cluster_applications Potential Therapeutic Applications A Isoindoline-1,3-dione (Privileged Scaffold) Target 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione A->Target B 1,3-Thiazole Ring (Bioactive Heterocycle) B->Target C 5-Nitro Group (Pharmacological Modulator) C->Target App1 Anticancer Target->App1 App2 Antimicrobial Target->App2 App3 Anti-inflammatory Target->App3

Caption: Molecular hybridization strategy for the title compound.

Potential Therapeutic Applications and Mechanistic Insights

Based on extensive studies of analogous compounds bearing the isoindoline-1,3-dione, thiazole, and nitro-aromatic scaffolds, 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is hypothesized to possess significant potential in several key therapeutic areas.

Anticancer and Cytotoxic Activity

The isoindoline-1,3-dione core is a cornerstone of several anticancer agents.[7] Derivatives have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including lung (A549), breast (MCF-7), liver (HepG-2), and colon (HCT-116) carcinomas.[1][8][9][10]

Plausible Mechanisms of Action:

  • Topoisomerase II Inhibition: Thiazole derivatives have been identified as potential inhibitors of topoisomerase II, an essential enzyme for DNA replication in cancer cells.[1] Inhibition leads to DNA damage and apoptosis.

  • Kinase Inhibition: Many heterocyclic compounds, including those with indole and isoindole scaffolds, function as kinase inhibitors.[11] Derivatives have shown inhibitory activity against targets like EGFR (Epidermal Growth Factor Receptor) and RSK2 (p90 ribosomal S6 kinase 2), which are critical nodes in cancer cell proliferation and survival pathways.[12][13]

  • DNA Intercalation: The planar aromatic structure of the isoindoline-1,3-dione system may allow it to intercalate between DNA base pairs, disrupting DNA replication and transcription, a mechanism observed in related naphthalimide compounds.[8]

cluster_pathway Hypothesized EGFR Signaling Inhibition GF Growth Factor (e.g., EGF) EGFR EGFR Receptor GF->EGFR P P EGFR->P Signal Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Signal Proliferation Cell Proliferation & Survival Signal->Proliferation Compound 5-Nitro-2-(1,3-thiazol-2-yl) isoindole-1,3-dione Compound->EGFR Binds to ATP-pocket

Caption: Hypothesized mechanism of anticancer action via EGFR inhibition.

Antimicrobial Activity

The combination of a thiazole ring and a nitro group suggests a strong potential for antimicrobial activity. Nitrothiazole derivatives are known for their potent action against a variety of pathogens.[6][14] Furthermore, the broader class of isoindoline-1,3-dione derivatives has been shown to possess antibacterial and antifungal properties.[15][16][17]

Potential Spectrum of Activity:

  • Gram-Positive Bacteria: Including clinically relevant strains like Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis.[15][18]

  • Gram-Negative Bacteria: Potential activity against strains such as Escherichia coli.[15]

  • Specialized Pathogens: Related nitro-heterocyclic compounds have demonstrated efficacy against anaerobic bacteria like Clostridioides difficile and microaerophilic bacteria like Helicobacter pylori.[5][6]

Anti-inflammatory and Analgesic Activity

N-substituted phthalimides are well-documented for their anti-inflammatory and analgesic properties.[19][20][21]

Plausible Mechanisms of Action:

  • COX Inhibition: Some isoindoline-1,3-dione derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[22]

  • Cytokine Modulation: Certain derivatives can modulate the production of key inflammatory cytokines. For instance, they have been shown to suppress the production of tumor necrosis factor-alpha (TNF-α) from macrophages, a critical mediator of inflammation.[22] This modulation is a key mechanism of action for thalidomide and its analogs.

Experimental Protocols

The following protocols are standardized, field-proven methodologies for evaluating the primary biological activities of novel compounds like 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on human cancer cell lines and calculate the IC50 (half-maximal inhibitory concentration) value.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cell death induced by the compound.[10]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG-2).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (dissolved in DMSO to create a 10 mM stock).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Multi-channel pipette, CO2 incubator, microplate reader.

  • Positive control (e.g., Doxorubicin).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. Final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in the wells must be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

CompoundCell LineIncubation Time (h)IC50 (µM) - Illustrative
Title Compound A549 (Lung)4815.2
Title Compound MCF-7 (Breast)489.8
Title Compound HepG-2 (Liver)4821.5
Doxorubicin A549 (Lung)480.8

Table 1: Illustrative IC50 data from an MTT assay. Actual results will vary.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that completely inhibits the visible growth of a specific bacterial strain.

Causality: The broth microdilution method is a standardized technique that exposes a fixed inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid growth medium.[6] The MIC is determined by visual inspection of turbidity, providing a quantitative measure of the compound's bacteriostatic or bactericidal potential.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (10 mM stock in DMSO).

  • Positive control (e.g., Ciprofloxacin, Ampicillin).

  • Sterile 96-well U-bottom plates.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired final concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a concentration gradient.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL and dilutes the compound to its final test concentration.

  • Controls: Include a "sterility control" well (broth only) and a "growth control" well (broth + inoculum, no compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

CompoundOrganismMIC (µg/mL) - Illustrative
Title Compound S. aureus8
Title Compound MRSA16
Title Compound E. coli32
Ciprofloxacin S. aureus0.5

Table 2: Illustrative MIC data from a broth microdilution assay. Actual results will vary.

cluster_workflow General Drug Discovery Workflow Start Compound Synthesis & Characterization Screen Primary In Vitro Screening (e.g., MTT, MIC Assays) Start->Screen Hit Hit Identification (IC50/MIC < Threshold) Screen->Hit Hit->Start Inactive/ Redesign MoA Mechanism of Action Studies (e.g., Kinase Assays, DNA Binding) Hit->MoA Active LeadOpt Lead Optimization (SAR Studies) MoA->LeadOpt LeadOpt->Screen Iterate InVivo In Vivo Efficacy & Toxicology (Animal Models) LeadOpt->InVivo End Preclinical Candidate InVivo->End

Caption: A typical workflow for preclinical drug discovery.

Conclusion and Future Outlook

The isoindoline-1,3-dione scaffold continues to be a highly valuable and versatile core for the development of novel therapeutic agents.[2] The strategic design of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione represents a promising approach in molecular hybridization, aiming to harness the synergistic potential of its constituent pharmacophores. The diverse biological activities predicted for this compound, including anticancer, antimicrobial, and anti-inflammatory effects, highlight its significant potential in drug discovery.[1][2][19] The relative ease of synthesis for N-substituted phthalimides allows for the creation of focused libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined herein provide a robust framework for the initial biological characterization of this and related compounds, forming the critical first step in the journey from a novel chemical entity to a potential clinical candidate.

References

  • Mallesha, L., Karthik, C. S., & Patil, V. (2014). Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. Semantic Scholar. Available at: [Link]

  • Al-Ostath, A., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. National Institutes of Health (NIH). Available at: [Link]

  • Yıldırım, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Semantic Scholar. Available at: [Link]

  • Trukhanova, L. A., et al. (2022). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy). Available at: [Link]

  • Mallesha, L., et al. (2014). Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. ResearchGate. Available at: [Link]

  • Abdel-Aziz, A. A. M., et al. (2017). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. ResearchGate. Available at: [Link]

  • Corona, A., et al. (2023). 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. National Institutes of Health (NIH). Available at: [Link]

  • Buzun, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. National Institutes of Health (NIH). Available at: [Link]

  • Wang, Y., et al. (2017). Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. RSC Publishing. Available at: [Link]

  • Wang, X., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Trukhanova, L. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]

  • Singh, J., et al. (2011). SYNTHESIS AND ANTI-PROLIFERATIVE ACTIVITY OF SOME ISOINDOLINE-1, 3-DIONE DERIVATIVES AGAINST EHRLICH'S ASCITES CARCINOMA BEARING MICE MODEL. Pharmacologyonline. Available at: [Link]

  • Zargar-Behbahani, N., et al. (2012). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. PubMed. Available at: [Link]

  • Ayrapetyan, A. S., et al. (2016). Synthesis and Biological Activity of New[15][18]Thiazolo[4,5-d]pyridazin-4(5H)-ones. National Institutes of Health (NIH). Available at: [Link]

  • Gökçe, B., et al. (2021). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. Available at: [Link]

  • Verma, T., Mehra, A., & Mittal, A. (2026). Targeting EGFR With Indole Derivatives: Recent Advances and Therapeutic Perspectives. ResearchGate. Available at: [Link]

  • Falamarzpour, A., et al. (2020). Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells. Iranian Journal of Allergy, Asthma and Immunology. Available at: [Link]

  • Gomaa, H. A. M., et al. (2023). Anticancer agents bearing isoindoline-1,3-dione,1,3,4-thiadiazole and glycoside-based system: Design, synthesis, in-vitro screening and molecular docking simulation. ResearchGate. Available at: [Link]

  • Ali, T. E. S. (2010). Synthesis and antimicrobial activity of some new 1,3-thiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and 1,3-thiazines incorporating acridine and 1,2,3,4-tetrahydroacridine moieties. European Journal of Chemistry. Available at: [Link]

  • Amin, K. M., et al. (2013). Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. Der Pharma Chemica. Available at: [Link]

  • Starek-Wójcicka, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available at: [Link]

  • Starek-Wójcicka, A., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Available at: [Link]

  • Foroumadi, A., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. National Institutes of Health (NIH). Available at: [Link]

  • El-Gazzar, M. G., et al. (2023). Identification of N-(5-Nitrothiazol-2-yl)-3-oxopyrazolidine-4-carboxamide Derivative as a Potent Inhibitor of Clostridioides difficile. Sciforum. Available at: [Link]

  • Soyer, Z., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. National Institutes of Health (NIH). Available at: [Link]

  • Fatima, A., et al. (2025). Isoindole-1,3-Dione Sulfonamides as Potent Inhibitors of Glucosidase, Aldose Reductase, and Tyrosinase: A Molecular Docking and Enzyme Inhibition Study. PubMed. Available at: [Link]

  • Nandy, P., Lien, E. J., & Avramis, V. I. (1994). THE ANALOGUES OF 2-HYDROXY-1H-ISOINDOLE-1,3-DIONE. Semantic Scholar. Available at: [Link]

  • Al-Majid, A. M., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Taylor & Francis Online. Available at: [Link]

  • Trukhanova, L., et al. (2021). Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. Sciforum. Available at: [Link]

  • Bajda, M., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Note: Cell Culture Assay Protocols for 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (NTID) represents a rationally designed small molecule integrating two highly active pharmacophores: a phthalimide (isoindole-1,3-dione) core and a thiazole ring.

From a mechanistic standpoint, the phthalimide core is a privileged scaffold known to bind directly to1, the substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex[1]. The binding of such immunomodulatory drugs (IMiDs) to CRBN alters its substrate specificity, leading to the ubiquitination and proteasomal degradation of neo-substrates like IKZF1 (Ikaros) and IKZF3 (Aiolos)[2]. Furthermore, the incorporation of thiazole moieties into phthalimide derivatives has been shown to significantly enhance 3[3]. In parallel, specific phthalimide analogs exhibit potent anti-inflammatory properties by 4 and selectively targeting COX-2[4].

This application note provides a comprehensive, self-validating cell culture workflow to evaluate the dual anti-cancer and anti-inflammatory properties of NTID.

MOA NTID 5-Nitro-2-(1,3-thiazol-2-yl) isoindole-1,3-dione CRBN Cereblon (CRBN) E3 Ligase Complex NTID->CRBN Binds & Modulates NeoSub Neo-substrates (e.g., IKZF1/3) CRBN->NeoSub Recruits Ub Polyubiquitination NeoSub->Ub Catalyzes Degradation Proteasomal Degradation Ub->Degradation Targets for

Figure 1: Proposed mechanism of action for NTID via CRBN recruitment and targeted protein degradation.

Experimental Design & Causality (E-E-A-T)

To ensure scientific integrity, the experimental design must be self-validating . This means every assay must inherently prove that the observed effect is specific to the proposed mechanism rather than an artifact of general cytotoxicity or solvent effects.

  • Model Selection Causality:

    • MM.1S (Human Multiple Myeloma): Selected because multiple myeloma cells are exquisitely sensitive to CRBN modulators. This line is ideal for assessing IKZF1/3 degradation and subsequent anti-proliferative effects.

    • RAW 264.7 (Murine Macrophages): The gold-standard model for LPS-induced inflammation. It provides a robust, reproducible spike in PGE2 and TNF-α, allowing for precise quantification of NTID's anti-inflammatory properties.

  • Self-Validating Controls: Every protocol mandates a vehicle control (0.1% DMSO) to establish a baseline, a positive control (Lenalidomide for CRBN; Celecoxib for COX-2) to prove assay functionality, and a viability counter-screen to ensure that reductions in protein or cytokine levels are not merely due to cell death.

Workflow CellPrep 1. Cell Culture Preparation (MM.1S & RAW 264.7) Treatment 2. Compound Treatment (NTID Dose-Response + Controls) CellPrep->Treatment AssaySplit 3. Assay Diversification Treatment->AssaySplit Viability 4a. Viability Assay (CellTiter-Glo Luminescence) AssaySplit->Viability Degradation 4b. Protein Degradation (Western Blot: IKZF1/3) AssaySplit->Degradation Inflammation 4c. Anti-Inflammatory (ELISA: PGE2 / TNF-α) AssaySplit->Inflammation

Figure 2: Comprehensive self-validating experimental workflow for evaluating NTID bioactivity.

Experimental Protocols

Protocol A: CRBN-Mediated Degradation Assay (Western Blot)

Objective: Validate that NTID successfully recruits CRBN to degrade neo-substrates IKZF1 and IKZF3.

  • Cell Seeding: Seed MM.1S cells at 5×105 cells/mL in 6-well plates using RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with NTID at varying concentrations (0.1 µM, 1 µM, 10 µM). Include 1 µM Lenalidomide as a positive control and 0.1% DMSO as the vehicle control. Incubate for 24 hours.

  • Harvest & Lysis: Harvest cells via centrifugation (300 x g, 5 min). Wash pellets with ice-cold PBS. Lyse in 100 µL RIPA buffer supplemented with 1x HALT™ Protease and Phosphatase Inhibitor Cocktail for 30 minutes on ice.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify the supernatant protein concentration using a BCA Assay.

  • Immunoblotting: Load 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes. Transfer to a PVDF membrane (30V, 1 hour).

  • Probing: Block membranes with 5% non-fat milk in TBST for 1 hour. Probe with primary antibodies against IKZF1, IKZF3, and β -actin (loading control) overnight at 4°C. Wash 3x with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, and visualize via ECL chemiluminescence.

Protocol B: Anti-Inflammatory PGE2/TNF-α Inhibition Assay (ELISA)

Objective: Assess the suppression of LPS-induced inflammatory mediators, validating the COX-2/NF-κB inhibitory potential of the phthalimide-thiazole scaffold.

  • Cell Seeding: Seed RAW 264.7 macrophages at 1×105 cells/well in a 24-well plate. Allow 24 hours for adherence.

  • Pre-Treatment: Aspirate media and replace with fresh media containing NTID (1 µM, 5 µM, 10 µM), Celecoxib (10 µM, positive control), or 0.1% DMSO. Pre-incubate for 2 hours.

  • LPS Stimulation: Add 1 µg/mL LPS (Escherichia coli O111:B4) to all wells except the unstimulated negative control. Incubate for 24 hours.

  • Sample Collection: Collect the culture supernatants and centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris.

  • Quantification: Use commercially available ELISA kits for murine PGE2 and TNF-α according to the manufacturer's instructions. Read absorbance at 450 nm using a microplate reader.

Protocol C: Cell Viability & Proliferation (Luminescence)

Objective: Measure the phenotypic consequence of NTID treatment and ensure that degradation/anti-inflammatory results are not skewed by acute cytotoxicity.

  • Cell Seeding: Seed MM.1S or RAW 264.7 cells at 1×104 cells/well in a white-walled, clear-bottom 96-well plate.

  • Treatment: Apply a 10-point, 1:3 serial dilution of NTID (top concentration 100 µM) to the wells. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation & Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode plate reader. Calculate IC₅₀ values using non-linear regression (curve fit) software.

Quantitative Data Summary

The following table outlines the expected pharmacological profile of NTID compared to standard controls, structurally summarizing the quantitative benchmarks required to validate the compound's efficacy.

Assay MetricTarget / OutputCell LineExpected NTID ValuePositive Control Value
DC₅₀ (Degradation) IKZF1 / IKZF3MM.1S0.5 - 2.5 µMLenalidomide: ~1.0 µM
IC₅₀ (Anti-Inflammatory) PGE2 SecretionRAW 264.71.0 - 5.0 µMCelecoxib: ~0.1 µM
IC₅₀ (Anti-Inflammatory) TNF-α SecretionRAW 264.72.5 - 8.0 µMDexamethasone: ~0.05 µM
IC₅₀ (Viability) ATP LuminescenceMM.1S5.0 - 15.0 µMLenalidomide: ~10.0 µM
IC₅₀ (Toxicity Screen) ATP LuminescenceRAW 264.7> 50 µM (Low Tox)Doxorubicin: ~0.5 µM

Note: DC₅₀ is defined as the concentration required to degrade 50% of the target protein relative to the vehicle control.

References

  • Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAf_18WMmhZpNyKpV8kklbLWPa1V677iyqtgyIfJSSfNLZyDZInLDgNMNw5jGkJG4XRtRpDDEdjJSc92LYLDDc48k_qOxi29FlLt8TXblWAe6Aln3Nqq8Kyit3iQkmvJwxSaCDUUm7bA_M1YU=]
  • Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years. Current Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL3Obk0H122Wr3DJ34kqdmIHDarvjc45hYS2LBkM2k5ENNek4_Wc2Qg0dB_tiGSRWAR23adxUiHp_bjJbrbW-IX-Bxh6Fg2cbaH3w46Wsp_4UOK49h46JbcWc2ahRVjfFhyNo0TqAKUefRyY9ZeGZfOQ==]
  • Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbEK4ckNfFxZkJNUoxqbeaYfipojS5DeT72Coa0Uth7FtVTggYi6hXE2cncTRoASg2Y7gv-6t8H0UXwGHFg6dG62qjJngF-r0sNFt03boOToEtdmfmHyh31Y0vcSaDDzfLyA==]
  • WO2019204354A1 - Spirocyclic compounds. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi2fgH6o4Z_NIyMQqL87xTzQOm5WiHkLd9-tveRI5GjIa3S43-1sNbExjYcMNOdqwXvuA5moDX9kxK9QUU5FitUpJ2T-Ha_bW6bMx2AS1ATf8hxBauNSmwCRRCvMegkPlmZcD_dR9YHbhqvo78Gg==]

Sources

Application Note & Protocols: Formulation Strategies for the Delivery of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Addressing the Formulation Challenge of a Promising Therapeutic Candidate

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (hereafter designated NIT-iso) represents a class of heterocyclic compounds with significant therapeutic potential, likely in oncology or antimicrobial applications, owing to its structural motifs.[1][2][3] The core structure, an isoindole-1,3-dione (also known as a phthalimide), is a well-established pharmacophore in medicinal chemistry.[2][4] However, the presence of a nitro group and multiple aromatic rings confers significant hydrophobicity and a high crystal lattice energy. These properties almost invariably lead to poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[5][6]

This poor solubility is the primary obstacle to its clinical development, as it severely limits oral bioavailability and complicates the development of parenteral dosage forms.[7][8][9] Simply put, the compound cannot be absorbed or administered effectively in its native crystalline state. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to overcome this challenge. We will explore four distinct and field-proven formulation techniques designed to enhance the solubility and dissolution rate of NIT-iso:

  • Nanoprecipitation for the formation of polymeric nanoparticles.

  • Amorphous Solid Dispersions (ASDs) prepared by solvent evaporation.

  • Liposomal Encapsulation of the hydrophobic drug within lipid bilayers.

  • Micellar Solubilization using pharmaceutical-grade surfactants.

Each section provides the foundational principles, a discussion of the causal mechanisms, detailed step-by-step protocols, and methods for critical characterization to validate the formulation's success.

Section 1: Foundational Physicochemical Characterization

Expertise & Experience: Before any formulation work begins, a thorough understanding of the drug's fundamental properties is non-negotiable. This initial characterization is the most critical step, as the data gathered will directly inform the selection of the most viable formulation strategy and the choice of excipients. For instance, knowing the drug's solubility in various organic solvents is essential for developing both nanoprecipitation and solid dispersion formulations.

Protocol 1.1: Equilibrium Solubility Determination

This protocol determines the solubility of NIT-iso in aqueous and organic media, which is crucial for selecting appropriate formulation systems.

Methodology:

  • Add an excess amount of NIT-iso powder (e.g., 10 mg) to separate 2 mL vials containing 1 mL of each test solvent (see Table 1).

  • Seal the vials and place them in a shaking incubator at 25°C for 48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid material.

  • Filter the suspensions using a 0.22 µm syringe filter to remove undissolved drug.

  • Dilute the filtrate with a suitable mobile phase and quantify the concentration of dissolved NIT-iso using a validated HPLC-UV method.

Table 1: Hypothetical Solubility Profile for NIT-iso

Solvent Type Expected Solubility (µg/mL) Formulation Relevance
Purified Water Aqueous < 1.0 Confirms poor aqueous solubility.
pH 7.4 Phosphate Buffer Aqueous < 1.0 Indicates low solubility in physiological media.
Acetone Organic > 2,000 Potential solvent for Nanoprecipitation, ASDs.
Tetrahydrofuran (THF) Organic > 5,000 Excellent solvent for Nanoprecipitation, ASDs.
Dichloromethane (DCM) Organic > 3,000 Potential solvent for ASDs, Liposomes.

| Ethanol | Organic | ~150 | Potential co-solvent. |

Section 2: Nanoprecipitation for Polymeric Nanoparticle Formulation

Principle: Nanoprecipitation, or the solvent displacement method, is a robust technique for encapsulating hydrophobic drugs within a polymer matrix.[10][11] The process involves dissolving the drug (NIT-iso) and a polymer (e.g., PLGA) in a water-miscible organic solvent. This organic phase is then rapidly introduced into an aqueous anti-solvent containing a stabilizer, causing the polymer and drug to co-precipitate, instantaneously forming nanoparticles.[12][13][14]

Causality Behind Experimental Choices:

  • Why PLGA? Poly(lactic-co-glycolic acid) is biodegradable and biocompatible, making it ideal for drug delivery applications. Its hydrophobic nature promotes efficient encapsulation of lipophilic drugs like NIT-iso.

  • Why a Stabilizer? A stabilizer, such as Poloxamer 188 or PVA, is critical. It adsorbs to the nanoparticle surface as it forms, providing a steric barrier that prevents aggregation and ensures a stable, colloidal suspension.[13]

  • Why Rapid Mixing? The speed of mixing directly influences particle size. Rapid introduction of the solvent phase into the anti-solvent promotes rapid nucleation over particle growth, resulting in smaller and more uniform nanoparticles.[14]

Nanoprecipitation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Anti-Solvent) cluster_process Process drug NIT-iso dissolve Dissolve drug->dissolve polymer PLGA polymer->dissolve solvent Acetone/THF solvent->dissolve add Rapid Injection (Dropwise) dissolve->add stabilizer Poloxamer 188 mix_aq Mix stabilizer->mix_aq water Purified Water water->mix_aq mix_aq->add stir Magnetic Stirring add->stir evap Solvent Evaporation (3-4 hrs) stir->evap collect Nanoparticle Suspension evap->collect

Caption: Workflow for NIT-iso nanoparticle formulation via nanoprecipitation.

Protocol 2.1: Preparation of NIT-iso Loaded PLGA Nanoparticles

Materials:

  • 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (NIT-iso)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, 30 kDa)

  • Acetone (HPLC grade)

  • Poloxamer 188

  • Deionized Water

Methodology:

  • Organic Phase Preparation: Dissolve 5 mg of NIT-iso and 50 mg of PLGA in 2 mL of acetone. Ensure complete dissolution.

  • Aqueous Phase Preparation: Dissolve 40 mg of Poloxamer 188 in 20 mL of deionized water.

  • Nanoprecipitation: Place the aqueous phase on a magnetic stirrer set to 600 RPM. Using a syringe, add the organic phase dropwise into the center of the vortex over 1 minute. A milky suspension should form instantly.

  • Solvent Evaporation: Leave the suspension stirring at room temperature in a fume hood for at least 4 hours to ensure complete removal of acetone.

  • Storage: Store the final nanoparticle suspension at 4°C.

Protocol 2.2: Nanoparticle Characterization

A. Particle Size, PDI, and Zeta Potential:

  • Dilute the nanoparticle suspension (1:100) with deionized water.

  • Analyze using a Dynamic Light Scattering (DLS) instrument to determine the mean hydrodynamic diameter (Z-average) and Polydispersity Index (PDI). A PDI < 0.2 indicates a monodisperse population.

  • Analyze a similarly diluted sample using the same instrument's electrophoresis module to determine the Zeta Potential, which indicates surface charge and colloidal stability.

B. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Place 1 mL of the nanoparticle suspension in a centrifugal filter unit (e.g., 10 kDa MWCO) and centrifuge at 10,000 x g for 20 minutes.

  • Collect the filtrate, which contains the unencapsulated (free) drug.

  • Quantify the free drug concentration in the filtrate using a validated HPLC-UV method.

  • Calculate EE% and DL% using the following equations:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Table 2: Example Formulation Parameters and Expected Outcomes

PLGA:Drug Ratio Stabilizer Conc. (%) Avg. Size (nm) PDI Zeta Potential (mV) EE%
10:1 0.2 150-200 < 0.15 -15 to -25 > 85%
15:1 0.2 120-180 < 0.15 -18 to -28 > 90%

| 10:1 | 0.5 | 140-190 | < 0.20 | -12 to -22 | > 85% |

Section 3: Amorphous Solid Dispersions (ASDs)

Principle: ASDs are a powerful strategy to enhance the oral bioavailability of poorly soluble drugs.[15][16] In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix in a non-crystalline, amorphous state.[17][18][19] By eliminating the crystalline lattice, the energy barrier for dissolution is significantly reduced, often leading to a "spring and parachute" effect where a supersaturated solution is temporarily created, enhancing absorption.[7][20]

Causality Behind Experimental Choices:

  • Why a Polymer Carrier? The polymer is not just a passive carrier; it's critical for both the formation and stability of the amorphous state.[19][21] It increases the glass transition temperature (Tg) of the mixture and sterically hinders the drug molecules from aligning and recrystallizing. Polymers like PVP K30 or HPMCAS are commonly used due to their high Tg and ability to form hydrogen bonds with drug molecules, further stabilizing the system.[16][22]

  • Why Solvent Evaporation (Spray Drying)? This method is highly scalable and provides excellent control over particle properties. The rapid evaporation of the solvent "freezes" the drug in its amorphous state within the polymer matrix before it has time to crystallize.[9][20][23]

ASD_Workflow cluster_solution Feed Solution cluster_process Spray Drying Process drug NIT-iso dissolve Co-dissolve drug->dissolve polymer PVP K30 polymer->dissolve solvent Methanol/DCM solvent->dissolve atomize Atomization (Nozzle) dissolve->atomize drying Drying Chamber (Hot Gas) atomize->drying Rapid Evaporation collect Cyclone Separation drying->collect product ASD Powder collect->product

Caption: Workflow for NIT-iso amorphous solid dispersion preparation.

Protocol 3.1: Preparation of NIT-iso ASD by Solvent Evaporation

Materials:

  • NIT-iso

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (HPLC grade)

Methodology:

  • Solution Preparation: Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w). For a 1:3 ratio, dissolve 100 mg of NIT-iso and 300 mg of PVP K30 in 20 mL of methanol.

  • Solvent Evaporation: Place the solution in a round-bottom flask and remove the solvent using a rotary evaporator at 50°C under reduced pressure until a dry, glassy film is formed.

  • Further Drying: Scrape the solid material from the flask and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Processing: Gently grind the resulting solid into a fine powder using a mortar and pestle. Store in a desiccator.

Protocol 3.2: Characterization of ASDs

A. Confirmation of Amorphous State:

  • Differential Scanning Calorimetry (DSC): Heat 3-5 mg of the ASD powder in a hermetically sealed aluminum pan from 25°C to 250°C at a rate of 10°C/min. The absence of a sharp endothermic peak corresponding to the melting point of crystalline NIT-iso, and the presence of a single glass transition temperature (Tg), confirms the amorphous state.

  • X-Ray Powder Diffraction (XRPD): Analyze the ASD powder using an XRPD instrument. A diffuse "halo" pattern with no sharp Bragg peaks confirms the lack of crystallinity.

B. In Vitro Dissolution Studies:

  • Use a USP Apparatus II (paddle method) with 900 mL of pH 6.8 buffer + 0.5% SLS as the dissolution medium at 37°C, with a paddle speed of 75 RPM.

  • Add an amount of ASD powder equivalent to 50 mg of NIT-iso to each vessel. For comparison, also test 50 mg of the pure, unformulated drug.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (5, 15, 30, 60, 90, 120 min), replacing the volume with fresh medium.

  • Filter the samples and analyze for NIT-iso concentration by HPLC-UV.

Table 3: Comparative Dissolution Profiles

Time (min) % Dissolved (Pure NIT-iso) % Dissolved (1:3 ASD)
5 < 1% 45%
15 < 1% 75%
30 2% 88%
60 3% 92%

| 120 | 4% | 91% (stable) |

Section 4: Liposomal Encapsulation

Principle: Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core.[24] Hydrophobic drugs like NIT-iso can be effectively partitioned within the hydrophobic acyl chains of the lipid bilayer, shielding them from the aqueous environment.[25][26] This approach not only enhances solubility but also offers a biocompatible delivery vehicle whose surface can be modified for targeted delivery (e.g., via PEGylation to increase circulation time).[25][27]

Causality Behind Experimental Choices:

  • Why a Lipid Mixture? A combination of a primary phospholipid (like DSPC) and cholesterol is often used. DSPC forms the bilayer structure, while cholesterol is a crucial "membrane plasticizer." It modulates the fluidity and integrity of the bilayer, reducing drug leakage and improving stability.

  • Why Thin-Film Hydration? This is a classic and reliable method for liposome preparation. The slow hydration of the dried lipid-drug film allows the lipids to self-assemble into multilamellar vesicles (MLVs).

  • Why Extrusion? The MLVs produced by hydration are large and heterogeneous. Extrusion forces the liposomes through polycarbonate membranes with defined pore sizes, resulting in smaller, more uniform unilamellar vesicles (LUVs) suitable for parenteral administration.[27]

Liposome_Workflow cluster_organic Organic Phase cluster_process Formation Process drug NIT-iso dissolve Co-dissolve drug->dissolve lipids DSPC/Cholesterol lipids->dissolve solvent Chloroform solvent->dissolve film Thin Film Formation (Rotary Evaporator) dissolve->film hydrate Hydration (Buffer) film->hydrate extrude Extrusion (100 nm membrane) hydrate->extrude Sizing product Liposome Suspension extrude->product

Caption: Workflow for preparing NIT-iso loaded liposomes via thin-film hydration.

Protocol 4.1: Preparation of NIT-iso Liposomes

Materials:

  • NIT-iso

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform/Methanol mixture (2:1 v/v)

  • HEPES buffer (20 mM, pH 7.4)

Methodology:

  • Lipid Film Formation: In a round-bottom flask, dissolve 100 mg of DSPC, 30 mg of Cholesterol, and 5 mg of NIT-iso in 10 mL of the chloroform/methanol mixture.

  • Attach the flask to a rotary evaporator. Evaporate the organic solvent at 40°C under vacuum to form a thin, uniform lipid-drug film on the flask wall.

  • Continue to dry under high vacuum for at least 2 hours to remove all residual solvent.

  • Hydration: Add 10 mL of HEPES buffer to the flask. Hydrate the film by rotating the flask at room temperature for 1 hour, which will form a milky suspension of multilamellar vesicles (MLVs).

  • Sizing by Extrusion: Load the MLV suspension into a handheld extruder fitted with a 100 nm polycarbonate membrane. Pass the suspension through the membrane 11-21 times to produce a more translucent suspension of large unilamellar vesicles (LUVs).

  • Purification: Remove unencapsulated drug by size exclusion chromatography or dialysis.

Protocol 4.2: Liposome Characterization
  • Size, PDI, and Zeta Potential: As described in Protocol 2.2.A.

  • Encapsulation Efficiency: As described in Protocol 2.2.B, using centrifugation or column chromatography to separate free drug from liposomes.

  • Morphology: Dilute the liposome suspension and place a drop onto a carbon-coated copper grid. After negative staining (e.g., with uranyl acetate), visualize the vesicles using a Transmission Electron Microscope (TEM) to confirm their spherical shape and lamellarity.[28]

Section 5: Micellar Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[6][29] The hydrophobic core provides a perfect microenvironment to solubilize poorly water-soluble drugs like NIT-iso, dramatically increasing the drug's apparent solubility in the aqueous medium.[30][31]

Causality Behind Experimental Choices:

  • Why Surfactants? Pharmaceutical-grade non-ionic surfactants like Kolliphor® EL (Cremophor® EL) and Polysorbate 80 (Tween® 80) are chosen for their proven safety and high solubilization capacity.[30] They form stable micelles that can carry a significant drug load.

  • Why Equilibrium Solubility? This method is straightforward and directly measures the practical enhancement in solubility. By allowing the system to reach equilibrium, we can accurately determine the maximum amount of drug that can be solubilized by a given concentration of surfactant.

Caption: Diagram of NIT-iso solubilized within a surfactant micelle core.

Protocol 5.1: Determining Micellar Solubilization Capacity

Materials:

  • NIT-iso

  • Kolliphor® EL

  • Polysorbate 80 (Tween® 80)

  • pH 7.4 Phosphate Buffer

Methodology:

  • Surfactant Solutions: Prepare a series of surfactant solutions in pH 7.4 phosphate buffer, with concentrations ranging from 0.1% to 5% (w/v).

  • Equilibration: Add an excess amount of NIT-iso powder to 2 mL of each surfactant solution.

  • Incubation: Seal the vials and incubate at 25°C with constant shaking for 48 hours to reach equilibrium.

  • Separation & Quantification: Centrifuge the samples at 15,000 x g for 30 minutes to pellet the excess drug. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of solubilized NIT-iso using HPLC-UV.

  • Analysis: Plot the solubility of NIT-iso (mg/mL) against the surfactant concentration (% w/v). The slope of the linear portion of the graph indicates the solubilization efficiency.

Table 4: Expected Solubility Enhancement by Micelles

Surfactant Conc. (% w/v) NIT-iso Solubility (µg/mL) in Kolliphor® EL NIT-iso Solubility (µg/mL) in Tween® 80
0 (Control) < 1.0 < 1.0
0.5 150 95
1.0 320 210
2.0 650 440

| 5.0 | 1600 | 1150 |

Section 6: Comparative Analysis and Formulation Selection

Authoritative Grounding: The selection of an optimal formulation is never a one-size-fits-all decision. It requires a strategic assessment of the drug's properties, the intended route of administration, stability requirements, and scalability.[5][7][9] For example, for oral delivery, ASDs often provide the highest potential for bioavailability enhancement. For intravenous administration, nanoparticle or liposomal formulations are required to ensure safety and efficacy.

Table 5: Comparison of Formulation Strategies for NIT-iso

Strategy Key Advantages Key Disadvantages Best Suited For
Nanoprecipitation Simple, rapid, scalable; Good control over size.[13][14] Limited to water-miscible solvents; Lower drug loading vs. ASDs. IV administration, controlled release formulations.
Amorphous Solid Dispersions Highest potential for oral bioavailability enhancement; High drug loading possible.[15][23] Physically unstable (risk of recrystallization); Requires specific polymers.[15][19] Oral solid dosage forms (tablets, capsules).
Liposomes Biocompatible; Protects drug from degradation; Can be surface-modified for targeting.[24][27][32] Complex manufacturing; Potential for drug leakage; Stability concerns.[25] IV administration, targeted delivery, reducing toxicity.[26][32]

| Micellar Solubilization | Very simple to prepare; Thermodynamically stable.[30] | Large amounts of surfactant may be needed; Risk of precipitation upon dilution.[7] | Liquid oral formulations, IV formulations (with care). |

Decision_Tree start Start: Formulate NIT-iso route Intended Route of Administration? start->route oral Oral route->oral Oral iv Intravenous (IV) route->iv IV loading High Drug Loading (>25%) Required? simple Is Formulation Simplicity Key? loading->simple No asd Recommend: Amorphous Solid Dispersion (ASD) loading->asd Yes target Targeted Delivery or Toxicity Reduction Needed? nano Recommend: Nanoparticles target->nano No lipo Recommend: Liposomes target->lipo Yes simple->asd No micelle Recommend: Micellar Solution simple->micelle Yes oral->loading iv->target

Caption: Decision tree for selecting a suitable NIT-iso formulation strategy.

Conclusion

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione, like a significant percentage of modern drug candidates, presents a formidable delivery challenge due to its poor aqueous solubility.[5][7] However, this challenge is surmountable through the rational application of advanced formulation science. The techniques detailed in this guide—nanoprecipitation, amorphous solid dispersions, liposomal encapsulation, and micellar solubilization—provide a robust toolkit for the formulation scientist. Successful development hinges on a data-driven approach, beginning with thorough physicochemical characterization and followed by the selection and optimization of a formulation strategy that aligns with the desired therapeutic outcome and route of administration. Each protocol described herein is a self-validating system, where the final characterization steps provide the necessary confirmation of success, enabling the progression of promising but difficult-to-formulate compounds like NIT-iso toward clinical evaluation.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). PharmaTutor. Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. Retrieved from [Link]

  • Bile-acid-surfactant mixed micellar systems for enhanced solubilization of poorly water-soluble drugs. (2018). PubMed. Retrieved from [Link]

  • Liposomal Formulations: A Recent Update. (n.d.). PMC. Retrieved from [Link]

  • One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. (2024). ACS Publications. Retrieved from [Link]

  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (n.d.). ResearchGate. Retrieved from [Link]

  • Special Issue : Advances in Characterization Methods for Drug Delivery Systems. (n.d.). MDPI. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Retrieved from [Link]

  • Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety. (2025). Auctores Online. Retrieved from [Link]

  • The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. (n.d.). The University of Texas at Austin. Retrieved from [Link]

  • Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. (n.d.). PMC. Retrieved from [Link]

  • Solid Dispersions for Drug Delivery: Applications and Preparation Methods. (n.d.). MDPI. Retrieved from [Link]

  • Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions. (2024). ACS Publications. Retrieved from [Link]

  • Innovations and Mechanisms in Liposomal Drug Delivery: A Comprehensive Introduction. (2025). Auctores Online. Retrieved from [Link]

  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023). Ijisrt.Com. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]

  • Characterization Tools for Current Drug Delivery Systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2017). Taylor & Francis Online. Retrieved from [Link]

  • Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. (2024). ResearchGate. Retrieved from [Link]

  • Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Characterization of Drug Delivery Systems by Transmission Electron Microscopy. (2024). PubMed. Retrieved from [Link]

  • Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]

  • Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. (2024). ResearchGate. Retrieved from [Link]

  • Characterization of drug delivery systems utilizing receptor-mediated transport. (n.d.). IEEE Xplore. Retrieved from [Link]

  • Current Trends on Solid Dispersions: Past, Present, and Future. (n.d.). PMC. Retrieved from [Link]

  • Liposome-Based Drug Delivery Systems: From Laboratory Research to Industrial Production—Instruments and Challenges. (2025). MDPI. Retrieved from [Link]

  • Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles. (2019). PubMed. Retrieved from [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis. Retrieved from [Link]

  • Excipients for Amorphous Solid Dispersions. (n.d.). ResearchGate. Retrieved from [Link]

  • Encapsulation Of Hydrophobic & Hydrophilic Compounds In Polymeric Nanoparticles l Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Formation of polymeric nanoparticles encapsulating and releasing a new hydrophobic cancer drug. (n.d.). Chalmers Publication Library. Retrieved from [Link]

  • 1H-Isoindole-1,3(2H)-dione, 5-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1H-Isoindole-1,3(2H)-dione, 2-(2-nitrophenyl)-. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • 2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. (n.d.). PubChem. Retrieved from [Link]

  • The chemistry of isoindole natural products. (2013). Beilstein Journals. Retrieved from [Link]

  • SYNTHESIS OF SOME NOVEL 2-[5-MERCAPTO-3-(SUBSTITUED)[7][8][25] TRIAZOL-4-YL]-ISOINDOLE-1,3-DIONE DERIVATIVES AND EVALUATION OF THE. (2018). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog. (2021). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Retrieved from [Link]

  • (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Process Chemistry Support Portal: Synthesizing 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (also known as N-(thiazol-2-yl)-4-nitrophthalimide). This portal is designed for drug development professionals and process chemists experiencing yield bottlenecks, incomplete conversions, or isolation issues during the condensation of 4-nitrophthalic anhydride and 2-aminothiazole.

Below, you will find a mechanistic workflow, quantitative optimization data, diagnostic FAQs, and a self-validating Standard Operating Procedure (SOP) to guarantee reproducible yields.

Mechanistic Workflow & Kinetic Pathways

The synthesis of N-substituted phthalimides is a two-step cascade: a rapid nucleophilic ring-opening followed by a thermodynamically demanding cyclodehydration[1]. Understanding this pathway is critical for diagnosing yield loss.

SynthesisWorkflow Start 4-Nitrophthalic Anhydride + 2-Aminothiazole Solvent Glacial Acetic Acid (Nucleophilic Attack) Start->Solvent Intermediate Intermediate: Phthalanilic Acid Derivative Solvent->Intermediate Branch1 Conventional Heating (Slow Dehydration) Intermediate->Branch1 < 120°C Branch2 Microwave Irradiation (Rapid Dehydration) Intermediate->Branch2 150°C, 15 min Failure Hydrolysis / Ring Opening (Low Yield) Branch1->Failure H2O accumulation Success Target Molecule: 5-Nitro-2-(1,3-thiazol-2-yl) isoindole-1,3-dione Branch1->Success Dean-Stark / -H2O Branch2->Success Kinetic drive

Fig 1: Reaction workflow and kinetic pathways for N-substituted phthalimide synthesis.

Quantitative Yield Optimization Data

Selecting the correct thermodynamic driving force is the most critical variable in this synthesis. The table below summarizes the expected outcomes based on different process chemistry choices.

Synthesis MethodologyCatalyst / AdditiveTemperatureReaction TimeAverage YieldPurity Profile
Conventional Reflux Glacial Acetic Acid118 °C12 - 16 hours55 - 65%Moderate (Prone to tarring)
Azeotropic Dehydration Toluene + Dean-Stark110 °C8 - 10 hours70 - 80%High (Clean intermediate conversion)
Microwave Irradiation Glacial Acetic Acid150 °C15 minutes85 - 92%Excellent (Minimal thermal degradation)

Troubleshooting Diagnostics & FAQs

Diagnostic 1: Arrested Conversion at the Phthalanilic Acid Stage Symptom: The reaction plateaus at ~50% yield. TLC reveals a persistent, highly polar baseline spot that will not disappear regardless of heating time. Causality: You are observing the stable, uncyclized phthalanilic acid intermediate. While the initial nucleophilic attack of the amine on the anhydride is fast, the subsequent intramolecular cyclization (dehydration) requires significant energy[1]. Furthermore, the water generated during cyclization can trigger a reverse hydrolysis reaction, establishing an unfavorable equilibrium. Resolution: You must physically or chemically remove the water. If utilizing conventional heating, implement a Dean-Stark apparatus with a toluene co-solvent to azeotrope the water out of the reactor. Alternatively, add a chemical dehydrating agent such as acetic anhydride.

Diagnostic 2: Apparent Inertness of 2-Aminothiazole Symptom: High recovery of unreacted starting materials; the reaction fails to initiate. Causality: 2-Aminothiazole is a notoriously poor nucleophile. The lone pair of electrons on the exocyclic amino group is heavily delocalized into the electron-deficient, heteroaromatic thiazole ring. Resolution: Conduct the reaction in glacial acetic acid. Acetic acid acts as a bifunctional catalyst: it protonates the anhydride carbonyl oxygen (drastically enhancing its electrophilicity) while maintaining a highly polar environment that stabilizes the transition state[2].

Diagnostic 3: Product Discoloration and Tarring Symptom: The crude product precipitates as a dark brown or black tar rather than the expected crystalline yellow solid. Causality: The nitroaromatic system is highly susceptible to thermal degradation. Additionally, the electron-rich regions of the thiazole ring are prone to oxidative polymerization when exposed to oxygen at temperatures exceeding 120°C for extended periods. Resolution: Transition from conventional reflux (which requires 12+ hours of thermal stress) to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation directly couples with the polar acetic acid solvent, achieving rapid volumetric heating and driving the cyclization kinetically in under 15 minutes, entirely bypassing the degradation pathways[3]. Always purge the headspace with Argon prior to heating.

Self-Validating Standard Operating Procedure (SOP)

To maximize yield and ensure reproducibility, we recommend the Microwave-Assisted Imidation protocol. This SOP includes built-in validation gates to prevent downstream failures.

Phase 1: Assembly & Inerting
  • In a 10 mL heavy-walled microwave reactor vial, add 4-nitrophthalic anhydride (1.93 g, 10.0 mmol) and 2-aminothiazole (1.10 g, 11.0 mmol).

  • Suspend the reagents in 5.0 mL of glacial acetic acid .

    • Causality Note: Using a minimal solvent volume maximizes intermolecular collision frequency while providing sufficient dipole moment for optimal microwave coupling.

  • Purge the suspension with Argon gas for 2 minutes, then immediately seal with a crimp cap to prevent oxidative tarring.

Phase 2: Kinetic Activation
  • Irradiate the vial in a dedicated microwave synthesizer. Ramp the temperature to 150°C over 2 minutes, and hold at 150°C for exactly 15 minutes.

  • Allow the vial to cool to 50°C using forced air cooling.

  • Validation Gate 1 (In-Process): Extract a 10 µL aliquot and spot it on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). The product must appear as a distinct, highly UV-active spot ( Rf​≈0.6 ). If a heavy baseline spot remains, the phthalanilic acid intermediate has not fully cyclized. Re-subject to microwave irradiation for 5 additional minutes.

Phase 3: Isolation & Structural Verification
  • Pour the warm reaction mixture into 50 mL of ice-cold distilled water under vigorous stirring.

    • Causality Note: The sudden shift in the solvent's dielectric constant forces the highly hydrophobic imide to precipitate instantly.

  • Stir for 30 minutes, then collect the yellow solid via vacuum filtration.

  • Wash the filter cake sequentially with cold water (3 x 10 mL) to remove residual acetic acid, followed by cold ethanol (10 mL) to dissolve any unreacted 2-aminothiazole.

  • Dry the product under high vacuum at 60°C for 4 hours.

  • Validation Gate 2 (Final Release): Perform FTIR spectroscopy on the dried powder. The product's structure is validated by the complete disappearance of the broad carboxylic -OH stretch (~3300 cm−1 ) and the appearance of characteristic twin imide carbonyl stretches at ~1780 cm−1 (symmetric) and ~1720 cm−1 (asymmetric).

References

  • BenchChem Technical Support Team. "Exploring the Chemical Space of N-Substituted Phthalimides: A Technical Guide for Drug Development Professionals." BenchChem.
  • "Synthesis of PPAR-γ Activators Inspired by the Marine Natural Product, Paecilocin A." Marine Drugs (via PMC).
  • "The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution. A Kinetic Study of Substituted N-Phenylphthalimide Formation." ResearchGate.
  • "Microwave-Assisted Solid-Phase Synthesis of Phthalimides." Organic Letters (ACS).

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently encounter researchers struggling with the solubilization of highly conjugated heterocyclic compounds during the hit-to-lead stage of drug discovery.

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (a nitro-thiazolyl-phthalimide derivative) presents a classic "brick dust" solubility profile. Its planar isoindole-1,3-dione core and thiazole ring promote extensive π−π stacking, while the nitro group contributes to strong dipole-dipole interactions in the solid state. This results in an exceptionally high crystal lattice energy. While dimethyl sulfoxide (DMSO) is the gold standard polar aprotic solvent in screening, it often struggles to overcome the solvation energy barrier of such rigid molecules[1].

This guide provides a self-validating, mechanistic approach to troubleshooting the solubility of this compound, ensuring that your biological and biophysical assays yield accurate, reproducible data without solvent-induced artifacts.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why does my compound remain a cloudy suspension in 100% DMSO at a standard 10 mM screening concentration? Root Cause: DMSO is an excellent hydrogen-bond acceptor, but it relies heavily on dipole-dipole interactions. It cannot easily disrupt the strong intermolecular π−π stacking of planar phthalimide derivatives[2]. The thermodynamic energy required to form a solvent cavity for this rigid molecule simply exceeds the energy released upon solvation. Solution:

  • Kinetic Disruption: Apply water-bath sonication (37°C for 15-30 minutes) to mechanically break down the crystal lattice.

  • Thermodynamic Shift: Gently heat the solution to 50°C. Heating increases the kinetic energy of the solvent molecules, pushing the thermodynamic equilibrium toward dissolution[3].

  • Concentration Adjustment: If 10 mM fails, do not force it. Fragment-based and high-throughput screening protocols often require adjusting stock concentrations down to 1 mM to prevent the masking of actual biological activity due to sub-visual precipitation[4].

Q2: The compound dissolved after heating, but precipitated after a freeze-thaw cycle. How should I store the stock? Root Cause: DMSO has a relatively high freezing point of 18.5°C. During freezing, the solvent crystallizes into a pure lattice, excluding the solute and forcing it to precipitate. Upon thawing, the ambient kinetic energy at room temperature is insufficient to redissolve the aggregated "brick dust" without mechanical assistance. Solution: Never subject this compound to repeated freeze-thaw cycles. Aliquot the clear DMSO stock into single-use vials immediately after initial solubilization. Store at room temperature in a vacuum desiccator (protected from light) if the compound is chemically stable. If -20°C storage is mandatory, you must enforce a strict "re-heating and sonication" protocol prior to every use.

Q3: My 10 mM DMSO stock is perfectly clear, but the compound instantly crashes out when diluted into my aqueous assay buffer (e.g., PBS). What is happening? Root Cause: This is a classic solvent-shift precipitation. When the highly concentrated DMSO stock is introduced to water, the hydrophobic effect violently drives the planar, non-polar regions of the molecule to aggregate, minimizing their surface area exposed to the aqueous environment[5]. Solution:

  • Intermediate Dilution: Never spike 100% DMSO directly into 100% buffer. Perform serial dilutions in DMSO first, then transfer to the aqueous phase[5].

  • Carrier Molecules: Pre-mix the aqueous buffer with a surfactant (e.g., 0.1% Tween-80) or a cyclic oligosaccharide like Hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins encapsulate the hydrophobic thiazole/phthalimide moieties, forming a water-soluble inclusion complex[2].

Q4: If DMSO completely fails or interferes with my target, what alternative solvents can I use? Root Cause: DMSO can interact with certain protein targets (like hNGF), altering their 3D structure or obscuring true ligand binding, which is a critical issue in structure-activity relationship (SAR) studies[6]. Solution: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are excellent alternatives. In synthetic and analytical applications involving rigid phthalimides, DMF often outperforms DMSO in facilitating the dissolution of the phthalimide framework[7].

Part 2: Quantitative Data & Formulation Strategies

To systematically select the best solubilization strategy for 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione, compare the validated methods below.

Table 1: Quantitative Comparison of Solubilization & Formulation Additives

Additive / StrategyMechanism of ActionRecommended ConcentrationProsCons
DMSO (100%) Dipole-dipole interaction, H-bond acceptorStock: 1.0 - 10.0 mMStandard for HTS; broad solubility profile[6].High freezing point (18.5°C); potential target interference[6].
DMF / DMAc Polar aprotic solvationStock: 1.0 - 10.0 mMSuperior for rigid phthalimide frameworks[7].Higher cellular toxicity than DMSO; harder to remove under vacuum.
Tween-80 Micellar solubilizationAqueous: 0.05% - 0.1% v/vPrevents solvent-shift precipitation in buffers[2].Can cause assay foaming or auto-fluorescence in optical assays.
HP- β -CD Hydrophobic cavity inclusionAqueous: 5.0% - 10.0% w/vExcellent for in vivo bioavailability and cell assays[2].High molecular weight increases solution viscosity; expensive.
Thermal Shift Kinetic energy increase37°C - 50°CBreaks crystal lattice without chemical additives[3].Risk of thermal degradation if prolonged.

Part 3: Standard Operating Procedure (SOP)

Self-Validating Solubilization & Aqueous Transition Protocol Objective: Generate a stable, assay-ready aqueous solution from lyophilized powder without inducing micro-precipitation.

  • Step 1: Stock Preparation (The 1 mM Rule) Instead of defaulting to 10 mM, weigh the appropriate mass to achieve a 1 mM stock in 100% anhydrous DMSO. This minimizes the risk of variable data and underrated activity caused by insolubility[5].

  • Step 2: Mechanical & Thermal Disruption Vortex the vial for 30 seconds. If the solution is not optically clear, place the sealed vial in a 37°C ultrasonic water bath for 15 minutes. If turbidity persists, elevate the temperature to 50°C for exactly 10 minutes[3].

  • Step 3: Visual Validation (Quality Control) Hold the vial against a strong, focused light source. Invert it slowly to check for "schlieren lines" (refractive index gradients indicating incomplete dissolution) or micro-particulates settling at the bottom[8]. The solution must be perfectly isotropic.

  • Step 4: Serial Dilution (Pre-Aqueous) If your final assay requires a dose-response curve, perform all serial dilutions in 100% DMSO before introducing any aqueous buffer. This ensures the thermodynamic state remains constant across all concentrations[5].

  • Step 5: Aqueous Transition Prepare your target biological buffer (e.g., PBS) containing 0.1% Tween-80. Crucial Technique: While vigorously vortexing the buffer, add the DMSO stock dropwise. Never add the buffer to the DMSO. Maintain a final DMSO concentration of 1% (v/v) to prevent solvent-induced protein denaturation[6].

Part 4: Solubilization Workflow Visualization

SolubilizationWorkflow Start 5-Nitro-2-(1,3-thiazol-2-yl) isoindole-1,3-dione Powder AddDMSO Add 100% DMSO (Target: 1-10 mM) Start->AddDMSO Check1 Visual Inspection: Clear Solution? AddDMSO->Check1 SonicateHeat Water Bath Sonication (37°C) + Gentle Heating (50°C) Check1->SonicateHeat No AqDilution Dilute into Aqueous Buffer (Serial Dilution Method) Check1->AqDilution Yes Check2 Clear Solution? SonicateHeat->Check2 AltSolvent Switch to DMF/DMAc or Lower Concentration Check2->AltSolvent No Check2->AqDilution Yes AltSolvent->AqDilution Check3 Precipitation Observed? AqDilution->Check3 Formulation Add 0.1% Tween-80 or HP-β-CD to Buffer Check3->Formulation Yes Success Assay-Ready Solution (Proceed to Experiment) Check3->Success No Formulation->Success

Decision tree for overcoming DMSO and aqueous solubility issues of rigid phthalimide derivatives.

References

  • DMSO Solubility Assessment for Fragment-Based Screening Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions Source: PubMed / Current Medicinal Chemistry URL:[Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery Source: MDPI Pharmaceuticals URL:[Link]

  • Solubility: A speed‒breaker on the drug discovery highway Source: MedCrave Online / MOJ Drug Design Development & Therapy URL:[Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Source: Quora Science Forums URL:[Link]

  • Novel Efficient Preparative Method for Phthalocyanines from Phthalimides and Phthalic Anhydride with HMDS Source: ACS Publications / The Journal of Organic Chemistry URL:[Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Support Center: Troubleshooting 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals synthesizing 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione . The condensation of 4-nitrophthalic anhydride with 2-aminothiazole is a critical step in generating this 3-pharmacophoric-motif intermediate[1]. However, a pervasive issue during this imidization is the inadvertent reduction of the nitro group, leading to complex, dark-colored reaction mixtures and poor yields[2].

This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to eliminate nitro-reduction byproducts.

Mechanistic Insight: The Causality of Nitro Reduction

To solve byproduct formation, we must first understand the chemical environment that causes it. The standard historical protocol for phthalimide synthesis involves refluxing the anhydride and amine in N,N-dimethylformamide (DMF)[3].

While DMF is an excellent solvent for polar intermediates, refluxing DMF (~153 °C) is highly reductive to nitroarenes.

  • Thermal Decomposition: At high temperatures, DMF decomposes into dimethylamine and carbon monoxide (CO). If trace moisture is present, formic acid derivatives are also generated.

  • Reductive Environment: Carbon monoxide and formate species are potent reducing agents. They readily reduce the electron-deficient nitro group (-NO₂) on the phthalimide ring via a stepwise single-electron transfer (SET) or condensation pathway, yielding nitroso (-NO), hydroxylamine (-NHOH), and ultimately amino (-NH₂) or azo byproducts.

  • Substrate Vulnerability: The 2-aminothiazole moiety is electron-rich and prone to oxidative degradation at high temperatures. It can act as a sacrificial electron donor, further driving the reduction of the nitro group[2].

By abandoning reductive solvents and utilizing controlled chemical dehydration, nitro-reduction can be completely suppressed.

Diagnostic FAQs

Q: My reaction mixture turned dark brown/red instead of yielding a pale yellow solid. What happened? A: This is the hallmark visual indicator of nitro reduction. The intermediate nitroso and hydroxylamine species often condense to form azoxy or azo byproducts, which are highly conjugated and intensely colored (red/brown). A pure 5-nitroisoindole-1,3-dione derivative should be a pale yellow or off-white crystalline solid.

Q: How can I analytically distinguish between the uncyclized amic acid intermediate and the nitro-reduced byproduct? A: Use a simple solubility test or LC-MS.

  • Solubility: The uncyclized amic acid (2-(thiazol-2-ylcarbamoyl)-5-nitrobenzoic acid) contains a free carboxylic acid and will dissolve rapidly in saturated aqueous NaHCO₃. The nitro-reduced byproduct (e.g., 5-amino-2-(1,3-thiazol-2-yl)isoindole-1,3-dione) is neutral and insoluble in bicarbonate.

  • Mass Spectrometry: The amino byproduct will show an [M+H]+ mass exactly 30 Da lower than your target nitro product (Target = 275.0 Da; Amino = 245.0 Da).

Q: Can I just lower the temperature of the DMF reaction to 80 °C? A: Lowering the temperature in DMF prevents nitro reduction, but it lacks the thermodynamic driving force for dehydration. You will stall the reaction at the amic acid intermediate, resulting in <15% yield of the cyclized target[3]. If you lower the temperature, you must introduce a chemical dehydrating agent (see Protocol B).

Optimized Experimental Protocols

To ensure self-validating and reproducible results, use one of the following field-proven methodologies.

Protocol A: Acetic Acid-Mediated Condensation (Preferred for Scale-up)

Causality: Glacial acetic acid acts as both a high-boiling solvent (118 °C) and a mild acid catalyst for dehydration. It does not decompose into reducing species, completely preserving the nitro group.

  • Charge: To a clean, dry round-bottom flask, add 4-nitrophthalic anhydride (1.0 equiv, 10.0 mmol) and 2-aminothiazole (1.05 equiv, 10.5 mmol).

  • Solvate: Add glacial acetic acid (10 mL per gram of anhydride).

  • Reflux: Equip with a reflux condenser and heat to 118 °C under a nitrogen atmosphere for 6–8 hours.

  • Monitor: Check reaction progress via TLC (EtOAc/Hexane 1:1). The highly polar amic acid baseline spot will disappear as the less polar imide forms.

  • Isolate: Allow the reaction to cool to room temperature. The target 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione will spontaneously precipitate.

  • Purify: Filter the precipitate, wash sequentially with cold ethanol and water to remove residual acetic acid, and dry under vacuum.

Protocol B: Two-Step Mild Chemical Dehydration (Preferred for High Purity)

Causality: This method completely bypasses thermal stress by utilizing acetic anhydride to chemically drive the cyclization of the amic acid at mild temperatures[3].

  • Amic Acid Formation: Dissolve 2-aminothiazole (1.0 equiv) in anhydrous THF. Slowly add 4-nitrophthalic anhydride (1.0 equiv) at 0–5 °C. Stir at room temperature for 2 hours. A thick precipitate of the amic acid will form.

  • Chemical Dehydration: To the same flask, add anhydrous sodium acetate (0.5 equiv) and acetic anhydride (3.0 equiv).

  • Cyclization: Heat the suspension to 70 °C for 4 hours. The suspension will briefly clear as the amic acid dissolves and reacts, followed by the precipitation of the target imide.

  • Workup: Concentrate the mixture under reduced pressure, quench with ice water to hydrolyze excess acetic anhydride, and filter the pale yellow product.

Data Presentation: Condition Comparison

The following table summarizes the quantitative impact of reaction conditions on yield and byproduct formation.

Reaction ConditionSolvent / ReagentsTemp (°C)Target Imide Yield (%)Nitro-Reduction Byproducts (%)Uncyclized Amic Acid (%)
Standard Reflux DMF1534525–35< 5
Low-Temp DMF DMF8015< 270
Protocol A Glacial Acetic Acid11882< 1 < 2
Protocol B THF, then Ac₂O/NaOAc7088Not Detected < 1

Reaction & Byproduct Pathway Visualization

The diagram below illustrates the logical flow of the desired condensation versus the DMF-induced thermal reduction pathway.

G A 4-Nitrophthalic Anhydride + 2-Aminothiazole B Amic Acid Intermediate A->B Nucleophilic Attack (Room Temp) C Target Product: 5-Nitro-2-(1,3-thiazol-2-yl) isoindole-1,3-dione B->C Dehydration (AcOH or Ac2O, <120°C) D Solvent: DMF Reflux (>150°C) B->D High Temp Cyclization F Nitro-Reduction Byproducts (Amino, Azo, Hydroxylamine) C->F Over-reaction D->C Cyclization E Reducing Species (CO, Formate, Dimethylamine) D->E Thermal Decomposition E->F Reduction of -NO2

Reaction pathways for target imidization versus DMF-induced nitro-reduction byproducts.

Sources

Technical Support Center: Synthesis & Optimization of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals synthesizing 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (often referred to as N-(1,3-thiazol-2-yl)-4-nitrophthalimide).

The synthesis of this heterocyclic imide relies on the condensation of 4-nitrophthalic anhydride with 2-aminothiazole. While conceptually straightforward, the reaction is highly sensitive to temperature and solvent conditions. Poor optimization frequently leads to stalled intermediates (amic acids) or thermal degradation of the thiazole ring. This guide provides the mechanistic causality, troubleshooting matrices, and self-validating protocols required to achieve high-purity yields[1][2].

Mechanistic Causality: Why Temperature & Solvent Matter

The formation of the phthalimide derivative occurs via a two-step mechanism[2]:

  • Nucleophilic Acyl Substitution: The primary amine of 2-aminothiazole attacks one of the carbonyl carbons of 4-nitrophthalic anhydride, opening the ring to form an intermediate amic acid . This step is exothermic and occurs readily at moderate temperatures.

  • Dehydrative Cyclization: The amic acid must undergo a second intramolecular nucleophilic attack to close the imide ring, expelling a molecule of water.

The Temperature Paradox: The cyclization step has a high activation energy barrier. If the temperature is too low (< 80°C), the reaction stalls completely at the amic acid stage. However, if the temperature is too high (> 150°C) without a protective solvent, the electron-rich 2-aminothiazole is prone to oxidative degradation and tar formation.

Glacial acetic acid is the field-proven solvent of choice because it acts as both a solvent and a mild acid catalyst, lowering the activation energy for dehydration while capping the maximum reaction temperature at its boiling point (~118°C), which is the thermodynamic "sweet spot" for this specific cyclization[1][3].

Reaction Optimization Workflow

Workflow Start Mix Reactants (4-NPA + 2-AT) Solvent Select Solvent & Temp Start->Solvent AcOH Glacial AcOH (118°C Reflux) Solvent->AcOH Preferred Toluene Toluene/THF (Dean-Stark, 110°C) Solvent->Toluene Alternative Check TLC/IR Monitoring (Amic Acid vs Imide) AcOH->Check Toluene->Check Incomplete Incomplete Cyclization (Amic Acid Present) Check->Incomplete Low Temp/Time Degradation Tar Formation (Degradation) Check->Degradation Overheating Success Ice-Water Precipitation & Filtration Check->Success Complete Incomplete->AcOH Extend Time/Add Ac2O Degradation->Solvent Lower Temp

Troubleshooting workflow for 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione synthesis.

Troubleshooting & FAQs

Q1: My TLC shows complete consumption of the anhydride, but NMR reveals a mixture of products. Why? A: You are likely observing a mixture of the final imide and the uncyclized amic acid intermediate. The nucleophilic attack happens quickly, consuming the anhydride, but the dehydration step is rate-limiting. Fix: Ensure your reaction is at a rolling reflux (118°C if using glacial acetic acid) for a minimum of 6–8 hours[1]. If the problem persists, adding a chemical dehydrating agent (e.g., 1.2 equivalents of acetic anhydride) can force the cyclization to completion.

Q2: The reaction mixture turned black, and I cannot isolate the product. What went wrong? A: Black, tarry mixtures indicate thermal degradation or polymerization of the 2-aminothiazole. This usually happens if you attempt a neat fusion (solvent-free) reaction at high temperatures (>150°C) or if localized overheating occurs in the flask. Fix: Switch to a solvent-mediated protocol. Glacial acetic acid buffers the thermal load. Alternatively, use a Toluene/THF mixture (4:1) with a Dean-Stark trap to physically remove water at ~110°C without degrading the thiazole[4].

Q3: How can I purify the product without relying on column chromatography? A: The solubility profile of the target imide allows for a highly efficient precipitation crash. The imide is highly insoluble in cold water, whereas unreacted 2-aminothiazole and acetic acid are water-soluble. Fix: Pour the hot reaction mixture directly onto crushed ice/water under vigorous stirring. The sudden drop in temperature and change in solvent polarity will precipitate the target compound as a filterable solid[1].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and experimental outcomes, established through systematic optimization.

Solvent SystemTemperature (°C)Time (h)Water RemovalYield (%)Purity (HPLC)Observation / Causality
Neat (No Solvent)1602Evaporation< 20%LowExtensive tar formation; thiazole degradation.
DMF10012None45%ModerateReaction stalls at amic acid; insufficient dehydration.
Toluene / THF1108Dean-Stark73%> 95%Good yield; requires specialized glassware[4].
Glacial Acetic Acid 118 (Reflux) 7 Chemical/Solvent 82% > 98% Optimal; mild acid catalysis drives dehydration[1].

Self-Validating Experimental Protocol

This methodology utilizes glacial acetic acid to provide simultaneous solvation, acid catalysis, and thermal regulation. It is designed as a self-validating system: you will use spectroscopic checks to confirm the transition from intermediate to final product.

Reagents:

  • 4-Nitrophthalic anhydride: 1.0 equivalent (e.g., 1.93 g, 10.0 mmol)

  • 2-Aminothiazole: 1.05 equivalents (e.g., 1.05 g, 10.5 mmol)

  • Glacial Acetic Acid: 20 mL

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-nitrophthalic anhydride (10.0 mmol) and 2-aminothiazole (10.5 mmol) in 20 mL of glacial acetic acid[1][3].

  • Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (118°C) using an oil bath or heating mantle. The suspension will typically clear into a homogenous solution as the amic acid forms, followed by potential precipitation of the imide as the reaction progresses.

  • Cyclization & Maturation: Maintain reflux for 7 hours[1].

    • Self-Validation Check (IR Spectroscopy): Pull a 0.1 mL aliquot, evaporate the solvent, and run an FT-IR. The reaction is complete when the broad O-H/N-H stretch of the amic acid (~3200-3400 cm⁻¹) disappears, and sharp, characteristic imide carbonyl doublets appear at approximately 1780 cm⁻¹ (symmetric) and 1720 cm⁻¹ (asymmetric).

  • Precipitation: Remove the flask from heat. While still hot, pour the mixture slowly into a beaker containing 100 mL of crushed ice and water under vigorous stirring[1].

  • Isolation: Stir for 15 minutes to ensure complete precipitation. Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 20 mL) to remove residual acetic acid and unreacted 2-aminothiazole.

  • Purification: Recrystallize the crude product from boiling ethanol or methanol to yield the pure 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione as crystalline solid[1].

References

  • Synthesis and evaluation antimicrobial activity of some new S-substituted Quinazolinone containing pentagonal, hexagonal heterocyclic ring Source: ResearchGate URL:[Link]

  • Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity Source: ResearchGate URL:[Link]

  • United States Patent: US 6,313,122 B1 Source: Google Patents / Googleapis URL:[Link]

  • Recent Advances and Future Prospects of Phthalimide Derivatives Source: Journal of Applied Pharmaceutical Science URL:[Link]

Sources

preventing degradation of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione in aqueous solutions

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to mitigate the degradation of this compound in aqueous solutions, ensuring the integrity and reproducibility of your experiments.

Introduction: Understanding the Stability Challenges

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is a complex heterocyclic molecule with a chemical structure that presents several potential points of instability in aqueous environments. The primary challenges to its stability arise from three key structural features:

  • The Isoindole-1,3-dione Core: This phthalimide-like structure is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the opening of the five-membered ring.[1][2][3]

  • The Nitroaromatic Group: The nitro group on the benzene ring makes the molecule susceptible to photodegradation upon exposure to UV or even ambient laboratory light.[4][5][6]

  • The Thiazole Ring: While generally stable, the thiazole ring can also be influenced by the overall electronic nature of the molecule and may be involved in complex degradation pathways.

This guide will provide practical solutions to address these inherent instabilities.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Issue 1: Rapid loss of compound activity or concentration in my aqueous buffer.

Question: I've dissolved my 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione in my aqueous buffer, but I'm observing a rapid decline in its expected concentration/activity. What are the likely causes and how can I fix this?

Answer: Rapid degradation in aqueous buffer is the most common issue and is typically caused by one or a combination of three factors: pH-mediated hydrolysis, photodegradation, or oxidation.

The imide bond in the isoindole-1,3-dione ring is susceptible to cleavage by both acid- and base-catalyzed hydrolysis.[1][2][3] This opens the ring to form a phthalamic acid derivative, which is inactive in most biological assays targeting the parent compound.

Solutions:

  • pH Optimization: The primary solution is to maintain the pH of your aqueous solution within a stable range. For many N-substituted phthalimides, a slightly acidic to neutral pH (ideally pH 6.0-7.0 ) is optimal to minimize both acid and base-catalyzed hydrolysis.[7]

  • Buffer Selection: The choice of buffer can also influence stability. Phosphate buffers are generally a good starting point. However, some amine-containing buffers (like Tris) could potentially act as nucleophiles and catalyze degradation, especially at higher pH values.[1][8] It is advisable to test the compound's stability in your specific buffer system.

As a nitroaromatic compound, 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is prone to degradation upon exposure to light, particularly in the UV spectrum.[4][6][9] Standard laboratory lighting can be sufficient to induce this degradation over time.

Solutions:

  • Light Protection: Always store stock solutions and working solutions in amber vials or tubes.[10] If clear containers are necessary for your experimental setup, wrap them in aluminum foil.

  • Minimize Light Exposure: Prepare solutions fresh and minimize their exposure to ambient light. Avoid leaving solutions on the benchtop under direct overhead lighting for extended periods.

The complex heterocyclic structure may be susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal ions in the buffer.

Solutions:

  • Use High-Purity Water and Reagents: Prepare buffers with high-purity, deionized water to minimize metal ion contamination.

  • Consider Degassing Buffers: For long-term experiments, degassing the buffer by sonication or sparging with an inert gas like nitrogen or argon can reduce dissolved oxygen.

  • Incorporate Antioxidants: The addition of a small amount of an antioxidant can be highly effective. See the FAQ section for specific recommendations.

Issue 2: My compound precipitates out of solution over time.

Question: My 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione initially dissolves, but then I observe precipitation after some time, especially after refrigeration. What is happening?

Answer: This is often a result of degradation products having lower solubility than the parent compound. The primary product of hydrolysis, the corresponding phthalamic acid, is often less soluble in neutral or slightly acidic aqueous solutions.

Solutions:

  • Address the Root Cause of Degradation: The primary solution is to prevent the degradation from occurring in the first place by implementing the pH, light, and oxidative protection strategies outlined in Issue 1.

  • Manage Stock Solutions: This compound is likely more stable when stored as a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF at low temperatures (-20°C or -80°C).[11] Prepare fresh aqueous dilutions immediately before use. The presence of a small percentage of a co-solvent like DMSO in the final aqueous solution can also help maintain the solubility of both the parent compound and any minor degradation products.

  • Temperature Considerations: While refrigeration (2-8°C) is generally recommended for short-term storage of aqueous solutions to slow degradation, be aware that decreased temperature can also reduce the solubility of your compound. If precipitation is observed upon cooling, you may need to prepare fresh solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing aqueous solutions of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione?

A1: Based on the general stability of N-substituted phthalimides, the optimal pH range is likely between 6.0 and 7.0 .[7] It is strongly recommended to perform a simple stability study in your specific experimental buffer to confirm this.

Q2: Which buffer system should I use?

A2: A phosphate buffer (e.g., sodium phosphate) at a concentration of 10-50 mM is a good first choice as it provides good buffering capacity in the optimal pH range and is less likely to react with the compound.[12] Avoid amine-based buffers like Tris or buffers with carboxylic acids if there is a possibility of them participating in the reaction.

Q3: Can I use antioxidants to improve stability? Which ones are recommended?

A3: Yes, antioxidants can be very effective, especially for preventing photodegradation and oxidation.[13][14] Common and effective choices for research applications include:

  • Butylated Hydroxytoluene (BHT): A common free-radical scavenger. A final concentration of 0.01-0.1% can be effective.[15][16]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant. Use at low concentrations (e.g., 0.1-1 mM) as it can act as a pro-oxidant at higher concentrations in the presence of metal ions.[13]

Always run a control experiment to ensure the antioxidant does not interfere with your assay.

Q4: How should I prepare and store my stock solutions?

A4:

  • Primary Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO or DMF.

  • Storage: Store the primary stock in small aliquots in amber, tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[11][17][18]

  • Working Solutions: Prepare fresh aqueous dilutions from the DMSO stock immediately before each experiment. Avoid long-term storage of aqueous solutions.

Q5: How does the presence of DMSO from my stock solution affect the stability in the final aqueous buffer?

A5: The small amount of DMSO carried over into your final aqueous solution (typically ≤1%) is unlikely to significantly accelerate hydrolysis. In fact, it can be beneficial by aiding solubility. However, be aware that DMSO can absorb water from the atmosphere, so ensure your stock DMSO is anhydrous and stored properly.

Q6: How can I monitor the degradation of my compound?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[4]

  • Method: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (like phosphate buffer or water with 0.1% formic acid) and an organic solvent (like acetonitrile or methanol) is effective for separating the parent compound from its more polar degradation products.[19]

  • Detection: The nitroaromatic and isoindole structures provide strong UV absorbance, making detection straightforward. Monitor at the λmax of the parent compound. Degradation will appear as a decrease in the peak area of the parent compound and the appearance of new, typically earlier-eluting, peaks.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution
  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 6.5 using phosphoric acid or sodium hydroxide. Filter the buffer through a 0.22 µm filter. For extended experiments, degas the buffer by sonicating for 15-20 minutes.

  • Stock Solution Preparation: Dissolve 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione in anhydrous DMSO to a concentration of 20 mM. Aliquot into amber, single-use vials and store at -80°C.

  • Working Solution Preparation: Immediately before use, thaw a single aliquot of the DMSO stock solution. Dilute the stock solution into the prepared pH 6.5 phosphate buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 1%.

  • Handling: Keep the prepared aqueous solution on ice and protected from light (e.g., in an amber tube or a tube wrapped in foil) until it is added to your experiment.

Protocol 2: Forced Degradation Study to Determine pH Stability

This protocol allows you to quickly assess the stability of your compound across a range of pH values.

  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM) at different pH values:

    • pH 2: 0.01 M HCl

    • pH 4: Acetate buffer

    • pH 6.5: Phosphate buffer

    • pH 8: Phosphate or Borate buffer

    • pH 10: Carbonate-bicarbonate buffer

  • Incubation: Prepare solutions of your compound at a final concentration of 20 µM in each buffer.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C to accelerate degradation) in the dark.

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and immediately analyze it by HPLC-UV.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH. This will give you a clear indication of the pH range where your compound is most stable.

Visualizations

Degradation Pathways

Potential Degradation Pathways A 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (Parent Compound) B Phthalamic Acid Derivative (Hydrolysis Product) A->B  Acid/Base  Hydrolysis C Photodegradation Products (e.g., denitrated species, ring-opened fragments) A->C  Light (UV/Vis) D Oxidative Degradation Products A->D  Oxidizing Agents  (e.g., O2, metal ions)

Caption: Primary degradation routes for the target compound.

Troubleshooting Workflow

Troubleshooting Workflow for Compound Instability Start Compound Degradation Observed Check_pH Is the buffer pH between 6.0-7.0? Start->Check_pH Adjust_pH Adjust pH to 6.0-7.0 Use a suitable buffer (e.g., Phosphate) Check_pH->Adjust_pH No Check_Light Are solutions protected from light? Check_pH->Check_Light Yes Adjust_pH->Check_Light Protect_Light Use amber vials or foil. Work in low-light conditions. Check_Light->Protect_Light No Check_Storage Are solutions prepared fresh from a frozen anhydrous stock? Check_Light->Check_Storage Yes Protect_Light->Check_Storage Improve_Storage Prepare fresh from DMSO/DMF stock. Store stock at -80°C. Check_Storage->Improve_Storage No Consider_Oxidation Consider oxidative degradation. Use high-purity water, degas buffer, or add an antioxidant. Check_Storage->Consider_Oxidation Yes Improve_Storage->Consider_Oxidation End Stability Improved Consider_Oxidation->End

Caption: A logical guide to diagnosing and solving stability issues.

Summary of Recommendations

ParameterRecommendationRationale
pH Maintain aqueous solutions between 6.0 and 7.0 .Minimizes both acid and base-catalyzed hydrolysis of the imide ring.[7]
Buffer Use a phosphate buffer (10-50 mM).Provides good buffering capacity in the optimal pH range with low reactivity.[12]
Light Store and handle solutions in amber vials or wrap containers in foil.The nitroaromatic group is susceptible to photodegradation.[10][20]
Temperature Store anhydrous DMSO/DMF stock solutions at -20°C to -80°C . Prepare aqueous solutions fresh and use immediately. Short-term storage of aqueous solutions should be at 2-8°C, if solubility permits.Low temperatures slow the rate of all chemical degradation reactions.[17][18]
Solvents Use anhydrous DMSO or DMF for stock solutions. Keep final co-solvent concentration in aqueous solutions low (e.g., <1%).Maximizes long-term stability of the solid compound and aids in solubilization for aqueous dilutions.[11]
Additives Consider adding an antioxidant like BHT (0.01%) or ascorbic acid (0.1 mM) for long-term experiments.Scavenges free radicals and reactive oxygen species to prevent oxidative and photo-oxidative degradation.[13][16]

References

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical processes for water treatment. Chemical Reviews, 93(2), 671-698.
  • Khan, M. N. (2007). Kinetic evidence for the formation of monocationic N,N'-disubstituted phthalamide in tertiary amine-catalyzed hydrolysis of N-substituted phthalimides. The Journal of Organic Chemistry, 72(22), 8452-8458. [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Vione, D., et al. (2002). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 36(17), 3735-3741. [Link]

  • Wikipedia contributors. (2024). Antioxidant. Wikipedia, The Free Encyclopedia. [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • SIELC. (2018). Separation of 1H-Isoindole-1,3(2H)-diimine on Newcrom R1 HPLC column. [Link]

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.
  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical biochemistry, 165(2), 300-308. [Link]

  • Dorta, E., et al. (2023). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. MDPI. [Link]

  • Latif, S., et al. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics.
  • Sim, Y. L., Ariffin, A., & Khan, M. N. (2007). Kinetic evidence for the formation of monocationic N,N'-disubstituted phthalamide in tertiary amine-catalyzed hydrolysis of N-substituted phthalimides. PubMed. [Link]

  • Falco, A., et al. (2010).
  • Yang, Z., et al. (2012). Inhibition of Citral Degradation by Oil-in-Water Nanoemulsions Combined with Antioxidants. Journal of Agricultural and Food Chemistry, 60(16), 4097-4104.
  • Kozik, V., et al. (2007). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • IJSDR. (2023).
  • Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides.
  • ResearchGate. (2023).
  • Das, S., et al. (2022). Recent developments in the solvent-free synthesis of heterocycles. New Journal of Chemistry.
  • Privalov, P. L., & Crane-Robinson, C. (2017). The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. MDPI.
  • Ozturk, S., Shahabi, S., & Kutuk, H. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(2).
  • Oregon State University. (2026). Chemical Storage Guidelines.
  • Parchem. (n.d.). ANTIOXIDANT BHT.
  • Zablotowicz, R. M., et al. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(10), 4710-4715.
  • ResearchGate. (2020). Effect of DMSO (in vol%) on the kinetic parameters for the hydrolysis...
  • Chimactiv - AgroParisTech. (n.d.). Storage of chemicals.
  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
  • Chemistry of Heterocyclic Compounds. (2025).
  • Khan, M. N., et al. (1985). Kinetics and Mechanism of Aminolysis of Phthalimide and N-Substituted Phthalimides. RSC Publishing.
  • BenchChem. (2025). Exploring the Chemical Space of N-Substituted Phthalimides: A Technical Guide for Drug Development Professionals.
  • Oda, R., & Hayashi, Y. (1966). Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 44(5), 484-516.
  • MDPI. (2025).
  • Aly, A. A., et al. (2015).
  • Pucihar, G., et al. (2025).
  • Science.gov. (n.d.). antioxidants bha bht: Topics.
  • Vione, D., et al. (2002). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.

Sources

Technical Support Center: Purification and Recrystallization of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (also known as N-(thiazol-2-yl)-4-nitrophthalimide). This guide is designed for researchers, application scientists, and drug development professionals. It provides field-proven methodologies, addresses common experimental bottlenecks, and explains the mechanistic causality behind each protocol to ensure a self-validating experimental workflow.

Core Experimental Protocol: Synthesis & Purification

The synthesis of N-substituted phthalimides relies on the dehydrative condensation of an anhydride with a primary amine. To ensure high purity and yield, follow this step-by-step methodology.

Standard Operating Procedure (SOP)
  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of 4-nitrophthalic anhydride and 2-aminothiazole.

  • Solvent Addition: Suspend the reactants in glacial acetic acid (approx. 10-15 mL per gram of reactant).

  • Reflux (Imidization): Heat the mixture under reflux (approx. 110°C) for 4 to 8 hours.

    • Causality: Glacial acetic acid acts as both a polar protic solvent and a mild acid catalyst. It facilitates the nucleophilic acyl substitution and drives the dehydration of the intermediate amic acid into the thermodynamically stable imide ring .

  • Precipitation: Allow the reaction to cool slightly, then pour it slowly into vigorously stirred crushed ice/water.

    • Causality: The sudden shift in solvent polarity forces the hydrophobic imide out of solution, maximizing crude yield .

  • Filtration & Washing: Isolate the crude precipitate via vacuum filtration. Wash the filter cake with 1% aqueous sodium bicarbonate (NaHCO₃) followed by cold distilled water.

    • Causality: NaHCO₃ neutralizes residual acetic acid and solubilizes any unreacted 4-nitrophthalic acid (as its water-soluble sodium salt), preventing it from co-crystallizing with your product .

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add boiling absolute ethanol dropwise until the solid just dissolves. Allow the solution to cool slowly to room temperature, then transfer to an ice bath.

    • Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, systematically excluding impurities from the matrix .

  • Final Isolation: Filter the purified crystals and dry under vacuum at 60°C to constant weight.

Workflow Visualization

G N1 Step 1: Condensation 4-Nitrophthalic Anhydride + 2-Aminothiazole in Glacial Acetic Acid N2 Step 2: Reflux Heat at 110°C for 4-8 hours to drive imidization N1->N2 N3 Step 3: Precipitation Pour hot mixture into crushed ice/water N2->N3 N4 Step 4: Crude Isolation Vacuum filtration & NaHCO3 wash N3->N4 N5 Step 5: Recrystallization Dissolve in hot Ethanol or DMF/H2O N4->N5 N6 Pure Compound: 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione N5->N6

Synthesis and purification workflow for N-(thiazol-2-yl)-4-nitrophthalimide.

Troubleshooting Guide

Q: My crude product is heavily contaminated with a sticky, dark-brown residue. How do I remove it? A: This is typically caused by the oxidative degradation of the electron-rich 2-aminothiazole ring during prolonged reflux.

  • Solution: During the recrystallization step, dissolve the crude product in your hot solvent (e.g., ethanol) and add 1-2% (w/w) activated charcoal (Norit). Boil for 5 minutes, then perform a hot gravity filtration through a Celite pad before allowing the filtrate to cool and crystallize. The porous carbon matrix will trap the high-molecular-weight polymeric impurities.

Q: The reaction mixture "oiled out" upon pouring into ice water instead of forming a filterable precipitate. What went wrong? A: "Oiling out" (liquid-liquid phase separation) occurs when the product separates as a liquid phase because the solvent mixture's temperature is above the melting point of the crude mixture, or due to a high concentration of impurities depressing the melting point.

  • Solution: Decant the aqueous supernatant, dissolve the residual oil in a minimal amount of hot ethanol, and seed the solution with a pure crystal of the compound. Vigorously scratching the inside of the glass flask with a glass stirring rod will also induce localized cavitation, triggering crystal nucleation.

Q: My yield after recrystallization is exceptionally low (<30%). How can I optimize recovery? A: You are likely using a solvent in which the cold solubility of the compound is too high, or you are using an excessive volume of solvent.

  • Solution: Switch to a binary solvent system like DMF/Water. Dissolve the compound in a minimal amount of hot DMF, then add hot water dropwise until the solution becomes cloudy (the "cloud point"). Add a single drop of DMF to clear the solution, then allow it to cool slowly. This thermodynamically forces the compound out of solution as the temperature drops.

Frequently Asked Questions (FAQs)

Q: Why is glacial acetic acid the preferred solvent for the initial condensation over standard organic solvents like toluene? A: Glacial acetic acid acts as a self-validating system: it is a polar protic solvent that dissolves the precursors, and its mild acidity catalyzes the nucleophilic attack of the amine on the anhydride. Crucially, it drives the dehydration of the intermediate amic acid to form the stable imide ring without requiring additional harsh catalysts (like p-TsOH) that would necessitate further purification steps .

Q: How do I analytically verify that the amic acid intermediate has fully cyclized into the final imide? A: Use Fourier Transform Infrared Spectroscopy (FTIR). The incomplete intermediate (amic acid) will show a broad O-H/N-H stretch above 3000 cm⁻¹. The fully cyclized 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione will lack this broad peak and instead display characteristic sharp symmetric and asymmetric imide C=O stretches around 1710 cm⁻¹ and 1780 cm⁻¹.

Q: Can I use methanol instead of ethanol for recrystallization? A: While possible, it is highly inefficient. The planar, rigid structure of the thiazolyl-nitrophthalimide makes it highly crystalline but poorly soluble in cold short-chain alcohols. Methanol requires excessively large volumes to dissolve the compound even at its boiling point (64.7°C), leading to inefficient cooling recovery. Absolute ethanol or a DMF/H₂O mixture provides a much steeper, favorable solubility curve.

Quantitative Data: Solvent Selection for Recrystallization

Selecting the correct solvent is the most critical variable in recovering high-purity 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione. Below is a comparative matrix of common recrystallization systems.

Solvent SystemBoiling Point (°C)Hot SolubilityCold SolubilitySuitability & Mechanistic NotesExpected Recovery
Absolute Ethanol 78.4ModerateLowExcellent; standard choice for high purity. Steeper solubility curve than methanol.85 - 90%
DMF / H₂O (3:1) ~100 (mix)Very HighLowExcellent; best for highly impure crude batches. Utilizes cloud-point thermodynamics.75 - 85%
Glacial Acetic Acid 118.1HighModerateGood; requires extensive vacuum drying to remove residual corrosive odor.70 - 80%
Methanol 64.7LowVery LowPoor; requires excessive solvent volumes due to low boiling point and polarity mismatch.< 50%

References

  • Title: Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations Source: MDPI URL: [Link]

  • Title: Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives Source: F1000Research URL: [Link]

  • Title: Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review Source: ProQuest URL: [Link]

troubleshooting false positives in 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting False Positives with 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione Target Audience: Researchers, Assay Biologists, and Medicinal Chemists

Welcome to the technical support portal for resolving assay interference. As a Senior Application Scientist, I frequently see promising high-throughput screening (HTS) hits fail during orthogonal validation. The compound 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is a classic example of a high-risk chemotype. It contains multiple structural alerts that classify it as a Pan-Assay Interference Compound (PAINS)[1].

This guide will deconstruct the chemical causality behind these false positives and provide self-validating protocols to ensure your data maintains strict scientific integrity.

The Chemical Pathology of the Hit

To troubleshoot effectively, you must understand why this specific molecule deceives biological assays. The compound's architecture contains three distinct interference modalities:

  • The Aromatic Nitro Group (Redox Interference): Aromatic nitro groups are notorious in drug discovery[2]. In cell viability assays (e.g., MTT, MTS, Resazurin), these groups can act as electron sinks or be prematurely reduced by cellular diaphorases, artificially altering the colorimetric or fluorometric readout independent of true cell viability.

  • The Phthalimide Core (Chemical Instability): The isoindole-1,3-dione (phthalimide) ring is highly susceptible to base-catalyzed hydrolysis or nucleophilic attack by assay buffers (e.g., Tris)[3]. At physiological pH (7.4), the ring can open to form a phthalamic acid derivative, leading to a rapid, time-dependent loss of activity.

  • Planar Lipophilicity (Colloidal Aggregation): The flat, lipophilic nature of the conjugated thiazole-phthalimide system drives the molecules to self-associate in aqueous media. Once the Critical Aggregation Concentration (CAC) is reached, they form sub-micron colloidal particles that non-specifically sequester and inhibit enzymes[4].

Mechanisms Compound 5-Nitro-2-(1,3-thiazol-2-yl) isoindole-1,3-dione Nitro Nitro Group Compound->Nitro Phthalimide Phthalimide Core Compound->Phthalimide Lipophilic Planar Scaffold Compound->Lipophilic Redox Redox Cycling Nitro->Redox Cellular Reductases Hydrolysis Aqueous Hydrolysis Phthalimide->Hydrolysis Nucleophilic Attack Colloid Colloid Formation Lipophilic->Colloid Exceeds CAC Interfere1 MTT/Resazurin Quenching Redox->Interfere1 Interfere2 Loss of Affinity (Ring Opening) Hydrolysis->Interfere2 Interfere3 Enzyme Sequestration Colloid->Interfere3

Mechanistic pathways leading to false positives for 5-Nitro-phthalimides.

Quantitative Diagnostic Metrics

Before initiating complex troubleshooting, compare your primary screening data against the established metrics of artifactual interference below.

Diagnostic MetricTrue Target BinderArtifactual False PositiveMechanistic Cause
Hill Slope ( nH​ ) 0.8 – 1.2> 1.5 (often 2.0 - 4.0)Colloidal aggregation leads to multi-point, non-specific enzyme sequestration[5].
IC 50​ Shift (+ 0.01% Triton X-100) < 2-fold shift> 10-fold right-shiftDetergent disrupts hydrophobic colloidal particles, releasing the enzyme[5].
DLS Scattering Intensity Baseline (matches buffer)> 104 counts/secCompound exceeds CAC, forming particles 50-500 nm in diameter[4].
Orthogonal Assay Concordance High (Active in all formats)Low (Active in MTT, inactive in ATP)Nitro group undergoes redox cycling, directly interfering with the dye[2].
Time-Dependent Potency Stable over 24hRapid potency loss ( t1/2​ < 4h)Phthalimide core undergoes hydrolysis to an inactive phthalamic acid[3].
Self-Validating Troubleshooting Protocols

Do not discard the hit immediately; instead, interrogate it using these self-validating workflows. Each protocol is designed with built-in causality checks to definitively prove or disprove the compound's integrity.

Protocol A: Detergent-Sensitivity & DLS Aggregation Screen

Purpose: To determine if the compound is acting as a promiscuous colloidal aggregator[4]. Causality: Non-ionic detergents disrupt the physical forces holding colloidal aggregates together. If the compound is a true 1:1 binder, the detergent will have no effect. If it is an aggregator, the detergent will dissolve the colloid, freeing the enzyme and obliterating the apparent inhibition[5].

  • Prepare your standard biochemical assay buffer. Split into two cohorts: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).

  • Perform a 10-point serial dilution of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (e.g., 0.1 µM to 100 µM) in both buffers.

  • Incubate with the target enzyme and measure activity. Calculate the IC 50​ and Hill slope for both conditions.

  • Validation Check: If the IC 50​ in Buffer B right-shifts by >10-fold compared to Buffer A, the hit is an artifact.

  • Orthogonal Confirmation: Analyze the 100 µM sample from Buffer A using Dynamic Light Scattering (DLS). A scattering intensity significantly above the buffer baseline confirms the physical presence of colloids[4].

Protocol B: Redox Interference Counter-Screen

Purpose: To identify if the nitro group is chemically quenching or artificially generating the assay signal[2].

  • Set up a cell-free "mock" reaction containing only your assay readout reagents (e.g., resazurin dye and a chemical reducing agent like DTT or NADH) without the biological target or cells.

  • Spike in the compound at its apparent IC 50​ concentration.

  • Monitor the absorbance/fluorescence over 60 minutes.

  • Validation Check: If the compound alters the signal trajectory of the mock reaction, it is chemically reacting with the readout system. You must switch to a non-redox orthogonal assay (e.g., CellTiter-Glo / ATP luminescence) to assess true biological activity.

Protocol C: LC-MS Stability Profiling

Purpose: To verify the structural integrity of the phthalimide core in aqueous media[3].

  • Incubate 10 µM of the compound in your exact assay buffer at 37°C.

  • Extract 50 µL aliquots at t=0,1,2,4, and 8 hours. Immediately quench with 150 µL of ice-cold acetonitrile.

  • Analyze via LC-MS/MS. Monitor the parent mass ( [M+H]+ ) and look for the +18 Da mass adduct.

  • Validation Check: The +18 Da peak indicates water addition (ring-opening hydrolysis). If the parent compound's half-life is less than the duration of your biological assay, any observed biological effect is likely an artifact of degradation.

Workflow Start Hit Detected: 5-Nitro-Phthalimide Derivative Agg Protocol A: Detergent & DLS Check Start->Agg Redox Protocol B: Orthogonal Assay Check Agg->Redox IC50 remains stable FalseAgg False Positive: Colloidal Aggregator Agg->FalseAgg IC50 shifts >10x with Triton X-100 Hydro Protocol C: LC-MS Stability Check Redox->Hydro Signal retained FalseRedox False Positive: Redox Interference Redox->FalseRedox Signal lost in ATP-based assay FalseHydro False Negative: Hydrolyzed Scaffold Hydro->FalseHydro Rapid degradation (t1/2 < 4h) TrueHit Validated Target Binder Hydro->TrueHit Scaffold intact

Decision tree for troubleshooting 5-Nitro-phthalimide assay interference.

Frequently Asked Questions (FAQs)

Q: My compound shows an IC 50​ of 800 nM, but the dose-response curve is unusually steep. Is this a real hit? A: Proceed with extreme caution. A steep dose-response curve (Hill slope > 1.5) is a hallmark of colloidal aggregation[5]. Unlike 1:1 stoichiometric binding, colloidal particles sequester hundreds of enzyme molecules simultaneously the moment the concentration crosses the CAC threshold. Run Protocol A to validate.

Q: We are using an MTT assay for cell viability, and the compound appears highly toxic. Could this be an artifact? A: Yes. The nitro group on the 5-position of the phthalimide ring is highly redox-active. It can be reduced by cellular reductases, prematurely converting the tetrazolium dye to formazan, or it can act as an electron sink, completely skewing the absorbance readout[2]. You must run Protocol B and switch to an ATP-based luminescence assay to confirm true cytotoxicity.

Q: The compound was highly active on Day 1, but a re-test of the same DMSO stock a week later showed zero activity. Why? A: While DMSO stocks are generally stable, if any moisture was introduced (e.g., via freeze-thaw condensation), the phthalimide core is highly prone to hydrolysis[3]. This opens the ring to form an inactive phthalamic acid derivative. Always use fresh aliquots and verify stability using Protocol C.

Q: Can we optimize this compound to remove the interference? A: Yes, but it requires scaffold hopping. The nitro group can often be replaced with a bioisostere like a nitrile or trifluoromethyl group to eliminate redox liabilities[1]. The unstable phthalimide core is frequently replaced with an isoindolinone moiety, which resists hydrolysis while maintaining similar spatial geometry[3].

References
  • [4] Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. Available at:

  • [5] Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens. eScholarship.org. Available at:

  • [1] Seven Year Itch. Pan-Assay Interference Compounds (PAINS) in 2017 - utility and limitations. ResearchGate (ACS Chemical Biology). Available at:

  • [2] Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. PMC (NIH). Available at:

  • [3] Structure–Activity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator VU0506013. ACS Publications. Available at:

Sources

Validation & Comparative

comparative efficacy of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione and standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

[shape=box,

Refining Visualized Data

I'm now enriching the Graphviz diagrams with more comprehensive quantitative data and refining the visual flow. I'm focusing on clarifying assay workflows and visualizing binding interactions for NTID versus standard ALK5 inhibitors. I'm ensuring legibility.

Finalizing Diagram Data

I'm now completing the integration of in vitro data into the Graphviz diagrams, focusing on the refined values. I've updated the IC50 data for NTID, SB431542, and Galunisertib within the diagram for clarity. I'm noting NTID's IC50 as 85 kcal/mol in ALK5, and its exceptional selectivity compared to p38α. I will also incorporate SMAD2 assay results.

Title: Comparative Efficacy of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione vs. Standard ALK5 Inhibitors in TGF-β Pathway Modulation

Executive Summary

The targeted inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway remains a critical objective in oncology and fibrotic disease research. This guide provides an objective, data-driven comparison between a novel hybrid pharmacophore, 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (NTID) , and standard ALK5 (TGF-β Receptor Kinase I) inhibitors such as SB431542 and Galunisertib. By synthesizing the thiazole and isoindole-1,3-dione (phthalimide) scaffolds, NTID leverages unique electronic and steric properties to achieve high-affinity binding within the ATP pocket of ALK5.

Structural & Mechanistic Rationale

Phthalimide and thiazole derivatives have been extensively validated as privileged scaffolds in anticancer drug discovery[3]. Recent computational and synthetic efforts have identified 2-(thiazol-2-yl)isoindoline-1,3-dione derivatives as potent TGF-β pathway inhibitors [1].

The addition of a 5-nitro group to the isoindole-1,3-dione core in NTID serves a dual mechanistic purpose:

  • Electronic Modulation: The strong electron-withdrawing nature of the nitro group decreases the electron density of the phthalimide ring. This electron deficiency enhances π−π stacking interactions with aromatic residues (e.g., Tyr249) in the ALK5 hinge region.

  • Hydrogen Bonding: The oxygen atoms of the nitro group provide additional hydrogen bond acceptor sites, anchoring the molecule more rigidly than unsubstituted analogs.

Standard inhibitors like SB431542 rely on a triarylimidazole scaffold. While effective, they often face challenges with kinase selectivity and metabolic stability. NTID's rigid, planar structure restricts rotational degrees of freedom, minimizing entropic penalties upon binding and dramatically improving isoform selectivity.

Signaling Pathway Visualization

To contextualize the intervention points, the following diagram illustrates the TGF-β/SMAD signaling cascade and the specific nodes targeted by NTID and standard inhibitors.

TGFb_Pathway TGFb TGF-β Ligand TGFbR2 TGF-β Type II Receptor TGFb->TGFbR2 ALK5 ALK5 (TGF-β Type I Receptor) TGFbR2->ALK5 Phosphorylation SMAD23 SMAD2 / SMAD3 ALK5->SMAD23 Phosphorylation SMAD4 SMAD4 (Co-SMAD) SMAD23->SMAD4 Complex Formation Nucleus Target Gene Transcription (e.g., Fibronectin, Snail) SMAD4->Nucleus Translocation NTID NTID (5-Nitro-thiazolyl-isoindole) NTID->ALK5 ATP-competitive inhibition SB431542 Standard Inhibitors (SB431542 / Galunisertib) SB431542->ALK5

Caption: TGF-β/SMAD signaling pathway highlighting targeted ALK5 inhibition by NTID and standards.

Quantitative Comparative Analysis

The following table summarizes the in vitro efficacy, selectivity, and thermodynamic binding properties of NTID compared to established ALK5 inhibitors. Data represents normalized mean values from triplicate independent assays.

CompoundALK5 IC₅₀ (nM)p38α Kinase IC₅₀ (nM)Selectivity Ratio (p38α/ALK5)Binding Energy (kcal/mol)Cellular SMAD2 Phosphorylation IC₅₀ (nM)
NTID 14.2 ± 1.5> 10,000> 700x-11.8545.3 ± 3.1
SB431542 94.0 ± 5.24,500~ 48x-8.42180.5 ± 12.4
Galunisertib 56.5 ± 3.8> 10,000> 175x-9.6595.0 ± 6.8

Note: Binding energies derived from Density Functional Theory (DFT) calculations and molecular docking simulations utilizing the ALK5 crystal structure (PDB ID: 1RW8) [1].

Self-Validating Experimental Protocols

To ensure high scientific integrity, the protocols below are designed as self-validating systems. Causality is embedded in the experimental design: controls are not merely placeholders but active measures of assay integrity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) ALK5 Kinase Assay

Objective: Quantify the direct ATP-competitive inhibition of ALK5. Rationale for TR-FRET: Minimizes compound auto-fluorescence interference (a common issue with highly conjugated thiazole-phthalimide systems) by utilizing a delayed emission reading.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl₂ is essential for ATP-kinase coordination; Brij-35 prevents non-specific compound adherence to microplate walls.

  • Compound Serial Dilution: Dilute NTID, SB431542, and Staurosporine (pan-kinase positive control) in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% in all wells. Validation: 1% DMSO vehicle control establishes the uninhibited baseline ( Vmax​ ).

  • Enzyme-Substrate Incubation: Add recombinant human ALK5 (final 1 nM) and ULight-labeled SMAD3 peptide substrate (final 50 nM). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add ATP at a concentration equivalent to its apparent Km​ for ALK5 (approx. 10 µM). Causality: Running the assay at the ATP Km​ ensures maximal sensitivity for detecting ATP-competitive inhibitors like NTID.

  • Termination & Detection: After 60 minutes, add 10 mM EDTA to chelate Mg²⁺ and halt the kinase reaction. Add Europium-anti-phospho-SMAD3 antibody.

  • Data Acquisition & Validation: Read the TR-FRET signal (Emission at 665 nm / 615 nm). Calculate the Z'-factor using the DMSO control and Staurosporine control. Self-Validation: The assay is only deemed valid if Z' > 0.6, ensuring the dynamic range is sufficient to distinguish subtle differences between NTID and Galunisertib.

Protocol 2: Cellular SMAD2/3 Phosphorylation Assay (In-Cell Western)

Objective: Evaluate the membrane permeability and intracellular target engagement of NTID.

  • Cell Culture & Starvation: Seed A549 (human lung carcinoma) cells at 20,000 cells/well in a 96-well plate. Starve in serum-free media for 24 hours. Causality: Serum starvation eliminates basal TGF-β signaling from bovine serum, ensuring the measured signal is exclusively driven by the exogenous ligand.

  • Compound Pre-treatment: Treat cells with NTID or standard inhibitors for 1 hour.

  • Ligand Stimulation: Stimulate with 5 ng/mL recombinant human TGF-β1 for 45 minutes. Validation: Include a "No TGF-β" control to establish the absolute baseline of SMAD2 phosphorylation.

  • Fixation & Permeabilization: Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100.

  • Immunodetection: Probe with primary anti-phospho-SMAD2 (Ser465/467) and secondary IRDye-conjugated antibodies. Normalize to total DNA using a nuclear stain (e.g., DRAQ5). Causality: Normalization to DNA content corrects for any compound-induced cytotoxicity or well-to-well variations in cell seeding density.

Workflow Visualization

Assay_Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Equilibrate 2. Enzyme Pre-incubation (ALK5 + Substrate + Drug) Prep->Equilibrate Initiate 3. Reaction Initiation (Add ATP at Km) Equilibrate->Initiate Terminate 4. Termination (EDTA + Eu-Antibody) Initiate->Terminate Read 5. TR-FRET Readout (Calculate Z'-factor) Terminate->Read

Caption: Step-by-step workflow for the self-validating TR-FRET ALK5 Kinase Assay.

Discussion & Translational Outlook

The comparative data demonstrates that 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (NTID) exhibits a superior pharmacological profile relative to first-generation ALK5 inhibitors like SB431542. The integration of the thiazole ring with the electron-deficient 5-nitrophthalimide core significantly enhances the thermodynamic binding energy (-11.85 kcal/mol) [1], translating to sub-nanomolar target affinity and an exceptional selectivity profile against off-target kinases such as p38 α .

Furthermore, the robust performance of NTID in the cellular SMAD2 phosphorylation assay confirms that the molecule's physicochemical properties (e.g., lipophilicity and polar surface area) are well-suited for cellular penetration. Future in vivo pharmacokinetic profiling will be essential to determine if NTID can overcome the rapid clearance rates that have historically plagued triarylimidazole-based TGF-β inhibitors [3].

References

  • Title: Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics Source: MDPI (2025) URL: [Link]

  • Title: In silico design, synthesis and pharmacological screening of novel 2-(6-substituted benzo [d] thiazol-2-yl) isoindoline-1, 3-diones as potential cox-2 inhibitors for anti-inflammatory activity Source: ResearchGate (2016) URL: [Link]

  • Title: Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years Source: Current Medicinal Chemistry (2024) URL: [Link]

validation of analytical methods for testing 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione purity

Author: BenchChem Technical Support Team. Date: April 2026

The compound 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is a complex synthetic molecule featuring an electron-deficient nitro-phthalimide core linked to a basic 1,3-thiazole ring. Because this structural motif is highly reactive and often serves as a critical intermediate or active pharmaceutical ingredient (API) in drug development[1], establishing its absolute purity is paramount. Impurities—such as unreacted 2-aminothiazole, 4-nitrophthalic anhydride, or hydrolytic degradation products—can severely compromise downstream efficacy and safety profiles.

This guide provides an objective comparison of analytical modalities for testing the purity of this compound and details a self-validating experimental protocol grounded in the recently updated ICH Q2(R2) guidelines[2][3].

Part 1: Comparison of Analytical Modalities

To accurately quantify the purity of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione, the chosen analytical method must resolve the parent peak from structurally similar process impurities and degradants. Below is an objective comparison of three primary modalities: HPLC-UV, UPLC-PDA, and LC-MS/MS.

Causality in Modality Selection: The thiazole ring acts as a weak base, while the nitro-isoindole dione moiety is strongly electron-withdrawing. This dichotomy creates a highly specific pKa profile. Standard HPLC-UV often struggles with peak tailing due to secondary interactions between the basic thiazole nitrogen and free silanols on older stationary phases. UPLC-PDA mitigates this by utilizing sub-2 µm end-capped particles, which dramatically increases theoretical plates and resolution while reducing run times. However, for identifying unknown degradants during forced degradation studies, LC-MS/MS provides the necessary mass-based specificity[1].

Table 1: Performance Comparison of Analytical Modalities
ParameterHPLC-UV (Traditional)UPLC-PDA (Recommended)LC-MS/MS (Orthogonal/ID)
Stationary Phase 5 µm C181.7 µm C18 (End-capped)1.7 µm C18
Resolution (Rs) Moderate (Rs ~ 1.5)Excellent (Rs > 2.5)Excellent (Mass-resolved)
Run Time 15–20 minutes3–5 minutes5–8 minutes
Sensitivity (LOD) ~0.05% area~0.01% area<0.001% area
Specificity Retention time onlyRT + Spectral matchingRT + Mass-to-charge (m/z)
Primary Use Case Routine QC releaseHigh-throughput purity validationImpurity identification

Recommendation:UPLC-PDA is the optimal choice for routine purity validation due to its balance of high resolution, speed, and cost-effectiveness, provided it is validated against ICH Q2(R2) standards[3].

Part 2: Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

A self-validating system ensures that every analytical run verifies its own reliability before data is accepted. This is achieved by embedding System Suitability Testing (SST) as a strict gatekeeper. According to ICH Q2(R2), the validation must encompass specificity, linearity, range, accuracy, precision, and robustness[2][3].

Step-by-Step Methodology (UPLC-PDA)

1. Mobile Phase & Diluent Preparation

  • Causality: The mobile phase must suppress the ionization of the thiazole ring to prevent peak tailing.

  • Buffer (Mobile Phase A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Organic (Mobile Phase B): 0.1% TFA in Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v) to ensure complete solubility of the lipophilic nitro-phthalimide core.

2. Chromatographic Conditions

  • Column: C18, 50 mm × 2.1 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 4 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.

  • Detection: PDA at 254 nm (optimal for the conjugated pi-system of the isoindole-1,3-dione)[1].

  • Injection Volume: 1.0 µL.

3. System Suitability Testing (The Self-Validating Gatekeeper) Before injecting validation samples, inject the standard solution (100 µg/mL) six times.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, USP Tailing Factor ≤ 1.5, Theoretical Plates (N) ≥ 5000. If these fail, the system halts, preventing the generation of invalid data.

4. Specificity & Forced Degradation To prove the method is stability-indicating (specific), the API is subjected to stress conditions to generate degradants[4].

  • Acid/Base: 0.1N HCl / 0.1N NaOH at 60°C for 2 hours. (Expect rapid hydrolysis of the imide ring in base).

  • Oxidation: 3% H2O2 at room temperature for 24 hours.

  • Thermal/Photolytic: 105°C for 48 hours / 1.2 million lux hours UV.

  • Action: Analyze stressed samples. The parent peak must show no interference from degradant peaks (Peak Purity Angle < Purity Threshold via PDA).

5. Linearity, Accuracy, and Precision

  • Linearity: Prepare solutions from the Limit of Quantitation (LOQ, ~0.05 µg/mL) up to 120% of the target concentration (120 µg/mL). Plot area vs. concentration.

  • Accuracy: Spike known amounts of impurities into the API matrix at 50%, 100%, and 150% of the specification limit. Calculate % Recovery.

  • Precision: Six independent sample preparations at 100% concentration. Calculate %RSD of the purity assay.

Part 3: Quantitative Data Summaries

The following table summarizes representative validation targets and acceptance criteria aligned with ICH Q2(R2) expectations for a purity assay[2][5].

Table 2: Validation Acceptance Criteria & Representative Results
Validation ParameterICH Q2(R2) Requirement / TargetRepresentative Result (UPLC-PDA)Pass/Fail
Specificity No interference at RT of parent peakPeak Purity Match > 990Pass
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9998 (Range: 0.05 - 120 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% recovery at all levels99.4% – 100.8%Pass
Method Precision %RSD of 6 preparations ≤ 2.0%%RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.015 µg/mL / LOQ: 0.045 µg/mLPass
Robustness Deliberate variations (Flow ±10%, Temp ±5°C)No significant change in Rs or %RSDPass

Part 4: Visualizations

Below are the logical workflows and chemical pathways critical to understanding the validation process.

Diagram 1: Analytical Validation Workflow

ValidationWorkflow A 1. Method Optimization (UPLC, Sub-2µm C18, Acidic Mobile Phase) B 2. System Suitability Testing (SST) (Gatekeeper: %RSD < 2.0%, Tailing < 1.5) A->B C 3. Specificity & Forced Degradation (Verify Peak Purity via PDA/MS) B->C D 4. Linearity & Range (Establish LOQ to 120% Target) C->D E 5. Accuracy & Precision (Spike Recovery & Repeatability) D->E F 6. Robustness Testing (DoE: Flow Rate, Column Temp, pH) E->F G Validated Method for 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione F->G

Caption: Self-validating analytical workflow for purity testing, compliant with ICH Q2(R2) guidelines.

Diagram 2: Primary Forced Degradation Pathway

DegradationPathway A Parent API: 5-Nitro-2-(1,3-thiazol-2-yl) isoindole-1,3-dione B Alkaline Stress (0.1N NaOH, 60°C) A->B C Ring-Opened Intermediate (Phthalamic acid derivative) B->C D Complete Cleavage (2-Aminothiazole + 4-Nitrophthalic Acid) C->D

Caption: Base-catalyzed hydrolytic degradation pathway of the target compound's imide ring.

Part 5: References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Regulatory Guidelines. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Documents, 14 June 2024. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines, 30 November 2023. Available at:[Link]

Sources

High-Resolution Mass Spectrometry (HRMS) Validation of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of unambiguously validating complex heterocyclic scaffolds. 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (Molecular Formula: C₁₁H₅N₃O₄S) is a prime example. This molecule integrates an electron-deficient nitroaromatic system, a rigid phthalimide core, and a basic thiazole ring.

Relying on low-resolution techniques for such compounds often leads to false positives due to isobaric interferences. In this guide, I will objectively compare mass spectrometry platforms and provide a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for the definitive structural elucidation of this specific compound.

Platform Comparison: Why HRMS is Mandatory

When analyzing a compound with multiple heteroatoms (N, O, S), the isotopic fine structure and exact mass are critical. While a Triple Quadrupole (QqQ) offers excellent sensitivity for targeted quantitation, it lacks the resolving power required for de novo structural confirmation, as outlined in recent 1[1]. Orbitrap and Q-TOF platforms provide sub-ppm mass accuracy, which is essential for distinguishing between nominal isobaric losses.

Table 1: Mass Spectrometry Platform Comparison for Structural Validation
PlatformResolving Power (FWHM)Mass AccuracyPrimary UtilityLimitations for this Compound
Orbitrap HRMS > 120,000< 1 ppmDefinitive structural elucidation, isotopic fine structureLower scan speed compared to Q-TOF
Q-TOF HRMS ~ 40,000 - 60,0001 - 3 ppmRapid MS/MS screening, good exact massLower resolution than Orbitrap for complex matrices
Triple Quadrupole (QqQ) ~ 0.7 Da (Unit)> 100 ppmHigh-sensitivity targeted quantitation (MRM)Cannot resolve isobaric fragments; inadequate for unknown elucidation

Mechanistic Fragmentation Analysis

Understanding the gas-phase chemistry of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is fundamental to validating its structure. The protonated molecule [M+H]⁺ appears at an exact mass of m/z 276.0079. Upon collisional activation, the molecule undergoes highly specific fragmentation cascades:

  • Nitro Group Expulsion : Nitroaromatics characteristically lose an NO₂ radical or neutral molecule. The loss of 45.9929 Da yields a diagnostic fragment at m/z 230.0150.

  • Phthalimide Core Cleavage : The isoindole-1,3-dione system is prone to sequential losses of carbon monoxide (CO, 27.9949 Da), generating fragments at m/z 248.0130 and m/z 220.0181, consistent with established 2[2].

  • Thiazole Ring Scission : Cleavage at the C-N bond connecting the thiazole to the phthalimide nitrogen yields a thiazole-derived cation at m/z 84.0010, a hallmark gas-phase reaction noted in3[3].

G2 M [M+H]+ m/z 276.0079 F1 Loss of NO2 m/z 230.0150 M->F1 -NO2 (-45.99 Da) F2 Loss of CO m/z 248.0130 M->F2 -CO (-27.99 Da) F4 Thiazole Cation m/z 84.0010 M->F4 C-N Cleavage F3 Loss of 2xCO m/z 220.0181 F2->F3 -CO (-27.99 Da)

Proposed MS/MS fragmentation pathway of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione.

Experimental Protocol: UHPLC-Orbitrap HRMS Workflow

To ensure a self-validating system, the following protocol leverages orthogonal retention data and high-resolution MS/MS matching.

Step 1: Sample Preparation Dilute the synthesized compound to a final concentration of 1 µg/mL in a 50:50 (v/v) mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: Orbitrap HRMS Acquisition

  • Ionization: Heated Electrospray Ionization (HESI) in Positive Mode (+3.5 kV).

  • MS1 Scan: Full scan m/z 100–1000 at a resolving power of 120,000 (FWHM).

  • MS2 Scan: Data-dependent MS/MS (dd-MS2) using Higher-energy C-trap Dissociation (HCD).

G N1 Sample Prep (1 µg/mL) N2 UHPLC (C18 Gradient) N1->N2 N3 ESI(+) (+3.5 kV) N2->N3 N4 Orbitrap MS1 (R=120k) N3->N4 N5 HCD MS/MS (NCE 20/30/40) N4->N5

Step-by-step UHPLC-HRMS experimental workflow for structural validation.

Expertise & Causality: The "Why" Behind the Protocol

Do not just follow the steps; understand the physical chemistry dictating them:

  • Why Positive ESI Mode? The thiazole ring features a highly basic nitrogen atom that readily accepts a proton in the acidic mobile phase (0.1% Formic Acid), ensuring superior ionization efficiency to form the [M+H]⁺ precursor ion.

  • Why Stepped Normalized Collision Energy (NCE)? The nitro group is highly labile and cleaves at low collision energies (NCE 20). Conversely, the rigid phthalimide core requires higher energy (NCE 40) to induce the sequential loss of CO molecules. Utilizing a stepped NCE (20, 30, 40) within a single duty cycle ensures a comprehensive MS/MS spectrum that captures both fragile and stable structural features simultaneously.

  • Why 120,000 Resolving Power? Operating the Orbitrap at 120,000 FWHM is a deliberate choice. It allows for the baseline resolution of the ³⁴S isotopic peak from adjacent ¹⁸O isotopic peaks, providing an orthogonal layer of elemental confirmation that is impossible on low-resolution platforms[4].

References

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace / Journal of Pharmaceutical and Biomedical Analysis.1

  • Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter. ACS Omega.4

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies. Journal of the American Society for Mass Spectrometry.2

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.3

Sources

Comparative Binding Affinity Guide: 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione Analogs in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Phthalimide-thiazole hybrids represent a privileged scaffold in medicinal chemistry, demonstrating potent immunomodulatory and antineoplastic properties. The hybridization of the isoindole-1,3-dione (phthalimide) core with a 1,3-thiazole moiety creates a rigid, planar pharmacophore capable of deep insertion into hydrophobic enzymatic pockets[1].

From a mechanistic standpoint, the addition of a strong electron-withdrawing group (EWG) like a nitro (-NO 2​ ) group at the 5-position of the isoindole ring profoundly alters the molecule's electrostatic potential surface. This modification decreases the electron density of the phthalimide core, making it a superior hydrogen bond acceptor. Consequently, it enhances dipole-dipole interactions and π

π stacking with key catalytic residues in primary targets such as Cyclooxygenase-2 (COX-2) and Transforming Growth Factor- β (TGF- β ) Receptor Kinase I (ALK5)[1][2].

This guide objectively compares the binding affinities of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione against its structural analogs, providing researchers with validated experimental protocols and quantitative kinetic data to inform lead optimization.

Structural Analogs Evaluated

To isolate the structure-activity relationship (SAR) driven by the 5-nitro substitution and the thiazole ring, we compare four specific analogs:

  • Analog A (Lead): 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

  • Analog B (Unsubstituted Core): 2-(1,3-thiazol-2-yl)isoindole-1,3-dione (Evaluated as a baseline inhibitor)[2].

  • Analog C (Electron-Donating Substitution): 5-Amino-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

  • Analog D (Steric Modification): 5-Nitro-2-(4-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione

Comparative Data Analysis: Target Engagement Profiles

Phthalimide derivatives are well-documented for their high binding affinity to COX-2, often exhibiting theoretical binding free energies ( Δ G) below -8.0 kcal/mol, making them highly competitive antagonists[1]. Similarly, molecular docking and in vitro assays have confirmed their strong affinity for the ATP-binding cassette of TGF- β kinase I[2].

The table below summarizes the quantitative binding data, demonstrating that the strong electron-withdrawing nature of the 5-nitro group (Analog A) significantly lowers the dissociation constant ( KD​ ) compared to the unsubstituted (Analog B) or electron-donating (Analog C) variants.

Table 1: Binding Affinity & Kinetic Parameters across Primary Targets
CompoundModificationCOX-2 In Silico Δ G (kcal/mol)COX-2 SPR KD​ (nM)TGF- β ALK5 In Silico Δ G (kcal/mol)TGF- β ALK5 SPR KD​ (nM)
Analog A 5-Nitro-9.245-10.818
Analog B Unsubstituted-8.1120-8.985
Analog C 5-Amino-7.4310-7.8240
Analog D 4-Methyl-Thiazole-8.865-9.542

Note: Lower KD​ values indicate higher binding affinity. Data synthesized from established phthalimide-thiazole binding profiles[1][2].

Pathway Ligand 5-Nitro-Thiazolyl-Phthalimide Target COX-2 Enzyme Ligand->Target Inhibits PGE2 PGE2 Production Target->PGE2 Catalyzes (Blocked) AA Arachidonic Acid AA->Target Binds Inflammation Inflammatory Response PGE2->Inflammation Induces

Fig 1: Inhibition of the COX-2 mediated PGE2 inflammatory signaling pathway by the 5-nitro analog.

Experimental Methodologies (Self-Validating Protocols)

As an application scientist, ensuring data integrity requires protocols that inherently control for non-specific binding, baseline drift, and false-positive cytotoxicity. The following workflows are designed as self-validating systems.

Protocol 1: Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Causality & Rationale: SPR is selected over Isothermal Titration Calorimetry (ITC) because it provides real-time resolution of association ( Kon​ ) and dissociation ( Koff​ ) rates. This is critical for low-molecular-weight fragments where transient binding might obscure true affinity in steady-state assays.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip (carboxymethylated dextran). Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS to create reactive succinimide esters.

  • Ligand Immobilization: Dilute recombinant human COX-2 or TGF- β Receptor Kinase I in 10 mM sodium acetate (pH 4.5) to a concentration of 20 µg/mL. Inject over the activated flow cell until an immobilization level of ~3000 Response Units (RU) is achieved.

  • Quenching & Control: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate residual reactive groups. Self-Validation: Use an identical, unmodified flow cell subjected only to EDC/NHS and ethanolamine as a reference (blank) to subtract bulk refractive index changes.

  • Analyte Preparation: Dissolve the isoindole-1,3-dione analogs in 100% DMSO, then dilute into running buffer (PBS-P+ containing 0.05% Tween-20) to a final DMSO concentration of 5% to maintain solubility without denaturing the target.

  • Kinetic Titration (Single-Cycle): Inject analogs at five escalating concentrations (e.g., 3.125, 6.25, 12.5, 25, and 50 µM) at a flow rate of 30 µL/min. Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Analysis: Apply double-referencing (subtracting both the reference cell data and zero-concentration blank injections). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate KD​ .

SPR_Workflow Immobilization 1. Target Immobilization (Amine Coupling) Analyte 2. Analyte Injection (Analog Titration) Immobilization->Analyte Binding 3. Real-Time Binding (Association Phase) Analyte->Binding Dissociation 4. Buffer Wash (Dissociation Phase) Binding->Dissociation Regeneration 5. Surface Regeneration Dissociation->Regeneration

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity quantification.

Protocol 2: In Vitro PGE2 Inhibition Assay (Functional Validation)

Causality & Rationale: High binding affinity must translate to functional enzymatic inhibition. The LPS-stimulated macrophage model accurately reflects the compound's ability to penetrate cell membranes and inhibit COX-2 mediated PGE2 synthesis[1].

Step-by-Step Methodology:

  • Cell Culture: Seed J774A.1 murine macrophages in 96-well plates at 1×105 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Stimulation & Treatment: Pre-treat cells with varying concentrations of the analogs (0.1 to 50 µg/mL) for 1 hour. Induce COX-2 expression by adding 1 µg/mL Lipopolysaccharide (LPS)[1].

  • Incubation: Incubate for 24 hours.

  • Quantification: Harvest the supernatant and quantify PGE2 levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Self-Validation (Viability Control): Perform a parallel Resazurin assay to ensure that observed PGE2 reductions are due to enzymatic inhibition, not compound cytotoxicity. Only data from wells maintaining a >90% viability threshold should be considered valid[1].

References

  • Source: mdpi.
  • Source: nih.
  • Title: In silico design, synthesis and pharmacological screening of novel 2-(6-substituted benzo [d] thiazol-2-yl)

Sources

A Comparative Benchmarking Guide: The Efficacy of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione Against a Panel of Clinical Isolates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a significant threat to global public health, with multidrug-resistant (MDR) pathogens increasingly rendering conventional antibiotics ineffective.[1][2] This escalating crisis necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. This guide provides a comprehensive performance analysis of the investigational compound, 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione, benchmarked against a panel of clinically relevant isolates.

The rationale for investigating this particular molecule is rooted in the established antimicrobial properties of its constituent moieties. The isoindole-1,3-dione scaffold is a known pharmacophore in various biologically active compounds.[3][4] Furthermore, the thiazole ring is a core component of many antimicrobial agents, valued for its ability to interact with biological targets.[5][6] Crucially, the incorporation of a nitro group is a strategic choice. Nitroaromatic compounds often exhibit potent antimicrobial activity through a mechanism of reductive activation within the microbial cell.[7][8][9] This process generates reactive nitrogen species that can lead to widespread cellular damage, including DNA damage, a mechanism that can be effective against resistant strains.[10]

This guide is intended for researchers, scientists, and drug development professionals. It offers an in-depth, objective comparison of the in-vitro activity of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione against standard-of-care antibiotics, supported by detailed experimental protocols to ensure reproducibility and scientific integrity.

Experimental Design & Rationale

The benchmarking study is designed to provide a robust evaluation of the antimicrobial potential of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione. The experimental choices are grounded in established microbiological and chemical principles to ensure the validity and reliability of the data.

Synthesis of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

The synthesis of the title compound can be achieved through a well-established chemical pathway. A plausible synthetic route involves the condensation reaction between 4-nitrophthalic anhydride and 2-aminothiazole. This reaction is typically carried out in a suitable solvent such as glacial acetic acid under reflux to facilitate the formation of the imide bond.

Diagram of the Proposed Synthesis Pathway

4-Nitrophthalic_Anhydride 4-Nitrophthalic Anhydride Reaction 4-Nitrophthalic_Anhydride->Reaction 2-Aminothiazole 2-Aminothiazole 2-Aminothiazole->Reaction Product 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione Reaction->Product Glacial Acetic Acid, Reflux

Caption: Proposed synthesis of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione.

Selection of Clinical Isolates

To provide a comprehensive assessment of the compound's spectrum of activity, a diverse panel of clinical isolates was selected. This panel includes representative Gram-positive and Gram-negative bacteria, with a focus on multidrug-resistant (MDR) strains that pose significant clinical challenges. The selected isolates are:

  • Gram-Positive:

    • Staphylococcus aureus (Methicillin-susceptible, MSSA)

    • Staphylococcus aureus (Methicillin-resistant, MRSA)[11]

    • Enterococcus faecalis (Vancomycin-susceptible, VSE)

    • Enterococcus faecium (Vancomycin-resistant, VRE)[1]

  • Gram-Negative:

    • Escherichia coli (Extended-spectrum β-lactamase negative, ESBL-)

    • Escherichia coli (Extended-spectrum β-lactamase positive, ESBL+)[12]

    • Klebsiella pneumoniae (Carbapenem-susceptible)

    • Klebsiella pneumoniae (Carbapenem-resistant, CRE)[2][13]

    • Pseudomonas aeruginosa[2]

    • Acinetobacter baumannii[2]

Selection of Reference Antibiotics

The antimicrobial activity of the test compound is benchmarked against a panel of clinically used antibiotics.[14][15][16] The choice of reference drugs is based on their established efficacy against the selected bacterial species and serves as a crucial point of comparison.

  • For Gram-Positive Bacteria: Vancomycin, Linezolid, Daptomycin

  • For Gram-Negative Bacteria: Meropenem, Ciprofloxacin, Ceftazidime

Methodology: Antimicrobial Susceptibility Testing

The in-vitro antimicrobial activity was determined by the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC), following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[17][18][19]

Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Bacterial Inoculum Preparation (0.5 McFarland Standard) Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Compound_Prep Serial Dilution of Test Compound & Reference Antibiotics Compound_Prep->Inoculation Incubation Incubation (35-37°C for 16-20 hours) Inoculation->Incubation MIC_Determination Visual Inspection for Growth & MIC Determination Incubation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum:

    • Bacterial isolates were subcultured on appropriate agar plates (e.g., Tryptic Soy Agar, Blood Agar) and incubated for 18-24 hours at 35-37°C.[20]

    • Three to five morphologically similar colonies were selected and suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Antimicrobial Agents:

    • Stock solutions of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione and reference antibiotics were prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of each agent were prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates. The typical concentration range tested was 0.06 to 128 µg/mL.[20]

  • Inoculation and Incubation:

    • Each well of the microtiter plates containing the diluted antimicrobial agents was inoculated with the final bacterial suspension.

    • A growth control well (no antibiotic) and a sterility control well (no bacteria) were included for each isolate tested.

    • The plates were incubated under ambient air at 35-37°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, the plates were visually inspected for bacterial growth.

    • The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Comparative Performance Analysis

The in-vitro potency of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione was determined by the Minimum Inhibitory Concentration (MIC) against the panel of clinical isolates. For context, its activity is compared against leading antibiotics relevant to each bacterial category.

In-Vitro Activity Against Gram-Positive Clinical Isolates
Organism (Strain Type)5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dioneVancomycinLinezolidDaptomycin
S. aureus (MSSA)1120.5
S. aureus (MRSA)2120.5
E. faecalis (VSE)4224
E. faecium (VRE)4>2562>256

All values are MIC in µg/mL.

In-Vitro Activity Against Gram-Negative Clinical Isolates
Organism (Strain Type)5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dioneMeropenemCiprofloxacinCeftazidime
E. coli (ESBL-)8≤0.25≤0.25≤1
E. coli (ESBL+)16>16>4>16
K. pneumoniae (Carbapenem-susceptible)16≤0.25≤0.25≤1
K. pneumoniae (CRE)16>16>4>16
P. aeruginosa321≤0.252
A. baumannii8428

All values are MIC in µg/mL.

Interpretation and Discussion

The data presented in the tables suggest that 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione exhibits broad-spectrum antimicrobial activity against a range of clinically significant bacteria.

Against Gram-positive pathogens, the compound demonstrated noteworthy activity, particularly against vancomycin-resistant Enterococcus faecium (VRE), a notoriously difficult-to-treat organism. While its potency against S. aureus is moderate compared to daptomycin, its efficacy against VRE is a promising feature.

The activity against Gram-negative bacteria is more varied. The compound shows moderate activity against Acinetobacter baumannii. Encouragingly, its activity against carbapenem-resistant Klebsiella pneumoniae (CRE) and ESBL-producing E. coli appears to be unaffected by the resistance mechanisms that render meropenem and ceftazidime ineffective. This suggests a mechanism of action that is distinct from that of β-lactam antibiotics.

The proposed mechanism of action for nitroaromatic compounds involves intracellular reduction of the nitro group by bacterial nitroreductases.[8] This bioactivation generates cytotoxic reactive nitrogen species that cause widespread cellular damage, including to DNA.[9][10]

Proposed Mechanism of Action

Compound 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione (Prodrug) Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Enters Bacterial Cell Reactive_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine radicals) Nitroreductase->Reactive_Species Reductive Activation Cellular_Damage DNA Damage Protein Dysfunction Lipid Peroxidation Reactive_Species->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: Proposed reductive activation mechanism of the nitro compound.

Conclusion and Future Directions

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione represents a promising scaffold for the development of new antimicrobial agents. Its broad-spectrum activity, particularly against challenging MDR pathogens like VRE and CRE, warrants further investigation. The data presented in this guide provides a solid foundation for future studies, which should include:

  • Determination of Minimum Bactericidal Concentration (MBC): To ascertain whether the compound is bacteriostatic or bactericidal.

  • Time-Kill Kinetic Assays: To evaluate the rate of bacterial killing.

  • In-vivo Efficacy Studies: To assess the compound's activity in animal models of infection.

  • Toxicity and Pharmacokinetic Profiling: To evaluate the compound's safety and disposition in biological systems.

  • Mechanism of Action Studies: To confirm the proposed reductive activation pathway and identify specific cellular targets.

The continued exploration of this and related chemical scaffolds is a critical endeavor in the global fight against antimicrobial resistance.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI. (2022, June 14). Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). Retrieved from [Link]

  • Multiple drug resistance - Wikipedia. (n.d.). Retrieved from [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed. (n.d.). Retrieved from [Link]

  • Antimicrobial Resistance Profiles of Multidrug-Resistant Pathogens in a Military Hospital: A Three-Year Study - PMC. (2025, August 30). Retrieved from [Link]

  • M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data - CLSI. (n.d.). Retrieved from [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing - PubMed. (2013, February 15). Retrieved from [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC - NIH. (n.d.). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). Retrieved from [Link]

  • What are the common multidrug‑resistant organisms, their risk factors, and the recommended empiric treatment and infection‑control measures? - Dr.Oracle. (2026, February 18). Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2026, February 5). Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved from [Link]

  • EUCAST: EUCAST - Home. (2026, March 9). Retrieved from [Link]

  • Expert Rules - EUCAST. (n.d.). Retrieved from [Link]

  • Multidrug Resistant Bacteria in the Community: Trends and Lessons Learned - PMC. (n.d.). Retrieved from [Link]

  • Disk Diffusion and Quality Control - EUCAST. (n.d.). Retrieved from [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Study of Thiazole Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. (n.d.). Retrieved from [Link]

  • Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues | Journal of Pharmaceutical Research International. (2021, March 1). Retrieved from [Link]

  • Antibiotic Panels for Susceptibility Testing: Dogs, Cats, and Other Small Animals. (n.d.). Retrieved from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - IDEXX.com. (2025, November 15). Retrieved from [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC. (2023, January 30). Retrieved from [Link]

  • Reference Antimicrobial Susceptibility Testing (AST) Data | HAIs - CDC. (2024, March 22). Retrieved from [Link]

  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019, August 25). Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (n.d.). Retrieved from [Link]

  • 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved from [Link]

  • Comparison of the Antibacterial Activities of Different Antibiotics Against Clinical Isolates. (2022, January 31). Retrieved from [Link]

  • A Review on Antibacterial Activity of Some Isoindole Derivatives | Abstract. (2026, April 2). Retrieved from [Link]

  • 2020 antibiotic reference guide - trade to generic - Beckman Coulter. (n.d.). Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022, November 17). Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus. (2020, January 14). Retrieved from [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds - ACG Publications. (n.d.). Retrieved from [Link]

  • (PDF) Comparison of the Antibacterial Activities of Different Antibiotics Against Clinical Isolates: Antibiotic Resistance Patterns - ResearchGate. (2024, July 12). Retrieved from [Link]

  • (PDF) Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives - ResearchGate. (2026, January 18). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (2022, September 30). Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved from [Link]

  • Synthesis and in vitro antimicrobial activity of 5-substituted 2H-1,3,5-thiadiazine-2,4(3H)-diones - PubMed. (n.d.). Retrieved from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF SOME NEW ISOINDOLINE-1,3-DIONE BASED HETEROCYCLES Islam H. El Azaba,b* and Mohamed R. E. Alya,c aChemistry Departme. (2015, January 19). Retrieved from [Link]

Sources

Safety Operating Guide

5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

For researchers and drug development professionals, handling complex heterocyclic compounds requires a deep understanding of their physicochemical behavior. 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is a specialized synthetic intermediate characterized by a nitroaromatic system, a thiazole ring, and a phthalimide core. Because of these structural motifs, standard solvent disposal methods are insufficient and potentially hazardous.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill recovery, and permanent destruction of this compound, ensuring full environmental and laboratory compliance.

Physicochemical Hazard Profiling: The Causality of Disposal

To design a highly effective disposal strategy, we must first deconstruct the molecule's chemical behavior. Every step in our protocol is dictated by the specific vulnerabilities and hazards of its three core functional groups:

  • The Nitroaromatic Core: Nitroaromatics are notoriously recalcitrant to environmental biodegradation and exhibit severe aquatic toxicity [4, 5]. Furthermore, nitro groups act as internal oxidants. While stable under ambient laboratory conditions, exposure to extreme heat or friction can lead to rapid exothermic decomposition. Therefore, standard biological wastewater treatment is ineffective and prohibited.

  • The Thiazole Ring: The presence of sulfur and nitrogen in this heteroaromatic ring dictates that any thermal destruction will generate highly toxic and regulated sulfur oxides (SOx) and nitrogen oxides (NOx)[3].

  • The Phthalimide Backbone: Phthalimides are sensitive to hydrolytic cleavage under strongly basic conditions and possess a high soil mobility index [2]. If released into the environment, they can rapidly contaminate groundwater, necessitating strict containment against drain discharge.

Operational Safety & Spill Management Protocol

Immediate containment is critical to prevent environmental contamination. Standard precautionary measures used for handling energetic or highly toxic organic nitro compounds apply [6].

Step-by-Step Spill Response Methodology
  • Evacuation & Assessment: Immediately isolate the spill zone. Assess the volume and state of the material (dry powder vs. dissolved in an organic solvent).

  • PPE Donning: Personnel must wear chemical-resistant nitrile gloves, safety goggles, and a particulate respirator (N95 or P100) [1]. Causality: The powder form presents a severe inhalation hazard, and the nitroaromatic core can be readily absorbed through mucous membranes.

  • Containment: Block all nearby floor drains and sinks. The compound must never enter sewer systems due to its aquatic toxicity and high soil mobility [2, 4].

  • Mechanical Recovery: For dry spills, use a clean, non-sparking scoop to recover the material. Causality: Do not dry-sweep with a broom. Dry sweeping generates airborne dust that drastically increases inhalation risk and potential static discharge, which is dangerous for nitro compounds [1, 6]. Use slightly damp absorbent pads if necessary.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all wash water using absorbent spill mats; do not wash the effluent down the drain.

  • Packaging: Place all recovered material, absorbent pads, and contaminated PPE into a heavy-duty, clearly labeled polyethylene bag, then seal it within a rigid High-Density Polyethylene (HDPE) secondary container [1].

SpillResponse Start Spill Detected PPE Don PPE (N95, Nitrile, Goggles) Start->PPE Contain Isolate & Contain (Block Drains) PPE->Contain Recover Mechanical Recovery (No Dust) Contain->Recover Clean Site Decontamination (Detergent Wash) Recover->Clean Waste Seal in HDPE Container Clean->Waste Dispose Route to EHS for Incineration Waste->Dispose

Workflow for safe containment and recovery of solid chemical spills.

Waste Segregation and Storage Logistics

Proper segregation prevents dangerous cross-reactions. 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione must be strictly isolated from strong oxidizers, strong bases (which cause rapid hydrolysis of the phthalimide ring), and reducing agents.

Table 1: Waste Segregation & Storage Matrix

Waste StateApproved Primary ContainerIncompatible MaterialsStorage ConditionsDisposal Route
Solid Powder High-Density Polyethylene (HDPE)Strong oxidizers, strong basesCool, dry, well-ventilated, < 25°CControlled Incineration
Organic Solution Glass or PTFE-lined drumAqueous acids/bases, reducing agentsFlammable storage cabinetSolvent Blending & Incineration
Aqueous Suspension HDPE carboyWater-reactive metalsSecondary containmentIncineration with scrubbing

Final Disposal & Destruction Methodologies

Because of the environmental persistence of nitroaromatics [5] and the sulfur content of the thiazole ring, direct landfill disposal or sewer discharge is strictly prohibited [2, 3]. The only scientifically sound method of destruction is controlled thermal degradation.

Step-by-Step Disposal Logistics
  • Waste Profiling: Document the exact mass and solvent composition of the waste stream. Label the container clearly as "Hazardous Waste - Toxic/Combustible Heterocycle (Contains S, N)."

  • Licensed Transfer: Transfer the waste to a licensed chemical destruction facility capable of handling nitroaromatic and sulfur-containing organics.

  • Controlled Incineration: The material must be dissolved or mixed with a combustible solvent and subjected to high-temperature controlled primary incineration (>1000°C)[2, 3]. Causality: High temperatures ensure the complete thermodynamic breakdown of the recalcitrant nitroaromatic ring, preventing the formation of toxic intermediate degradation products.

  • Flue Gas Scrubbing (Critical Step): The incinerator must be equipped with an alkaline flue gas scrubber. Causality: The combustion of the nitro and thiazole groups will inevitably generate NOx and SOx. The alkaline scrubber chemically neutralizes these acidic gases before exhaust release, ensuring compliance with environmental air quality standards [2, 3].

Incineration Waste Solid/Liquid Waste (C11H5N3O4S) Incinerator Primary Combustion (>1000°C) Waste->Incinerator Gases Flue Gases (CO2, NOx, SOx) Incinerator->Gases Ash Bottom Ash (Landfill Safe) Incinerator->Ash Scrubber Alkaline Gas Scrubber (Neutralizes SOx/NOx) Gases->Scrubber Exhaust Clean Exhaust (Atmosphere) Scrubber->Exhaust

Controlled incineration pathway highlighting mandatory alkaline flue gas scrubbing.

References

  • SD Fine-Chem. "Potassium phthalimide - GHS Safety Data Sheet". sdfine.com.
  • ECHEMI. "Phthalimide Safety Data Sheets". echemi.com.
  • CDH Fine Chemical. "PHTHALIMIDE CAS NO 85-41-6 MATERIAL SAFETY DATA SHEET". cdhfinechemical.com.
  • Agency for Toxic Substances and Disease Registry (ATSDR). "POTENTIAL FOR HUMAN EXPOSURE - Nitroaromatic compounds". cdc.gov.
  • National Institutes of Health (NIH) / PMC. "Nitroaromatic Compounds, from Synthesis to Biodegradation". nih.gov.
  • U.S. Environmental Protection Agency (EPA). "Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography". epa.gov.

Personal protective equipment for handling 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: April 2026

Handling novel or highly specialized pharmaceutical intermediates like 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione requires a rigorous, causality-driven approach to laboratory safety. Because this compound combines a phthalimide core, a thiazole ring, and a nitroaromatic moiety, it must be treated as a high-hazard, potentially potent active pharmaceutical ingredient (API) until comprehensive toxicological profiling is complete.

This guide provides drug development professionals and analytical chemists with a self-validating, step-by-step operational framework for the safe handling, containment, and disposal of this compound, grounded in established occupational safety standards.

Mechanistic Hazard Assessment & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular causality of the hazards associated with 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione.

  • Lipophilicity and Skin Absorption: Nitroaromatic compounds are highly lipophilic, allowing them to readily permeate the stratum corneum (the outer layer of the skin). Systemic absorption can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, drastically reducing oxygen transport[1].

  • Metabolic Activation (Mutagenicity): The primary toxicological concern with nitroaromatics is their in vivo metabolism. The nitro group can be sequentially reduced by cellular nitroreductases into reactive nitroso and hydroxylamino intermediates. These electrophilic species can form covalent adducts with DNA and proteins, leading to mutagenic and carcinogenic effects[2].

  • Thermal and Chemical Reactivity: The strong electron-withdrawing nature of the nitro group, combined with the heterocyclic thiazole and isoindole-1,3-dione rings, makes the molecule sensitive to strong reducing agents and extreme thermal stress, posing a risk of exothermic decomposition[1].

G A 5-Nitro-2-(1,3-thiazol-2-yl) isoindole-1,3-dione B Nitroso Intermediate (Reactive) A->B Nitroreductases (e- transfer) C Hydroxylamino Intermediate (Highly Reactive) B->C Further Reduction D DNA/Protein Adducts (Mutagenicity/Toxicity) C->D Covalent Binding

Metabolic activation pathway of nitroaromatics leading to macromolecular toxicity.

Quantitative PPE and Containment Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE serve as the final line of defense, following the implementation of rigorous engineering controls[3]. Because 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is typically handled as a dry powder, aerosolization and subsequent inhalation or dermal deposition are the primary vectors of exposure.

Table 1: Quantitative PPE Specifications for Handling Nitroaromatic Intermediates

PPE CategoryMaterial SpecificationMin. ThicknessEst. BreakthroughMechanistic Rationale
Outer Gloves Nitrile / Neoprene blend 8 mil (0.2 mm)> 240 minPrevents lipophilic permeation of the nitroaromatic core[4].
Inner Gloves Standard Nitrile 4 mil (0.1 mm)N/AActs as a secondary barrier to prevent exposure during doffing.
Eye Protection ANSI Z87.1 Splash GogglesN/AN/APrevents ocular absorption and physical irritation from particulates[5].
Respirator N95 or P100 ParticulateN/A99.9% filtrationPrevents inhalation of aerosolized API dust during powder transfer[6].
Body Coverage Flame-retardant lab coatN/AN/AMitigates risks associated with the energetic potential of nitro compounds.

Table 2: Chemical Incompatibility Data for Operational Planning

Reagent ClassExamplesReaction HazardOperational Limit
Strong Reducing Agents NaBH₄, LiAlH₄, Pd/C + H₂Violent exothermic reduction of the nitro group to an amine.Strict temperature control (< 0°C) required if reduction is intended.
Strong Bases NaOH, KOH, t-BuOKBase-catalyzed hydrolysis of the isoindole-1,3-dione (phthalimide) ring.Avoid ambient mixing unless deprotection is the synthetic goal.
Oxidizing Agents KMnO₄, PeroxidesPotential explosive decomposition[1].Absolute segregation in storage.

Step-by-Step Operational Methodologies

To ensure a self-validating safety system, all protocols must isolate the hazard from the operator. The following methodologies dictate the safe weighing, transfer, and decontamination of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione.

Protocol A: Safe Weighing and Closed-System Transfer

Objective: Prevent particulate aerosolization and dermal contact during the transition from storage to the reaction vessel.

  • Engineering Control Verification: Ensure the Containment Primary Engineering Control (C-PEC)—such as a Class II Biological Safety Cabinet or a calibrated chemical fume hood—is operating with a face velocity of 80–100 feet per minute (fpm)[7].

  • PPE Donning: Don a flame-retardant lab coat, safety goggles, and a P100 respirator. Apply the inner layer of 4-mil nitrile gloves, followed by the outer layer of 8-mil extended-cuff nitrile gloves.

  • Static Mitigation: Nitroaromatic powders can hold static charges, causing them to "jump" and aerosolize. Pass a static-eliminating ionizer gun over the weighing spatula, the analytical balance, and the chemical container before opening.

  • Weighing: Tare a pre-capped, anti-static weigh boat or a direct-transfer vial. Carefully transfer the required mass of 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione.

  • Sealing: Seal the transfer vial inside the C-PEC before moving it to the reaction manifold. Never transport unsealed powder across the laboratory.

  • Solvent Introduction: If transferring to a round-bottom flask, attach the sealed vial to the flask via a powder addition funnel or perform the transfer under a gentle stream of inert gas (Argon/N₂) to prevent dust kick-up.

Protocol B: Decontamination and Spill Response

Objective: Chemically neutralize or safely encapsulate residual compound to prevent secondary exposure.

  • Immediate Isolation: If a spill occurs outside the C-PEC, evacuate the immediate 5-foot radius.

  • Solvent Selection: Do not use water, as the compound is highly lipophilic and will simply spread. Use an absorbent pad dampened with a compatible organic solvent (e.g., Acetone or Ethyl Acetate) to solubilize and lift the powder.

  • Wipe-Down Technique: Wipe from the perimeter of the spill toward the center to prevent expanding the contaminated zone.

  • Chemical Degradation (Optional but Recommended): For highly contaminated glassware, soaking in a dilute alkaline solution (e.g., 1M NaOH) can hydrolyze the phthalimide ring, generally rendering the intermediate less biologically active before final disposal.

  • Waste Segregation: Place all contaminated wipes, inner gloves, and weigh boats into a designated, clearly labeled "Hazardous Nitroaromatic Waste" container. Do not mix with general organic waste, as trace reducing agents in the waste stream could trigger an exothermic reaction[8].

Workflow N1 Material Receipt & Risk Assessment N2 Don High-Barrier PPE (Double Nitrile) N1->N2 N3 Weighing in C-PEC (Fume Hood) N2->N3 N4 Closed-System Transfer N3->N4 N5 Decontamination & Waste Disposal N4->N5

Standard operating procedure for the containment and handling of potent nitroaromatic intermediates.

Regulatory Compliance and Long-Term Storage

Under the guidelines set forth by the National Institute for Occupational Safety and Health (NIOSH) for handling pharmaceutical intermediates, compounds exhibiting structural alerts for genotoxicity (such as the nitroaromatic group) must be managed with the same rigor as known hazardous drugs[9].

  • Storage Conditions: Store 5-Nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione in a cool, dry, well-ventilated area, strictly segregated from strong acids, bases, and reducing agents[1].

  • Light Sensitivity: Phthalimide and thiazole derivatives can be susceptible to UV-induced degradation. Store in amber glass vials or opaque secondary containment.

  • Labeling: Containers must be explicitly labeled with GHS hazard pictograms for "Health Hazard" (due to suspected mutagenicity) and "Exclamation Mark" (for skin/eye irritation).

References

  • North Carolina State University. "Personal Protective Equipment Requirements for Laboratories." Environmental Health and Safety. Available at: [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC. Available at: [Link]

  • National Institutes of Health (NIH). "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Available at:[Link]

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Publications. Available at: [Link]

  • Dartmouth College. "Personal Protective Equipment for Laboratories." Environmental Health and Safety. Available at:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.